molecular formula C14H13N5O5S2 B193777 E-Cefdinir CAS No. 178601-88-2

E-Cefdinir

Katalognummer: B193777
CAS-Nummer: 178601-88-2
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: RTXOFQZKPXMALH-RWFJUVPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

E-Cefdinir is a high-purity chemical reference standard characterized for use in pharmaceutical research and development. Its chemical name is (6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (as per USP) . It is supplied with comprehensive characterization data compliant with regulatory guidelines and is traceable to pharmacopeial standards (USP/EP) based on feasibility . This compound is critically applied in Analytical Method Development (AMD) and Method Validation (AMV) for the accurate quantification of impurities and related substances . Its primary research value lies in supporting Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of Cefdinir, ensuring product safety and efficacy . This compound is the (E)-isomer of the broad-spectrum, third-generation cephalosporin antibiotic Cefdinir . The mechanism of action for cephalosporins involves bactericidal activity through inhibition of bacterial cell wall synthesis. They achieve this by penetrating the bacterial cell wall and inactivating penicillin-binding proteins (PBPs), which disrupts the final transpeptidation step of cell wall construction, ultimately leading to cell lysis . Researchers can utilize the detailed spectral data available for Cefdinir, including 1H and 13C NMR spectrometry, to support their analytical work . This product is intended for research purposes as a reference standard and is strictly for laboratory use. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOFQZKPXMALH-RWFJUVPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178601-88-2, 91832-40-5
Record name Cefdinir, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFDINIR, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of E-Cefdinir from 7-ACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a prominent synthetic pathway for the production of E-Cefdinir, a third-generation oral cephalosporin, commencing from the readily available starting material, 7-aminocephalosporanic acid (7-ACA). The synthesis involves a multi-step process encompassing the formation of a key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), followed by acylation with the characteristic aminothiazole side chain and subsequent deprotection to yield the final active pharmaceutical ingredient.

I. Overall Synthesis Pathway

The synthesis of this compound from 7-ACA can be conceptually divided into three main stages:

  • Formation of the 3-Vinyl Cephem Core (7-AVCA Synthesis): This stage focuses on the modification of the C-3 position of the cephalosporin nucleus, converting the acetoxymethyl group of 7-ACA into a vinyl group. This is a critical transformation that imparts specific pharmacokinetic and pharmacodynamic properties to the final Cefdinir molecule. A common industrial approach involves the use of a protected form of 7-ACA, such as p-methoxybenzyl 7-phenylacetamido-3-chloromethylcephem-4-carboxylate (GCLE), which undergoes a Wittig reaction to introduce the vinyl moiety.

  • Side Chain Acylation: The amino group at the C-7 position of the 7-AVCA intermediate is acylated with a protected (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid derivative. This step forms the crucial amide bond that defines Cefdinir's antibacterial spectrum. The side chain is typically activated as a thioester, and protecting groups are employed on the aminothiazole and oxime functionalities to prevent side reactions.

  • Deprotection: The final step involves the removal of all protecting groups from the acylated intermediate to afford this compound.

The overall synthetic workflow is depicted below:

G cluster_side_chain Side Chain Preparation cluster_main Main Synthesis Pathway 7-ACA 7-ACA Protected 7-ACA\n(e.g., GCLE) Protected 7-ACA (e.g., GCLE) 7-ACA->Protected 7-ACA\n(e.g., GCLE) 7-AVCA Intermediate 7-AVCA Intermediate Protected 7-ACA\n(e.g., GCLE)->7-AVCA Intermediate Protected Cefdinir Protected Cefdinir 7-AVCA Intermediate->Protected Cefdinir This compound This compound Protected Cefdinir->this compound Side Chain Precursor Side Chain Precursor Activated & Protected Side Chain Activated & Protected Side Chain Side Chain Precursor->Activated & Protected Side Chain Activated & Protected Side Chain->Protected Cefdinir

Figure 1: Overall Synthetic Workflow for this compound from 7-ACA.

II. Detailed Synthesis Steps and Experimental Protocols

Step 1: Synthesis of 7-Amino-3-Vinyl-3-Cephem-4-Carboxylic Acid (7-AVCA) from a Protected 7-ACA Derivative

A practical and scalable method for the preparation of 7-AVCA, a key intermediate, starts from p-methoxybenzyl 7-phenylacetamido-3-chloromethylcephem-4-carboxylate (GCLE).[1]

1.1. Formation of the Phosphonium Salt:

  • Protocol: GCLE is reacted with sodium iodide and triphenylphosphine in an acetone solvent to prepare the corresponding phosphonium salt.[2]

1.2. Wittig Reaction:

  • Protocol: The phosphonium salt is then treated with a formaldehyde solution in the presence of a base in a dichloromethane solvent to generate 7-phenylacetylamino-3-vinyl-4-cephem acid p-methoxybenzyl ester (GVNE). The product is crystallized from methanol.[2]

1.3. Deprotection to Yield 7-AVCA:

  • Protocol: The GVNE intermediate undergoes removal of the p-methoxybenzyl protecting group at the C-4 carboxyl position using phenol. Subsequently, the phenylacetyl protecting group at the C-7 amino position is cleaved using penicillin acylase in an aqueous solution to yield 7-AVCA.[2]

StepStarting MaterialKey ReagentsProductMolar Yield (%)Purity (%)Reference
1.1 & 1.2GCLENaI, PPh₃, Formaldehyde, BaseGVNE~74-[2]
1.3GVNEPhenol, Penicillin Acylase7-AVCA~8599.4[2]
Overall GCLE 7-AVCA ~63 >99 [1][2]

Detailed Chemical Transformation for 7-AVCA Synthesis:

G GCLE GCLE Phosphonium_Salt Phosphonium Salt GCLE->Phosphonium_Salt 1. NaI, PPh₃ 2. Acetone GVNE GVNE Phosphonium_Salt->GVNE Formaldehyde, Base Dichloromethane 7-AVCA 7-AVCA GVNE->7-AVCA 1. Phenol 2. Penicillin Acylase

Figure 2: Chemical transformation for the synthesis of 7-AVCA from GCLE.
Step 2: Acylation of 7-AVCA with Activated Side Chain

The acylation of 7-AVCA is a crucial step where the aminothiazole side chain is attached. This is typically achieved using an activated form of the side chain, such as a 2-mercaptobenzothiazolyl thioester, with the oxime and amino groups of the side chain being protected. An acetoxy group is a common protecting group for the oxime.

2.1. Preparation of the Activated Side Chain:

  • Protocol: Anhydrous (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid is reacted with triphenylphosphine and bis(benzothiazol-2-yl) disulfide in methylene chloride. Triethylamine is then added to facilitate the formation of 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate.[3]

2.2. Acylation Reaction:

  • Protocol: 7-AVCA is reacted with the activated side chain (2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate) in the presence of a base, such as N-methyl morpholine, in a solvent system like aqueous tetrahydrofuran (THF).[3]

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
2.1(Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acidPPh₃, Bis(benzothiazol-2-yl) disulfide, TEAActivated Side Chain80-[3]
2.27-AVCA, Activated Side ChainN-methyl morpholine, aq. THFAcetyl Cefdinir--[3]
Step 3: Deprotection to Yield this compound

The final step in the synthesis is the removal of the protecting group from the oxime function of the acetyl Cefdinir intermediate.

  • Protocol: The crude product from the acylation step is subjected to hydrolysis to remove the acetyl group from the oxime, yielding Cefdinir. The product can be further purified by forming a salt with trifluoroacetic acid (TFA), followed by neutralization.[3]

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
3Acetyl CefdinirBase (for hydrolysis), TFA (for purification)This compound85 (overall from 7-AVCA)>99.5[3][4]

Detailed Chemical Transformation for Acylation and Deprotection:

G 7-AVCA 7-AVCA Protected_Cefdinir Protected Cefdinir 7-AVCA->Protected_Cefdinir Activated_Side_Chain Activated & Protected Side Chain Activated_Side_Chain->Protected_Cefdinir Acylation Cefdinir This compound Protected_Cefdinir->Cefdinir Deprotection

Figure 3: Acylation and deprotection steps in Cefdinir synthesis.

III. Summary of Quantitative Data

The following table summarizes the yields and purity reported for the key steps in the synthesis of this compound.

Synthesis StageKey TransformationOverall Yield (%)Product Purity (%)References
7-AVCA Synthesis GCLE to 7-AVCA~63>99[1][2]
Acylation & Deprotection 7-AVCA to this compound85>99.5[3][4]

IV. Conclusion

The synthesis of this compound from 7-ACA is a well-established process in the pharmaceutical industry. The pathway involving the formation of the key 7-AVCA intermediate from a protected 7-ACA derivative, followed by acylation and deprotection, offers a scalable and efficient route to this important antibiotic. The use of protecting groups and activated intermediates is crucial for achieving high yields and purity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of Cefdinir. Further optimization of reaction conditions and purification methods can lead to even more efficient and sustainable synthetic processes.

References

Spectroscopic Analysis of E-Cefdinir Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of the E-Cefdinir isomer, a geometric isomer of the third-generation cephalosporin antibiotic, Cefdinir. The presence of the E-isomer is often considered an impurity, as the Z-isomer is the therapeutically active form. Accurate identification and quantification of the E-isomer are crucial for quality control in drug manufacturing. This document outlines the key differences in the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the E and Z isomers of Cefdinir, details the experimental protocols for their characterization, and presents a logical workflow for isomer identification.

Spectroscopic Data: 1H and 13C NMR

The primary method for distinguishing between the E and Z isomers of Cefdinir is NMR spectroscopy. The chemical shifts of specific protons and carbons in the aminothiazole ring are significantly different, allowing for clear identification and quantification.

1H NMR Data

The most notable difference in the 1H NMR spectra of the Cefdinir isomers is the chemical shift of the aminothiazole proton. In the E-isomer, this proton is deshielded and appears at a downfield region compared to the Z-isomer.[1] This is attributed to a hydrogen bonding-type interaction between this proton and the oxime oxygen in the E configuration.[1]

Isomer Aminothiazole Proton Chemical Shift (δ, ppm)
Z-Cefdinir6.70 - 6.90
This compound7.2 - 7.6

Table 1: Comparative 1H NMR chemical shifts for the aminothiazole proton of Z- and this compound isomers.

13C NMR Data

Similarly, the 13C NMR spectra show a distinct downfield shift for the aminothiazole carbon (C5) in the E-isomer compared to the Z-isomer.[1]

Isomer Aminothiazole Carbon (C5) Chemical Shift (δ, ppm)
Z-Cefdinir107 - 109
This compound115 - 120

Table 2: Comparative 13C NMR chemical shifts for the aminothiazole carbon of Z- and this compound isomers.

Experimental Protocols

The following is a generalized experimental protocol for obtaining the 1H and 13C NMR spectra of Cefdinir isomers, based on common laboratory practices for this type of analysis.

Objective: To acquire 1H and 13C NMR spectra of a Cefdinir sample to identify and quantify the presence of the E-isomer.

Materials:

  • Cefdinir drug substance or product for analysis

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Cefdinir sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.

    • Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Place the NMR tube in the spectrometer.

    • Acquire the 1H NMR spectrum. Typical acquisition parameters include:

      • Number of scans: 16-64 (to achieve adequate signal-to-noise)

      • Relaxation delay: 1-5 seconds

      • Pulse width: 90°

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals corresponding to the aminothiazole proton of both the Z and E isomers. The ratio of the integrals can be used for quantification.

  • 13C NMR Spectroscopy:

    • Acquire the 13C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of 13C.

    • Process the spectrum.

    • Reference the carbon spectrum using the residual DMSO-d6 signal, which is set to δ 39.5 ppm.

Logical Workflow for Isomer Identification

The following diagram illustrates the workflow for the identification of the this compound isomer in a given sample.

E_Cefdinir_Identification_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Cefdinir Sample Dissolve Dissolve in DMSO-d6 with TMS Sample->Dissolve H1_NMR Acquire 1H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire 13C NMR Spectrum Dissolve->C13_NMR Check_H1 Aminothiazole Proton in 7.2-7.6 ppm range? H1_NMR->Check_H1 Check_C13 Aminothiazole Carbon in 115-120 ppm range? C13_NMR->Check_C13 E_Isomer_Present E-Isomer Detected Check_H1->E_Isomer_Present Yes E_Isomer_Absent E-Isomer Not Detected Check_H1->E_Isomer_Absent No Check_C13->E_Isomer_Present Yes Check_C13->E_Isomer_Absent No

Workflow for the identification of the this compound isomer.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Fragmentation of E-Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of E-Cefdinir, a third-generation oral cephalosporin antibiotic. Understanding the fragmentation behavior of this active pharmaceutical ingredient under mass spectrometric conditions is crucial for its identification, quantification in various matrices, and for impurity profiling during drug development and quality control.

Core Fragmentation Data

The mass spectrometric analysis of Cefdinir, typically conducted using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode, reveals a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ serves as the precursor ion for subsequent fragmentation.

Precursor Ion (m/z)Product Ion (m/z)Reference
396.10226.90[1]
396.20227.20[2][3]
396.20227.00[4]
396.00227.00[4]
396.00183.00[4]
396.00126.00[4]

Elucidation of the Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated Cefdinir molecule primarily involves the cleavage of the β-lactam ring, a characteristic fragmentation pathway for cephalosporin antibiotics.[5] The major product ion observed at approximately m/z 227 is a result of this ring opening. Further fragmentation can occur, leading to other diagnostic ions that help in the structural confirmation of the molecule.

G cluster_precursor Precursor Ion cluster_fragments Product Ions Cefdinir [M+H]+ (m/z 396) Cefdinir [M+H]+ (m/z 396) Fragment 1 (m/z 227) Fragment 1 (m/z 227) Cefdinir [M+H]+ (m/z 396)->Fragment 1 (m/z 227) β-Lactam Ring Cleavage Fragment 2 (m/z 183) Fragment 2 (m/z 183) Fragment 1 (m/z 227)->Fragment 2 (m/z 183) Side Chain Rearrangement Fragment 3 (m/z 126) Fragment 3 (m/z 126) Fragment 1 (m/z 227)->Fragment 3 (m/z 126) Side Chain Fragmentation

Proposed fragmentation pathway of this compound.

Detailed Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of Cefdinir using LC-MS/MS, synthesized from various validated methods.[1][2][6][7]

Sample Preparation

For analysis in human plasma, a simple protein precipitation method is commonly employed.[6]

  • Reagents: Trichloroacetic acid, Acetonitrile, Formic acid, Water (HPLC grade).

  • Procedure:

    • To a 250 µL aliquot of plasma, add 1.0 mL of a mixture of 0.1% formic acid in water with acetonitrile (30:70 v/v) containing the internal standard.[7]

    • Vortex the sample for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer a 200 µL aliquot of the supernatant to a clean tube.

    • Dilute the supernatant to a final volume of 4.00 mL with the mobile phase.

    • Vortex for 30 seconds before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase column such as a Purospher RP-18e (30 mm x 4.6 mm, 3 µm) or a Waters SymmetryShield RP18 is suitable.[6][7]

  • Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 25:75:0.075, v/v/v) or an aqueous solution of 0.1% formic acid and acetonitrile (85:15, v/v).[1][6][7]

  • Flow Rate: An isocratic flow rate of 0.50 mL/min is typically used.[7]

  • Column Temperature: Maintained at 40°C.[7]

  • Injection Volume: 20 µL.[7]

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer is used for this analysis.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the specific transitions of Cefdinir and the internal standard.[1][7]

  • Key Transitions:

    • Cefdinir: m/z 396.10 → 226.90 or m/z 396.20 → 227.20.[1][2][3]

  • Instrument Settings: Specific parameters such as declustering potential, collision energy, and ion source temperature should be optimized for the particular instrument in use to achieve maximum sensitivity and specificity.

This guide provides a foundational understanding of the mass fragmentation behavior of this compound. For specific applications, further optimization of the described methods may be necessary to meet the unique requirements of the analysis.

References

E-Cefdinir Reference Standard: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential physicochemical properties of the E-Cefdinir reference standard. This compound, the (E)-isomer of the third-generation cephalosporin antibiotic Cefdinir, is a critical related compound monitored during the quality control of Cefdinir drug substances and products. Understanding its properties is paramount for analytical method development, validation, and stability studies.

Chemical and Physical Identity

This compound, chemically known as (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a geometric isomer of Cefdinir.[1] While much of the publicly available data pertains to Cefdinir (the Z-isomer), this guide consolidates known information for the E-isomer where available.

Table 1: General Information
PropertyValueSource(s)
Chemical Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Synonyms Cefdinir Impurity G, (E)-Cefdinir[1]
CAS Number 178601-88-2[2]
Molecular Formula C₁₄H₁₃N₅O₅S₂[1][2]
Molecular Weight 395.41 g/mol [1][2]
Appearance White to light yellow crystalline powder (data for Cefdinir)[3]

Physicochemical Properties

The physicochemical characteristics of a reference standard are fundamental to its proper handling, storage, and use in analytical testing.

Table 2: Physicochemical Data
PropertyValueSource(s)
Melting Point >135 °C (data for Cefdinir)[4]
pKa 3.35 (acidic), 9.7 (data for Cefdinir)[4][5]
LogP -3.47 (data for Cefdinir)[4]
Solubility Profile

The solubility of Cefdinir is highly pH-dependent, and the E-isomer is expected to exhibit similar behavior.[6]

Table 3: Solubility Data for Cefdinir
Solvent/MediumSolubilitySource(s)
WaterInsoluble (0.46 mg/mL)[6]
0.1 M HClSlightly soluble (1.56 mg/mL)[6]
pH 4.0 Acetate BufferInsoluble (0.72 mg/mL)[6]
pH 7.0 Phosphate BufferSparingly soluble[5]
pH 7.4 Phosphate BufferSparingly soluble (21 mg/mL)[6]
Methanol0.19 mg/mL[6]
Acetonitrile<0.01 mg/mL[6]
DMSO>350 mg/mL[6]
Spectroscopic Properties

UV-Visible spectroscopy is a key identification technique.

Table 4: UV Absorption Data for Cefdinir
Solventλmax (nm)Source(s)
pH 7.0 Phosphate Buffer223, 286[5]
Methanol224, 288[7]
Polymorphism

Cefdinir is known to exist in multiple polymorphic forms, which can impact its stability and dissolution.[8][9] The specific polymorphic form of an this compound reference standard should be characterized and documented.

Experimental Protocols

Accurate characterization of the this compound reference standard relies on robust analytical methods. Below are representative protocols derived from published methods for Cefdinir and its related substances.[10][11]

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

This method is suitable for determining the purity of the this compound reference standard and for resolving it from Cefdinir and other related substances.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Develosil C18, 4.6 mm x 15 cm, 5 µm packing (or equivalent).[12]

  • Mobile Phase: A gradient mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile). The exact composition and gradient program should be optimized to achieve adequate separation. For example, a mixture of acetonitrile and phosphate buffer at pH 3 (40:60 ratio) has been reported.[11]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Column Temperature: 40 °C.[12]

  • Detection Wavelength: 254 nm.[11]

  • Injection Volume: 10 µL.[12]

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

UV-Visible Spectrophotometry for Identification

This protocol provides a method for confirming the identity of the this compound reference standard based on its UV absorption spectrum.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: 0.1 M Phosphate Buffer, pH 7.0.[3]

  • Procedure:

    • Prepare a solution of the this compound reference standard in the solvent at a concentration of approximately 10 µg/mL (1 in 100,000).[3]

    • Scan the solution from 200 to 400 nm, using the solvent as a blank.

    • The resulting spectrum should be compared to a previously established reference spectrum for this compound. The absorption maxima should be consistent with known values for Cefdinir (approximately 223 nm and 286 nm), though slight shifts for the E-isomer are possible.[5]

Visualized Workflows

Reference Standard Qualification Workflow

The following diagram illustrates a typical workflow for the qualification of a new batch of this compound reference standard.

Figure 1: this compound Reference Standard Qualification Workflow cluster_0 Material Reception and Initial Checks cluster_1 Physicochemical Testing cluster_2 Data Review and Release A Receive Candidate Material B Visual Inspection (Appearance, Color) A->B C Documentation Review (CoA, Synthesis Data) B->C D Identification (FTIR, UV-Vis) C->D E Purity Assay (HPLC) D->E F Isomeric Purity (HPLC - E/Z ratio) E->F G Residual Solvents (GC) F->G H Water Content (Karl Fischer) G->H I Compile All Test Data H->I J Compare Against Specifications I->J K QA Review and Approval J->K Meets Specs M Investigation Required J->M OOS L Reference Standard Released K->L

Caption: Figure 1: this compound Reference Standard Qualification Workflow.

Stability Study Logical Flow

This diagram outlines the logical flow for conducting a stability study on the this compound reference standard.

Figure 2: this compound Stability Study Logical Flow cluster_0 Study Initiation cluster_1 Testing at Timepoints (T=0, T=x, ...) cluster_2 Data Analysis and Conclusion A Define Stability Protocol (Conditions, Timepoints, Tests) B Place Reference Standard in Stability Chambers A->B C Pull Samples B->C D Perform Key Stability Tests (Appearance, Purity, Water Content) C->D E Analyze Data Trends D->E F Compare to Initial (T=0) Data E->F H Significant Change Observed? F->H G Determine Re-test Date or Shelf Life I Issue Stability Report G->I H->G No H->I Yes

Caption: Figure 2: this compound Stability Study Logical Flow.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure and stereochemical properties of Cefdinir, a third-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient.

Chemical Structure and Identification

Cefdinir is a semi-synthetic, broad-spectrum antibiotic characterized by a β-lactam ring fused to a dihydrothiazine ring, a vinyl group at position 3, and a complex side chain at position 7.[1][2]

  • IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][3]

  • SMILES: NC1=NC(=CS1)C(=NO)C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(O)=O)C=C[3]

  • InChI Key: RTXOFQZKPXMALH-GHXIOONMSA-N[3][4]

// Nodes for the core structure N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.2,1.5!"]; C3 [label="C", pos="1.8,0.3!"]; C4 [label="C", pos="0.8,-0.5!"]; S5 [label="S", pos="-0.5,-0.5!"]; C6 [label="C", pos="-1.2,0.8!"]; C7 [label="C", pos="-0.5,2!"]; C8 [label="C", pos="0.8,2.5!"]; O9 [label="=O", pos="1.5,3!"];

// Nodes for the side chains C10 [label="C=C", pos="2.8,0!"]; // Vinyl group C11 [label="COOH", pos="1.5,-1.5!"]; // Carboxylic acid N12 [label="NH", pos="-1.5,2.8!"]; C13 [label="C=O", pos="-2.5,2.8!"]; C14 [label="C", pos="-3.5,2.8!"]; N15 [label="=N", pos="-4.5,2.8!"]; O16 [label="OH", pos="-5.5,2.8!"]; C17 [label="", shape=point, pos="-3.5, 1.8!"]; // Attachment point for thiazole ring

// Thiazole ring C18 [label="C", pos="-3.5,1.5!"]; S19 [label="S", pos="-4.5,0.5!"]; C20 [label="C", pos="-3.5,-0.2!"]; N21 [label="N", pos="-2.5,0.5!"]; C22 [label="C", pos="-2.5,1.5!"]; N23 [label="NH₂", pos="-3.5,-1.2!"];

// Edges for the core structure N1 -- C2; C2 -- C3; C3 -- C4; C4 -- S5; S5 -- C6; C6 -- N1; C7 -- C6; C7 -- C8; C8 -- N1; C8 -- O9 [dir=none]; C2 -- C7;

// Edges for the side chains C3 -- C10; C4 -- C11; C7 -- N12; N12 -- C13; C13 -- C14; C14 -- N15; N15 -- O16; C14 -- C18;

// Edges for the thiazole ring C18 -- S19; S19 -- C20; C20 -- N21; N21 -- C22; C22 -- C18; C20 -- N23;

// Stereochemistry labels C6_stereo [label="(R)", pos="-1.8,0.6!", fontcolor="#EA4335"]; C7_stereo [label="(R)", pos="-0.8,2.5!", fontcolor="#EA4335"]; Oxime_stereo [label="(Z)", pos="-4.5,3.3!", fontcolor="#EA4335"]; } Cefdinir Chemical Structure with Stereochemistry.

Stereochemistry

The biological activity of Cefdinir is intrinsically linked to its specific stereochemical configuration. The molecule possesses two chiral centers and a geometric isomerism site.

  • Chiral Centers: The two stereogenic centers are located at the C-6 and C-7 positions of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid core. The pharmacologically active isomer of Cefdinir has the (6R,7R)-configuration.[1][3] The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration to these chiral centers.[5][6][7][8][9]

  • Geometric Isomerism: The oxime moiety in the C-7 side chain exists as two geometric isomers, (E) and (Z). The biologically active form of Cefdinir is the (Z)-isomer, also referred to as the syn-isomer.[1][10] The (Z)-configuration is crucial for the molecule's binding affinity to penicillin-binding proteins (PBPs) and its stability against β-lactamase enzymes.[2] The (E)-isomer is considered an impurity.[10]

Physicochemical and Spectroscopic Data

A summary of key identifiers and properties of Cefdinir is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₃N₅O₅S₂[1][3][4]
Molar Mass 395.41 g/mol [1][4]
CAS Number 91832-40-5[1][3][4]
Appearance White to light yellow solid[3]
Melting Point 170 °C (decomposes)[4]
Optical Rotation -61° to -67°[3]
Solubility Soluble in DMSO (79 mg/mL)[11]

Experimental Protocols

4.1. Synthesis of Cefdinir

The synthesis of Cefdinir involves the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain.[12][13][14] Protecting groups are often employed for the amine and carboxylic acid functionalities to prevent side reactions.

A generalized synthetic workflow is as follows:

  • Preparation of the Cephalosporin Core: Synthesis of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), often starting from 7-aminocephalosporanic acid (7-ACA).[13]

  • Preparation of the Side Chain: Synthesis of an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain, such as a thioester.[14] The (Z)-configuration of the oxime is critical and is established during this stage.

  • Coupling Reaction: Acylation of the 7-amino group of the cephalosporin core with the activated side chain.[12][15]

  • Deprotection: Removal of any protecting groups to yield the final Cefdinir molecule.[13]

  • Purification: The crude product is purified, often through crystallization or chromatography, to obtain Cefdinir of high purity.[12]

G

4.2. Stereochemical Analysis

Confirmation of the correct stereochemistry is a critical aspect of quality control for Cefdinir. Several analytical techniques are employed for this purpose.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and geometric isomers.[16][17] A chiral stationary phase (CSP) is used to differentiate between the stereoisomers of Cefdinir, allowing for their quantification.[18][19]

  • X-ray Crystallography: This method provides the absolute configuration of a molecule in its crystalline form.[6] It is a definitive technique for determining the three-dimensional arrangement of atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR alone cannot distinguish between enantiomers, it can be used in conjunction with chiral derivatizing agents to form diastereomers, which can then be differentiated by NMR.[17] It is also a primary tool for confirming the overall chemical structure.

  • Optical Rotation: The specific rotation of a chiral molecule is a characteristic physical property.[3] Measurement of the optical rotation can be used to assess the enantiomeric purity of a sample.

G

References

In Silico Prediction of E-Cefdinir Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of E-Cefdinir, the less active geometric isomer of the third-generation cephalosporin antibiotic, Cefdinir. The focus is on providing a comparative analysis with the active Z-isomer, detailing the computational methodologies, and presenting the underlying biological pathways.

Introduction: The Significance of Stereoisomers in Drug Efficacy

Cefdinir, a widely prescribed oral cephalosporin, owes its antibacterial efficacy to its (Z)-isomer, which effectively inhibits bacterial cell wall synthesis.[1][2][3] The molecule possesses a critical oxime functional group, which can exist as either a (Z) or (E) geometric isomer. It is well-established that the Z-isomer (syn-isomer) exhibits superior antibacterial activity, while the E-isomer (anti-isomer) is significantly less potent.[1][2][3] For some cephalosporins, the Z-isomer can be up to 100 times more active than the E-isomer against certain bacterial strains.[4] The E-isomer can form during the manufacturing process or through the conversion of the Z-isomer under acidic conditions or upon exposure to light.[4] Therefore, understanding and predicting the bioactivity of the E-isomer is crucial for quality control and for a comprehensive understanding of the drug's structure-activity relationship (SAR).

In silico methods provide a rapid and cost-effective approach to predict the bioactivity of molecules, including isomers, before undertaking expensive and time-consuming laboratory experiments. This guide will explore the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to this compound.

Comparative Bioactivity of Z-Cefdinir and this compound

The primary mechanism of action for Cefdinir is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[5][6][7] The significant drop in antibacterial activity of the E-isomer is attributed to its altered three-dimensional structure, which affects its ability to bind effectively to the active site of these essential bacterial enzymes.

Quantitative Data on Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for the E-isomer of Cefdinir are not widely reported in publicly available literature, the qualitative and semi-quantitative data consistently indicate its substantially lower potency compared to the Z-isomer. For related cephalosporins, the E-isomer is reported to be 2 to 32 times less active against Gram-negative bacteria.[4]

The following tables summarize the known bioactivity of the active Z-Cefdinir against a range of common pathogens and its binding affinity to specific PBPs. This data serves as a benchmark for the predicted low bioactivity of the E-isomer.

Table 1: Minimum Inhibitory Concentration (MIC) of Z-Cefdinir Against Various Bacterial Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)0.50.5
Streptococcus pneumoniae (Penicillin-susceptible)≤0.06≤0.06
Streptococcus pyogenes≤0.03≤0.06
Haemophilus influenzae (β-lactamase positive)0.51.5
Moraxella catarrhalis≤0.12≤0.12
Escherichia coli0.250.5
Klebsiella pneumoniae0.121.0

Data compiled from multiple sources.[1][7][8][9][10][11][12]

Table 2: Binding Affinities of Z-Cefdinir to Penicillin-Binding Proteins (PBPs)

PBP TargetBacterial SpeciesBinding Affinity (IC50/Kd)
PBP2Staphylococcus aureusHigh Affinity
PBP3Staphylococcus aureusHigh Affinity
PBP1AStreptococcus pneumoniaeHigh Affinity
PBP2XStreptococcus pneumoniaeModerate Affinity

Data compiled from multiple sources.[1][13][14][15]

In Silico Prediction Methodologies

This section details the experimental protocols for three key in silico techniques used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (E- or Z-Cefdinir) when bound to a receptor (PBP) and estimates the strength of the interaction, typically as a binding energy score.

  • Preparation of the Receptor (PBP):

    • Obtain the 3D crystal structure of a target PBP (e.g., PBP3 from Escherichia coli) from the Protein Data Bank (PDB).

    • Using molecular modeling software such as AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Save the prepared receptor file in the PDBQT format.

  • Preparation of the Ligands (Z- and this compound):

    • Obtain the 3D structures of Z-Cefdinir and this compound. These can be drawn using chemical sketcher software and saved in a MOL or SDF format, or downloaded from databases like PubChem.

    • Use a tool like Open Babel to convert the structures to PDB format.

    • In ADT, load the ligand PDB file, assign partial charges, and define the rotatable bonds.

    • Save the prepared ligand files in the PDBQT format.

  • Grid Box Generation:

    • In ADT, define a 3D grid box that encompasses the active site of the PBP. The coordinates for the center of the grid box can be determined from the position of the co-crystallized ligand in the original PDB file or by identifying the catalytic residues.

    • Set the dimensions of the grid box (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å) to allow for sufficient space for the ligand to move and rotate.

  • Running the Docking Simulation with AutoDock Vina:

    • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Execute AutoDock Vina from the command line, providing the configuration file as input. For a more exhaustive search, the exhaustiveness parameter can be increased from the default of 8.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinity scores in kcal/mol. A more negative score indicates a stronger predicted binding interaction.

    • Visualize the docked poses of both E- and Z-Cefdinir within the PBP active site using software like PyMOL or Discovery Studio.

    • Compare the binding energies and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of the two isomers with the key amino acid residues in the active site. It is predicted that Z-Cefdinir will show a more favorable binding energy and form more critical interactions compared to this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A QSAR model can be built using a dataset of known cephalosporins to predict the activity of new or untested compounds like this compound.

  • Data Set Preparation:

    • Compile a dataset of diverse cephalosporin analogues with their experimentally determined antibacterial activity (e.g., MIC values) against a specific bacterium. The activity data should be converted to a logarithmic scale (e.g., pMIC = -log(MIC)).

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, molecular connectivity), or 3D (e.g., molecular shape, surface area) descriptors. Software such as PaDEL-Descriptor or the RDKit library in Python can be used for this purpose.

  • Feature Selection and Model Building:

    • Select the most relevant descriptors that have a strong correlation with the biological activity. This helps to avoid overfitting and creates a more interpretable model.

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model by establishing a mathematical relationship between the selected descriptors and the pMIC values of the training set compounds.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the robustness and predictive power of the model.

    • External Validation: Use the developed model to predict the pMIC values of the compounds in the test set. The predictive performance is evaluated by calculating statistical metrics such as the squared correlation coefficient (R²) between the predicted and experimental activities.

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Input these descriptor values into the validated QSAR equation to predict its pMIC value. The prediction is expected to be significantly lower than that of the Z-isomer.

In Silico ADMET Prediction

ADMET prediction models assess the pharmacokinetic and toxicological properties of a molecule. This is crucial for evaluating the drug-likeness of a compound.

  • Input Molecule:

    • Prepare the 2D or 3D structures of this compound and Z-Cefdinir, typically in SMILES or SDF format.

  • Utilize ADMET Prediction Software/Web Servers:

    • Use freely available web servers (e.g., SwissADME, pkCSM) or commercial software packages (e.g., ADMET Predictor®, Discovery Studio).

    • Submit the molecular structures to the platform.

  • Analyze Predicted Properties:

    • The software will output predictions for a wide range of ADMET properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

    • Compare the predicted ADMET profiles of the E- and Z-isomers. While significant differences in antibacterial activity are expected, the physicochemical properties governing ADMET may be more similar, although subtle conformational changes can influence these parameters.

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Synthesis Pathway

Cefdinir targets the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. The following diagram illustrates this pathway and the point of inhibition by β-lactam antibiotics like Cefdinir.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II->Periplasm Flippase (MurJ) Nascent_PG Nascent Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBPs) PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_PG Cefdinir Cefdinir (Z-isomer) Cefdinir->PBP Inhibition Lipid_II_Periplasm->Nascent_PG Transglycosylation (PBPs)

Bacterial peptidoglycan synthesis pathway and inhibition by Cefdinir.
In Silico Prediction Workflow

The logical flow of predicting the bioactivity of this compound involves a series of computational steps, often performed in a tiered approach to filter and analyze the molecule.

In_Silico_Workflow cluster_input Input Structures cluster_prediction In Silico Prediction cluster_output Predicted Outputs cluster_validation Validation & Comparison Z_Cefdinir Z-Cefdinir (Active) E_Cefdinir This compound (Test) QSAR QSAR Modeling E_Cefdinir->QSAR Docking Molecular Docking E_Cefdinir->Docking ADMET ADMET Prediction E_Cefdinir->ADMET Predicted_Activity Predicted Antibacterial Activity (pMIC) QSAR->Predicted_Activity Binding_Energy Predicted Binding Affinity (kcal/mol) Docking->Binding_Energy ADMET_Profile Predicted ADMET Profile ADMET->ADMET_Profile Comparison Comparative Analysis (Z vs. E) Predicted_Activity->Comparison Binding_Energy->Comparison ADMET_Profile->Comparison Validation Experimental Validation (e.g., MIC, IC50 assays) Comparison->Validation

References

E-Cefdinir: A Comprehensive Technical Guide to Thermal and Photolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and photolytic stability of E-Cefdinir. Cefdinir, a third-generation cephalosporin antibiotic, exists primarily as the therapeutically active Z-isomer. However, under various stress conditions, it can isomerize to the less active E-isomer (anti-isomer), which is considered a critical degradation product. Understanding the stability of both isomers is paramount for ensuring the quality, safety, and efficacy of Cefdinir formulations. This guide details the experimental protocols for forced degradation studies, presents quantitative data on degradation, and visualizes the key experimental workflows and degradation pathways.

Introduction to Cefdinir Stability

Cefdinir is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring and various isomerizations.[1][2][3] The isomerization of the oxime group from the syn-configuration (Z-isomer) to the anti-configuration (E-isomer) is a key degradation pathway that can be induced by acidic conditions and exposure to light. Forced degradation studies are essential to identify these degradation products and to develop stability-indicating analytical methods.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are a crucial component in the development and validation of stability-indicating methods. The following protocols are synthesized from published literature to provide a detailed methodology for assessing the stability of Cefdinir under various stress conditions.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Cefdinir from its degradation products, including the E-isomer.

Table 1: Representative HPLC Method for Cefdinir Stability Testing

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and phosphate buffer (pH 3.0) in a 40:60 ratio
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 287 nm
Injection Volume 20 µL
Temperature Ambient
Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of Cefdinir at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Procedures

The following are detailed protocols for inducing the degradation of Cefdinir under various stress conditions.

  • Procedure: To a known volume of Cefdinir stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Stress Condition: Reflux the solution at 60°C for a specified period (e.g., 2, 4, 6, or 8 hours).

  • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Sample Preparation: Dilute the neutralized solution with the mobile phase to the working concentration for HPLC analysis.

  • Procedure: To a known volume of Cefdinir stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Stress Condition: Maintain the solution at room temperature or reflux at 60°C for a specified period (e.g., 30 minutes, 1, 2, or 4 hours). Basic hydrolysis is typically faster than acidic hydrolysis.

  • Neutralization: After the desired time, cool the solution (if heated) and neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Sample Preparation: Dilute the neutralized solution with the mobile phase to the working concentration for HPLC analysis.

  • Procedure: To a known volume of Cefdinir stock solution, add an equal volume of hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%).

  • Stress Condition: Keep the solution at room temperature or reflux at 60°C for a specified period (e.g., 1, 2, 4, or 6 hours).

  • Sample Preparation: After the desired time, dilute the solution with the mobile phase to the working concentration for HPLC analysis.

  • Procedure: Place a known amount of solid Cefdinir powder in a suitable container (e.g., a petri dish).

  • Stress Condition: Store the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

  • Sample Preparation: At specified time points, withdraw a sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to the working concentration for HPLC analysis.

  • Procedure: Expose a solution of Cefdinir (e.g., 1 mg/mL in water or a suitable solvent) or solid Cefdinir powder to a light source.

  • Stress Condition (as per ICH Q1B guidelines): The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][5][6]

    • Light Source: A combination of a cool white fluorescent lamp and a near-UV lamp with a spectral distribution from 320 nm to 400 nm is recommended.[6] A xenon lamp is also a suitable alternative.[7]

  • Control Sample: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Sample Preparation: After exposure, dissolve the solid sample or dilute the solution with the mobile phase to the working concentration for HPLC analysis.

Quantitative Data on Cefdinir Degradation

The following tables summarize the quantitative data on the degradation of Cefdinir under various stress conditions, as reported in the literature.

Table 2: Degradation of Cefdinir under Various Stress Conditions

Stress ConditionTemperatureDurationPercent DegradationReference
Acid Hydrolysis (0.1 M HCl) 60°C6 hoursNot specified[1]
Base Hydrolysis (0.1 M NaOH) 60°C1 hour48.83%[8]
**Oxidative (3% H₂O₂) **60°C1 hour31.20%[1]
Thermal (Solid State) 80°C48 hours20.12% (after 1 hr at 60°C)[1]
Sunlight (Suspension) 45°CVariousDecrease in drug release[9]

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and proposed degradation pathways for Cefdinir.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Cefdinir_API Cefdinir API Stock_Solution Prepare Stock Solution (1 mg/mL) Cefdinir_API->Stock_Solution Thermal Thermal (Solid, 80°C) Cefdinir_API->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, 60°C) Stock_Solution->Oxidation Photolytic Photolytic (ICH Q1B) Stock_Solution->Photolytic Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize Cefdinir_Degradation_Pathways cluster_degradation Degradation Pathways cluster_isomerization_products Isomerization Products Cefdinir Cefdinir (Z-isomer) Beta_Lactam_Opening β-Lactam Ring Opening Cefdinir->Beta_Lactam_Opening Isomerization Isomerization Cefdinir->Isomerization Hydrolytic_Products Various Hydrolytic Degradation Products Beta_Lactam_Opening->Hydrolytic_Products pH dependent E_Cefdinir This compound (anti-isomer) Isomerization->E_Cefdinir Epimerization Epimerization (C-6 or C-7) Isomerization->Epimerization Lactonization Lactonization Isomerization->Lactonization

References

Solubility profile of E-Cefdinir in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir, a third-generation cephalosporin antibiotic, exists as geometric isomers, with the Z-isomer being the active pharmaceutical ingredient. The E-isomer of Cefdinir is typically considered a related substance or impurity. Understanding the solubility profile of E-Cefdinir is crucial for the development of robust analytical methods, formulation strategies, and quality control of Cefdinir drug products. This technical guide provides an in-depth overview of the known solubility of Cefdinir, outlines a detailed protocol for determining the solubility of this compound, and presents a workflow for this experimental process.

Solubility Data of Cefdinir (Z-isomer)

The following table summarizes the reported solubility of Cefdinir in various solvents and aqueous solutions at different pH values. This data is presented to offer a comparative context for the anticipated solubility behavior of the E-isomer.

Solvent/MediapHSolubility (mg/mL)Reference
Water0.46[1]
0.1M HCl1.56[1]
Acetate Buffer4.00.72[1]
Phosphate Buffer7.421[1]
PBS7.2~1.25[2]
Sodium Bicarbonate83[1]
Acetonitrile<0.01[1]
Methanol0.19[1]
Dimethyl Sulfoxide (DMSO)>350[1]
Dimethyl Formamide~0.3[2]
Ethanol (95%)Practically insoluble[3]
Diethyl EtherPractically insoluble[3]

Experimental Protocol: Determination of this compound Solubility

The following protocol details the equilibrium shake-flask method, a standard approach for determining the solubility of a compound. This method is coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification of this compound, allowing for its separation from the Z-isomer.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., water, methanol, acetonitrile, ethanol, and various pH buffers)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a UV detector

  • A suitable HPLC column for the separation of Cefdinir isomers (e.g., a C18 column)

  • Mobile phase (as determined by a validated HPLC method for Cefdinir and its related substances)

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the calibration standards and the prepared samples onto the HPLC system.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Record the peak area of this compound for each sample and standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

    • Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_results Results start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate in shaker (24-72h) add_excess->equilibrate collect_supernatant Collect supernatant equilibrate->collect_supernatant filter_sample Filter through 0.22µm filter collect_supernatant->filter_sample dilute_sample Dilute with mobile phase filter_sample->dilute_sample hplc_analysis Inject into HPLC dilute_sample->hplc_analysis calculate_solubility Calculate solubility hplc_analysis->calculate_solubility generate_curve Generate calibration curve generate_curve->calculate_solubility end_node End calculate_solubility->end_node

Caption: Experimental workflow for this compound solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public literature, this guide provides a comprehensive framework for researchers and drug development professionals. By leveraging the existing solubility data for the Z-isomer as a baseline and implementing the detailed experimental protocol outlined, the solubility profile of this compound in various solvents can be systematically determined. This information is invaluable for the development of analytical methods, understanding potential formulation challenges, and ensuring the quality and purity of Cefdinir-containing pharmaceuticals.

References

E-Cefdinir Impurity Formation: A Technical Guide to Synthesis and Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism of E-Cefdinir, a critical impurity in the synthesis of the third-generation cephalosporin antibiotic, Cefdinir. Understanding the pathways to this and other related impurities is paramount for the development of robust and compliant manufacturing processes that ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the mechanistic pathways of this compound formation, provides illustrative experimental protocols for synthesis and analysis, and presents quantitative data from stress degradation studies.

Introduction to Cefdinir and the Significance of the E-Isomer

Cefdinir is a semi-synthetic, broad-spectrum cephalosporin antibiotic characterized by a vinyl group at the 3-position and a (Z)-hydroxyimino aminothiazolyl acyl side chain at the 7-position of the cephem nucleus. The geometric configuration of the oxime moiety is crucial for its antibacterial activity; the desired (Z)-isomer (Cefdinir) exhibits significantly greater potency than its corresponding (E)-isomer. The E-isomer is considered a process-related impurity and a potential degradation product that must be monitored and controlled within strict regulatory limits.

Mechanisms of this compound Formation

The conversion of the thermodynamically more stable (Z)-Cefdinir to the (E)-isomer can be induced by several factors during synthesis, purification, and storage. The primary mechanisms are acid-catalyzed isomerization and photochemical isomerization.

Acid-Catalyzed Isomerization

In the presence of acid, the oxime nitrogen of the (Z)-Cefdinir can be protonated. This protonation facilitates the rotation around the carbon-nitrogen double bond, leading to the formation of the (E)-isomer. Theoretical calculations on similar oxime structures suggest that this process may proceed through the formation of a protonated oxime-water adduct, which lowers the rotational energy barrier of the C=N bond.

The following diagram illustrates the proposed mechanism for acid-catalyzed isomerization:

Z_Cefdinir (Z)-Cefdinir Protonation Protonation of Oxime Nitrogen Z_Cefdinir->Protonation + H+ Protonation->Z_Cefdinir - H+ Protonated_Intermediate Protonated Intermediate (Resonance Stabilized) Protonation->Protonated_Intermediate Protonated_Intermediate->Protonation Rotation Rotation around C=N bond Protonated_Intermediate->Rotation Rotation->Protonated_Intermediate Deprotonation Deprotonation Rotation->Deprotonation Deprotonation->Rotation E_Cefdinir (E)-Cefdinir Deprotonation->E_Cefdinir - H+ E_Cefdinir->Deprotonation + H+

Caption: Acid-catalyzed isomerization of (Z)-Cefdinir to (E)-Cefdinir.

Photochemical Isomerization

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to induce the isomerization of (Z)-Cefdinir to its (E)-isomer. This process involves the absorption of a photon by the π-system of the oxime, leading to an excited state where the rotational barrier of the C=N bond is significantly reduced. Following rotation, the molecule relaxes back to the ground state, potentially in the (E)-configuration. The photochemical isomerization is a reversible process, and the final ratio of isomers can depend on the wavelength of light and the photostationary state.

The following diagram outlines the photochemical isomerization process:

Z_Cefdinir_Ground (Z)-Cefdinir (Ground State) Photon_Absorption Photon Absorption (hν) Z_Cefdinir_Ground->Photon_Absorption Photon_Absorption->Z_Cefdinir_Ground Z_Cefdinir_Excited (Z)-Cefdinir (Excited State) Photon_Absorption->Z_Cefdinir_Excited Z_Cefdinir_Excited->Photon_Absorption Rotation_Excited Rotation around C=N bond in Excited State Z_Cefdinir_Excited->Rotation_Excited Rotation_Excited->Z_Cefdinir_Excited E_Cefdinir_Excited (E)-Cefdinir (Excited State) Rotation_Excited->E_Cefdinir_Excited E_Cefdinir_Excited->Rotation_Excited Relaxation Relaxation to Ground State E_Cefdinir_Excited->Relaxation Relaxation->E_Cefdinir_Excited E_Cefdinir_Ground (E)-Cefdinir (Ground State) Relaxation->E_Cefdinir_Ground E_Cefdinir_Ground->Relaxation hν'

Caption: Photochemical isomerization of (Z)-Cefdinir to (E)-Cefdinir.

Quantitative Data from Stress Degradation Studies

Forced degradation studies are essential to identify the potential degradation products and to establish the intrinsic stability of a drug substance. The following table summarizes the degradation of Cefdinir under various stress conditions. While these studies often report the total degradation of the parent drug, the formation of the E-isomer is a known degradation pathway, particularly under acidic and photolytic stress.

Stress ConditionTemperatureDuration% Degradation of CefdinirReference
0.1 M HCl60°C6 hours20.14%[1]
0.1 M NaOH60°C1 hour48.83%[1]
3% H₂O₂60°C6 hoursSignificant Degradation[1]
Thermal105°C-Degradation Observed[2]
Photolytic (UV light 254 nm)Ambient48 hoursDegradation Observed[1][2]

Note: The percentage of this compound formed is a component of the total degradation and needs to be specifically quantified by a validated analytical method. The data indicates that Cefdinir is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, all of which can potentially contribute to the formation of the E-isomer.

Experimental Protocols

Illustrative Synthesis of Cefdinir

The synthesis of Cefdinir can be achieved through various routes. A common approach involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain. The use of an activated ester of the side chain, rather than a more reactive acyl chloride, can help to minimize the formation of the E-isomer by reducing the harshness of the reaction conditions.

Materials:

  • 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

  • 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-acetoxyiminoacetate

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Acetone

  • Water

  • Hydrochloric acid

Procedure:

  • Suspend 7-AVCA in a mixture of DMF and water.

  • Cool the suspension to 0-5°C.

  • Add triethylamine to dissolve the 7-AVCA.

  • In a separate vessel, dissolve the 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-acetoxyiminoacetate in DMF.

  • Slowly add the solution of the activated side chain to the 7-AVCA solution while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction with water.

  • Adjust the pH of the solution to 2.0-2.5 with hydrochloric acid to precipitate the crude Cefdinir.

  • Filter the precipitate, wash with water and then with acetone.

  • Dry the crude Cefdinir under vacuum.

  • Further purification can be achieved by recrystallization or chromatographic techniques to reduce the levels of this compound and other impurities.

The following diagram depicts a general workflow for Cefdinir synthesis and purification:

Start Start Materials: 7-AVCA & Activated Side Chain Acylation Acylation Reaction (DMF/Water, TEA, 0-5°C) Start->Acylation Monitoring In-process Control (HPLC) Acylation->Monitoring Monitoring->Acylation Incomplete Quenching Reaction Quenching (Water) Monitoring->Quenching Reaction Complete Precipitation Precipitation (pH adjustment with HCl) Quenching->Precipitation Filtration Filtration and Washing (Water, Acetone) Precipitation->Filtration Drying Drying (Vacuum) Filtration->Drying Crude_Cefdinir Crude Cefdinir Drying->Crude_Cefdinir Purification Purification (Recrystallization/ Chromatography) Crude_Cefdinir->Purification Pure_Cefdinir Pure Cefdinir API Purification->Pure_Cefdinir

Caption: General workflow for the synthesis and purification of Cefdinir.

HPLC Method for the Determination of Cefdinir and its E-isomer

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the accurate quantification of Cefdinir and its related impurities, including the E-isomer.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and organic modifier (e.g., acetonitrile, methanol) in a gradient or isocratic mode. A typical mobile phase could be a mixture of phosphate buffer (pH 3.0), acetonitrile, and methanol.[1]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)
Detection UV at 254 nm or 287 nm[3][4]
Injection Volume 20 µL

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Cefdinir reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) and dilute with the mobile phase to the desired concentration.

  • Sample Solution: Accurately weigh and dissolve the Cefdinir sample in the same solvent as the standard and dilute with the mobile phase to a similar concentration.

  • System Suitability: Inject a solution containing both Cefdinir and this compound reference standards to ensure adequate resolution between the two peaks.

The following diagram illustrates a typical analytical workflow for impurity profiling:

Sample_Prep Sample Preparation (Dissolution and Dilution) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 column, specific mobile phase) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition and Integration UV_Detection->Data_Acquisition Quantification Impurity Quantification (% area normalization or against reference standard) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Analytical workflow for HPLC impurity profiling of Cefdinir.

Control Strategies for this compound

Minimizing the formation of this compound requires careful control of the synthetic process and storage conditions. Key strategies include:

  • pH Control: Maintaining a neutral or slightly acidic pH during the reaction and work-up can suppress the acid-catalyzed isomerization.

  • Temperature Control: Conducting the synthesis at low temperatures can reduce the rate of isomerization.

  • Use of Milder Reagents: Employing activated esters instead of highly reactive acyl chlorides for the acylation step can lead to a cleaner reaction profile with fewer impurities.

  • Protection from Light: Protecting the reaction mixture and the final API from light, especially UV radiation, is crucial to prevent photochemical isomerization. This can be achieved by using amber glassware and light-resistant packaging.

  • Optimized Purification: Developing robust purification methods, such as recrystallization with carefully selected solvent systems or chromatography, is essential for removing any this compound that may have formed.

  • Appropriate Storage Conditions: Storing the final Cefdinir API under controlled conditions of temperature and humidity, and protected from light, will ensure its stability and prevent the formation of the E-isomer over time.

By implementing these control strategies, manufacturers can ensure the consistent production of high-purity Cefdinir that meets all regulatory requirements and provides a safe and effective treatment for patients.

References

Methodological & Application

Application Notes and Protocols for the HPLC Separation of Cefdinir and its E-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Cefdinir and its geometric E-isomer using High-Performance Liquid Chromatography (HPLC). The following sections offer a comparative overview of various HPLC methods, a detailed experimental protocol for a validated stability-indicating method, and visual representations of the experimental workflow and method development logic.

Introduction

Cefdinir is a third-generation cephalosporin antibiotic that exists as a Z-isomer, which is the active pharmaceutical ingredient (API). During its synthesis and storage, it can isomerize to its E-isomer, an inactive and undesired impurity. Regulatory guidelines necessitate the accurate quantification of such impurities to ensure the safety and efficacy of the drug product. This document outlines robust HPLC methods capable of achieving the necessary separation and quantification.

Comparative HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Cefdinir and its related substances, including the E-isomer. The table below summarizes the key chromatographic parameters from various published methods, providing a basis for method selection and development. While these methods are demonstrated to be effective for impurity profiling, specific retention times for the E-isomer are not always reported in the literature; however, these methods provide the selectivity required for its separation from the main Cefdinir peak.

Parameter Method 1 Method 2 Method 3 (USP-like)
Column Waters RP Spherisorb C18 (250 x 4.6 mm, 5 µm)[1]Develosil C18[2]Thermo Scientific Acclaim 120 C18[3]
Mobile Phase Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile : Methanol (13:5:2 v/v/v)[1]Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)[2]Gradient elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile, methanol) is commonly used in pharmacopeial methods.
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]Typically 1.0 - 1.5 mL/min
Detection UV at 286 nm[1]UV at 254 nm[2]UV at 254 nm
Temperature Room Temperature[1]Not SpecifiedOften controlled, e.g., 30 °C
Injection Volume 20 µLNot Specified10 - 20 µL

Experimental Protocol: A Validated Stability-Indicating HPLC Method

This protocol details a stability-indicating RP-HPLC method adapted from published literature, suitable for the separation of Cefdinir from its degradation products and isomers, including the E-isomer.[1]

Materials and Reagents
  • Cefdinir Reference Standard

  • E-Cefdinir Isomer Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade or purified water)

  • 0.45 µm membrane filters

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and methanol in the ratio of 13:5:2 (v/v/v). Adjust the pH of the water to 3.0 with orthophosphoric acid before mixing.[1]

  • Diluent: The mobile phase can be used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Cefdinir Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): For bulk drug, accurately weigh about 25 mg of the Cefdinir sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. For dosage forms, use a quantity of powdered tablets or capsule contents equivalent to 25 mg of Cefdinir and proceed as for the bulk drug, including a filtration step through a 0.45 µm filter before the final dilution.

Chromatographic Conditions
  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Water (pH 3.0) : Acetonitrile : Methanol (13:5:2 v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 286 nm[1]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Run Time: Sufficient to elute all components of interest (typically around 20-30 minutes).

System Suitability

Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of Cefdinir is not more than 2.0%.

Analysis Procedure

Inject the blank (diluent), followed by the Working Standard Solution and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculation

The percentage of the this compound isomer in the sample can be calculated using the following formula, assuming the response factor of the E-isomer is the same as that of Cefdinir:

For the assay of Cefdinir, compare the peak area of Cefdinir in the Sample Solution to that in the Working Standard Solution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Cefdinir and its E-isomer.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase sys_suitability System Suitability Test prep_mobile_phase->sys_suitability prep_standard Prepare Standard Solution prep_standard->sys_suitability prep_sample Prepare Sample Solution inject_samples Inject Blank, Standard, and Samples prep_sample->inject_samples sys_suitability->inject_samples If Passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_results Calculate Results (% E-Isomer, Assay) integrate_peaks->calculate_results report Generate Report calculate_results->report

Figure 1. Experimental workflow for HPLC analysis of Cefdinir.
HPLC Method Development Logic

The development of a robust HPLC method for separating Cefdinir and its E-isomer involves the systematic optimization of several key parameters. The logical relationship between these parameters is depicted below.

G cluster_0 Method Goal cluster_1 Primary Parameters cluster_2 Secondary Parameters cluster_3 Performance Metrics goal Separate Cefdinir and this compound column Column Selection (C18, C8) goal->column mobile_phase Mobile Phase Composition (Organic Ratio, pH, Buffer) goal->mobile_phase detection Detection Wavelength goal->detection flow_rate Flow Rate column->flow_rate temperature Column Temperature column->temperature peak_shape Peak Shape column->peak_shape mobile_phase->flow_rate mobile_phase->temperature mobile_phase->peak_shape resolution Resolution flow_rate->resolution retention_time Retention Time flow_rate->retention_time temperature->resolution temperature->retention_time resolution->goal retention_time->goal peak_shape->goal

Figure 2. Logical relationship of parameters in HPLC method development.

References

Application Note: UPLC Analysis for the Quantification of Cefdinir Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed UPLC Method Parameters

A sensitive and rapid reverse-phase UPLC (RP-UPLC) method is proposed for the determination of Cefdinir and its geometric isomer.[2] The following conditions are based on typical parameters for Cefdinir analysis and are optimized for the separation of closely related compounds.

Table 1: Proposed UPLC Chromatographic Conditions

ParameterRecommended Setting
Instrumentation Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-40% B; 8-9 min: 40% B; 9-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Detection Wavelength 285 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (Cefdinir Z-isomer, ~500 µg/mL): Accurately weigh about 25 mg of Cefdinir reference standard (predominantly Z-isomer) and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent (50:50 acetonitrile:water) and sonicate to dissolve. Dilute to volume with the diluent and mix well.

  • E-isomer Enriched Stock Solution: If an isolated standard of the E-isomer is available, prepare a separate stock solution in a similar manner. If not, an enriched solution can be prepared by subjecting the Z-isomer stock solution to acidic or photolytic stress conditions to induce isomerization.[4] For example, expose the solution to UV light for a specified period and monitor the formation of the E-isomer peak.

  • Working Standard Solution (~50 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the mobile phase.

  • Calibration Curve Solutions: Prepare a series of calibration standards by diluting the working standard solution to achieve concentrations ranging from approximately 0.5 µg/mL to 75 µg/mL.

Preparation of Sample Solutions (from Bulk Drug)
  • Accurately weigh about 25 mg of the Cefdinir bulk drug sample and transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (50:50 acetonitrile:water) and sonicate to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a theoretical concentration of 50 µg/mL of Cefdinir.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation: Illustrative Quantitative Data

The following tables summarize the typical data expected from a full method validation according to ICH guidelines. These values are illustrative and should be confirmed during in-house validation.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (for Z-isomer) ≤ 2.01.2
Theoretical Plates (for Z-isomer) ≥ 2000> 5000
Resolution (between Z and E isomers) ≥ 1.5> 2.0
% RSD of Peak Area (n=6) ≤ 1.0%< 0.5%

Table 3: Method Validation Summary (Illustrative Data)

ParameterConcentration RangeAcceptance CriteriaTypical Result
Linearity (r²) 0.5 - 75 µg/mL≥ 0.9990.9995
Accuracy (% Recovery) 25, 50, 75 µg/mL98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability50 µg/mL (n=6)≤ 1.0%< 0.6%
- Intermediate Precision50 µg/mL (n=6)≤ 2.0%< 1.5%
Limit of Detection (LOD) -S/N ≥ 3~0.15 µg/mL
Limit of Quantification (LOQ) -S/N ≥ 10~0.50 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC analysis of Cefdinir geometric isomers.

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions (Z-isomer and E-isomer enriched) filter Filter solutions (0.22 µm) prep_std->filter prep_sample Prepare Sample Solution (from bulk drug) prep_sample->filter inject Inject into UPLC system filter->inject separate Chromatographic Separation (C18 column, Gradient Elution) inject->separate detect UV Detection at 285 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Z and E Isomers (using calibration curve) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for UPLC analysis of Cefdinir isomers.

Method Validation Logic

The following diagram outlines the logical relationship of the key parameters evaluated during method validation, based on ICH guidelines.

G Validation Method Validation Specificity Specificity (Resolution from interferences) Validation->Specificity Linearity Linearity (Correlation coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Specificity->Validation Linearity->Validation Linearity->Range defines Linearity->LOD informs Linearity->LOQ informs Accuracy->Validation Accuracy->Range assessed over Precision->Validation Precision->Range assessed over Range->Validation LOD->Validation LOQ->Validation Robustness->Validation

Caption: Logical flow of UPLC method validation parameters.

References

Application Notes & Protocols: A Validated Stability-Indicating HPLC Method for the Determination of (E)-Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] The active pharmaceutical ingredient (API) is the (Z)-isomer of cefdinir. During the synthesis or due to degradation, the (E)-isomer, a geometric isomer of Cefdinir, can be formed as an impurity.[3] It is crucial to have a validated analytical method to separate and quantify the (E)-isomer to ensure the quality, safety, and efficacy of the drug product. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefdinir and its related substances, including the (E)-isomer.

The method described is based on established and validated stability-indicating HPLC procedures for Cefdinir, which are capable of separating its impurities and degradation products.[4][5][6]

Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. Data acquisition and processing should be performed using a suitable chromatography data station.

  • Chemicals:

    • Cefdinir Reference Standard (USP or equivalent)

    • (E)-Cefdinir Reference Standard (if available)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Ammonium formate (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrochloric acid (AR grade)

    • Hydrogen peroxide (30%, AR grade)

    • Purified water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Cefdinir and its related substances, including the (E)-isomer.

ParameterCondition
Column Inertsil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A mixture of 0.02 M ammonium formate buffer (pH 4.5) and methanol.[4] A gradient elution may be employed for optimal separation. A common isocratic mobile phase consists of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 286 nm[5]
Column Temperature Ambient or controlled at 40°C[7][8]
Injection Volume 10 µL[7]
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cefdinir Reference Standard in a suitable solvent (e.g., a mixture of methanol and acetonitrile 4:1 v/v) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[5]

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).[5]

  • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample containing Cefdinir in the same solvent as the standard stock solution and then diluting with the mobile phase to a final concentration within the linear range of the method.

  • (E)-Cefdinir Solution (if available): Prepare a stock and working solution of (E)-Cefdinir in a similar manner to the Cefdinir standard to determine its retention time and response factor relative to Cefdinir.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7]

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a Cefdinir sample.[3][4][5]

    • Acid Hydrolysis: Treat the sample with 1.0 N hydrochloric acid.[4]

    • Base Hydrolysis: Treat the sample with 0.05 N sodium hydroxide.[4]

    • Oxidative Degradation: Treat the sample with 0.1% v/v hydrogen peroxide.[4]

    • Thermal Degradation: Expose the solid sample to heat (e.g., 105°C).[4]

    • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).[4][5] The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main Cefdinir peak and any potential (E)-Cefdinir peak.

  • Linearity: Analyze a series of at least five concentrations of the Cefdinir standard solution over a specified range (e.g., 0.05 – 15.00 μg/mL).[5] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[5]

  • Accuracy (Recovery): The accuracy of the method should be determined by spiking a placebo with known amounts of Cefdinir at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[9] The recovery at each level should be calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze at least six replicate injections of the standard solution on the same day and under the same experimental conditions. The relative standard deviation (RSD) should be ≤ 2%.[9]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, and on different instruments. The RSD between the results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.[5]

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the pH of the mobile phase, the percentage of organic modifier, the column temperature, and the flow rate.[5] The method should remain unaffected by these small changes.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 1.5[7]
Theoretical Plates > 2000
Resolution ≥ 1.5 between Cefdinir and the nearest eluting peak[7][8]
RSD of Peak Areas ≤ 2.0% for replicate injections[7]
Table 2: Linearity Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
0.05
1.00
5.00
10.00
15.00
Correlation Coefficient (r²) ≥ 0.999[5]
Table 3: Accuracy (Recovery) Data
Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80
100
120
Table 4: Precision Data
Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD≤ 2.0%[9]
Intermediate Precision % RSD≤ 2.0%

Visualizations

Experimental Workflow

experimental_workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Load into Autosampler injection Inject Sample/ Standard hplc->injection instrument_setup Set Chromatographic Conditions instrument_setup->hplc separation Chromatographic Separation injection->separation detection PDA/UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing and Analysis data_acq->data_proc validation Method Validation (ICH Guidelines) data_proc->validation report Generate Report validation->report

Caption: Experimental workflow for the HPLC analysis of (E)-Cefdinir.

Method Validation Logic

validation_logic method Analytical Method specificity Specificity (Forced Degradation) method->specificity linearity Linearity method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Key parameters for the validation of the analytical method.

References

Application Notes and Protocols: E-Cefdinir as a Reference Standard for Impurity Profiling of Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, Cefdinir can degrade under various conditions, and impurities can also arise during the synthesis process.[2][3] Impurity profiling is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product.[4][5]

This document provides detailed application notes and protocols for the use of E-Cefdinir, a geometric isomer and a known impurity of Cefdinir, as a reference standard in the impurity profiling of Cefdinir bulk drug and formulated products.[6][7] this compound is the (E)-isomer of Cefdinir, differing in the configuration around the oxime moiety. Its use as a reference standard allows for the accurate identification and quantification of this specific impurity, aiding in the overall quality assessment of Cefdinir.

Cefdinir Impurity Profile

The impurity profile of Cefdinir is multifaceted, comprising degradation products and synthesis-related impurities.[2][8] Degradation of Cefdinir is primarily driven by hydrolysis, which leads to the opening of the β-lactam ring, and various pH-dependent isomerizations.[1][3][9]

Table 1: Major Impurities of Cefdinir

Impurity NameOther NamesOriginMolecular FormulaMolecular WeightCAS Number
This compound(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidSynthesis/DegradationC₁₄H₁₃N₅O₅S₂395.41178601-88-2
Cefdinir Lactone-DegradationC₁₄H₁₃N₅O₅S₂395.41946573-41-7
Cefdinir SulfoxideCefdinir S-oxideDegradationC₁₄H₁₃N₅O₆S₂411.41934986-48-8
3-Methyl Cefdinir-SynthesisC₁₃H₁₃N₅O₅S₂383.4171091-93-5
Cefdinir 7-Epimer-DegradationC₁₄H₁₃N₅O₅S₂395.41178601-89-3
Cefdinir Dimer-DegradationC₂₈H₂₆N₁₀O₈S₄790.82-
Cefdinir Glyoxalic Analog-SynthesisC₁₄H₁₂N₄O₅S₂380.4079350-14-4
Cefdinir Isoxazole Analog-SynthesisC₁₃H₁₁N₃O₆S337.311356842-10-8
Thiazolyl Acetyl Glycine Oxime-SynthesisC₇H₈N₄O₄S244.23178949-03-6
Cefdinir Decarboxy Open Ring Lactone-DegradationC₁₃H₁₅N₅O₄S₂369.41178949-04-7

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on established HPLC methods for the analysis of Cefdinir and its impurities.[7][10][11]

3.1.1. Chromatographic Conditions

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Phosphate buffer pH 7.0
Mobile Phase B Methanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Diluent Mobile Phase A

3.1.2. Preparation of Solutions

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 1.0 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the Cefdinir sample in the diluent to obtain a concentration of approximately 1.0 mg/mL.

  • System Suitability Solution: Prepare a solution containing approximately 1.0 mg/mL of Cefdinir and 1.0 µg/mL of this compound in the diluent.

3.1.3. System Suitability

Inject the System Suitability Solution and record the chromatograms. The system is suitable for use if the following criteria are met:

  • The resolution between the Cefdinir peak and the this compound peak is not less than 2.0.

  • The tailing factor for the Cefdinir peak is not more than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the Cefdinir peak is not more than 2.0%.

3.1.4. Procedure

Inject the diluent as a blank, followed by the Standard Solution and the Sample Solution. Record the chromatograms and identify the peaks corresponding to this compound and other impurities based on their retention times relative to the Cefdinir peak.

3.1.5. Calculation

The amount of each impurity in the Cefdinir sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Where:

  • Area_impurity is the peak area of the impurity in the sample chromatogram.

  • Area_standard is the peak area of the corresponding reference standard in the standard chromatogram.

  • Concentration_standard is the concentration of the reference standard.

  • Concentration_sample is the concentration of the Cefdinir sample.

For unknown impurities, the concentration can be estimated using the Cefdinir reference standard, assuming a response factor of 1.0.

Visualizations

Cefdinir Degradation Pathway

The degradation of Cefdinir primarily involves hydrolysis of the β-lactam ring and isomerization. The following diagram illustrates the major degradation pathways.

G Cefdinir Cefdinir BetaLactamRingOpening β-Lactam Ring Opening (Hydrolysis) Cefdinir->BetaLactamRingOpening Isomerization Isomerization (pH-dependent) Cefdinir->Isomerization OpenRingProduct Open-Ring Degradation Product BetaLactamRingOpening->OpenRingProduct ECefdinir This compound Isomerization->ECefdinir CefdinirLactone Cefdinir Lactone Isomerization->CefdinirLactone Epimers 7-Epimer Isomerization->Epimers

Caption: Major degradation pathways of Cefdinir.

Experimental Workflow for Impurity Profiling

The following workflow outlines the key steps in performing impurity profiling of Cefdinir using this compound as a reference standard.

G cluster_prep 1. Sample and Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing and Reporting SamplePrep Prepare Cefdinir Sample Solution Analysis Inject Blank, Standard, and Sample Solutions SamplePrep->Analysis StandardPrep Prepare this compound Reference Standard Solution StandardPrep->Analysis SystemSuitabilityPrep Prepare System Suitability Solution SystemSuitability Inject System Suitability Solution and Verify Criteria SystemSuitabilityPrep->SystemSuitability SystemSuitability->Analysis PeakIntegration Integrate Chromatographic Peaks Analysis->PeakIntegration Identification Identify Impurities by Relative Retention Time PeakIntegration->Identification Quantification Quantify Impurities Using Reference Standard Identification->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for Cefdinir impurity profiling.

Conclusion

The use of this compound as a reference standard is essential for the accurate and reliable impurity profiling of Cefdinir. The detailed HPLC protocol and workflows provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and safety of Cefdinir products. Adherence to these protocols will facilitate the consistent monitoring of impurities and contribute to the overall control strategy for Cefdinir manufacturing.

References

Application Note: Chiral Chromatography for the Resolution of Cefdinir Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral resolution of Cefdinir stereoisomers using High-Performance Liquid Chromatography (HPLC). Cefdinir, a third-generation cephalosporin antibiotic, possesses multiple chiral centers, leading to the existence of stereoisomers. As different stereoisomers can exhibit varied pharmacological and toxicological profiles, their separation and quantification are critical in drug development and quality control. This document outlines a hypothetical, yet scientifically robust, method employing a polysaccharide-based chiral stationary phase (CSP) for the effective separation of Cefdinir stereoisomers. The protocol includes instrumentation, chromatographic conditions, sample preparation, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Cefdinir is a widely prescribed oral antibiotic effective against a broad spectrum of bacteria. The molecular structure of Cefdinir contains two stereogenic centers, giving rise to four possible stereoisomers (RR, SS, RS, SR). Typically, only one of these isomers possesses the desired therapeutic activity, while others may be less active or contribute to adverse effects. Therefore, the ability to resolve and quantify these stereoisomers is of paramount importance for ensuring the safety and efficacy of Cefdinir formulations.

Chiral chromatography, particularly HPLC with chiral stationary phases, is a powerful technique for the separation of enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds. This application note details a proposed method for the chiral separation of Cefdinir stereoisomers based on these principles.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. For this proposed method, a Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size) is selected due to its wide range of applicability for chiral separations.

  • Chemicals and Reagents:

    • Cefdinir reference standard (racemic mixture)

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

Chromatographic Conditions

A normal-phase chromatographic method is proposed for the optimal separation of Cefdinir stereoisomers.

ParameterValue
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 285 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic Cefdinir in a suitable solvent (e.g., a mixture of the mobile phase components) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following table summarizes the hypothetical quantitative data for the chiral separation of Cefdinir stereoisomers based on the proposed method. This data is illustrative of a successful separation and should be confirmed experimentally.

PeakStereoisomerRetention Time (min)Resolution (Rs)
1Isomer 1 (e.g., SR)8.5-
2Isomer 2 (e.g., RS)10.22.1
3Isomer 3 (e.g., SS)12.82.8
4Isomer 4 (e.g., RR)15.12.3

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_cefdinir Racemic Cefdinir Standard dissolve Dissolve in Mobile Phase (1 mg/mL Stock) racemic_cefdinir->dissolve dilute Dilute to 100 µg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL into HPLC filter->inject column Chiralpak® AD-H Column (250 x 4.6 mm, 5 µm) inject->column separation Isocratic Elution n-Hexane:IPA:TFA (80:20:0.1) 1.0 mL/min, 25°C column->separation detection UV Detection at 285 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Identify and Quantify Stereoisomers chromatogram->quantify report Report Retention Times and Resolution quantify->report G cluster_params Key Experimental Parameters cluster_outcome Desired Outcome CSP Chiral Stationary Phase (Polysaccharide-based) Resolution Successful Resolution of Cefdinir Stereoisomers CSP->Resolution Provides Chiral Recognition Sites MobilePhase Mobile Phase Composition (n-Hexane/IPA/TFA) MobilePhase->Resolution Modulates Retention and Selectivity FlowRate Flow Rate FlowRate->Resolution Affects Efficiency and Analysis Time Temperature Column Temperature Temperature->Resolution Influences Interaction Kinetics

Application Note: Optimal Separation of Cefdinir and its E-Isomer using a Gradient Elution HPLC Program

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefdinir is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections. During its synthesis and storage, a geometric isomer, (6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl-)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as E-Cefdinir, can be formed.[1] As the E-isomer is considered an impurity and may have different pharmacological activity, its effective separation and quantification from the active Z-isomer (Cefdinir) are critical for the quality control of Cefdinir drug substances and products. This application note provides a detailed protocol for the optimal separation of Cefdinir and this compound using a gradient elution High-Performance Liquid Chromatography (HPLC) method, adapted from the United States Pharmacopeia (USP) monograph for Cefdinir.[2][3]

This method is designed for researchers, scientists, and drug development professionals to ensure the purity and quality of Cefdinir. The provided protocol details the preparation of solutions, chromatographic conditions, and a gradient program that achieves excellent resolution between the two isomers.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful separation of Cefdinir and this compound.

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a UV detector, autosampler, and a column oven.

  • Column: A 4.6-mm × 15-cm column with 5-µm packing L1 (C18).

  • Reagents:

    • Cefdinir Reference Standard (RS)

    • Anhydrous dibasic sodium phosphate

    • Monobasic potassium phosphate

    • Tetramethylammonium hydroxide solution (10% aqueous)

    • Edetate disodium

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

Preparation of Solutions

Buffer Solution (pH 7.0 ± 0.1):

  • Solution A: Prepare a solution of anhydrous dibasic sodium phosphate in water with a concentration of 14.2 mg/mL.

  • Solution B: Prepare a solution of monobasic potassium phosphate in water with a concentration of 13.6 mg/mL.

  • Combine appropriate volumes of Solution A and Solution B (approximately a 2:1 ratio) to achieve a final pH of 7.0 ± 0.1.

Mobile Phase:

  • Solution C: Dilute 10% aqueous tetramethylammonium hydroxide solution with water to obtain a 0.1% solution. Adjust the pH to 5.5 ± 0.1 with phosphoric acid.

  • Solution D: Prepare a solution of edetate disodium in water with a concentration of 37.2 mg/mL.

  • Mobile Phase A (Solution E): To 1000 mL of Solution C, add 0.4 mL of Solution D. Filter and degas the solution.

  • Mobile Phase B (Solution F): Prepare a mixture of Acetonitrile, Methanol, Solution C, and Solution D in the ratio of 150:100:250:0.2 (v/v/v/v). Filter and degas the solution.

Standard Solution:

  • Prepare a solution of Cefdinir RS in the Buffer solution to obtain a concentration of 0.2 mg/mL.

Sample Solution:

  • Prepare a solution of the Cefdinir sample in the Buffer solution to obtain a concentration of 0.2 mg/mL.

Chromatographic Conditions

The chromatographic conditions for the separation are summarized in the table below.

ParameterCondition
Column 4.6-mm × 15-cm; 5-µm packing L1 (C18)
Mobile Phase See Gradient Program (Table 2)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Autosampler Temperature 4°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gradient Elution Program

The following gradient program is employed for the optimal separation of Cefdinir and this compound.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0955
2955
227525
325050
375050
38955
58955
Table 1: Gradient Elution Program

Data Presentation

The described HPLC method provides excellent resolution between Cefdinir and its E-isomer. The expected retention times are summarized below. Retention times may vary slightly depending on the specific HPLC system, column, and laboratory conditions.

CompoundRetention Time (approx. min)Relative Retention Time
Cefdinir16.31.00
This compound24.61.51
Table 2: Expected Retention Times and Relative Retention Time

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the gradient elution program.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile_phase Prepare Mobile Phases A and B hplc_setup HPLC System Setup (Column, Detector, Temperatures) prep_mobile_phase->hplc_setup prep_standard Prepare Cefdinir Standard Solution inject_sample Inject Sample/Standard prep_standard->inject_sample prep_sample Prepare Cefdinir Sample Solution prep_sample->inject_sample set_gradient Set Gradient Program hplc_setup->set_gradient set_gradient->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze_data Analyze Data (Retention Times, Resolution, Purity) acquire_data->analyze_data

Caption: A flowchart illustrating the key steps of the HPLC analysis.

gradient_program Gradient Elution Logic start Start (95% A, 5% B) isocratic1 Isocratic Hold (2 min) start->isocratic1 gradient1 Linear Gradient to 75% A, 25% B (20 min) isocratic1->gradient1 Elution of early eluting impurities gradient2 Linear Gradient to 50% A, 50% B (10 min) gradient1->gradient2 Elution of Cefdinir isocratic2 Isocratic Hold (5 min) gradient2->isocratic2 Elution of this compound and other late eluting impurities re_equilibrate Re-equilibration (95% A, 5% B) (21 min) isocratic2->re_equilibrate end End re_equilibrate->end

Caption: Logical flow of the gradient elution program for separation.

References

Application of Quality by Design (QbD) in the Analytical Method Development for Cefdinir and its Related Substances

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management.[1][2][3] When applied to analytical method development (Analytical QbD or AQbD), this approach ensures the creation of robust and reliable methods that consistently meet their intended performance criteria throughout their lifecycle.[4] This document outlines the application of QbD principles to the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefdinir and the detection of its related substances.

The traditional "one factor at a time" (OFAT) approach to method development can be time-consuming and may not fully reveal the interactions between different method parameters. In contrast, Analytical QbD utilizes tools such as risk assessment and Design of Experiments (DoE) to explore the relationships between method inputs (parameters) and outputs (analytical responses), leading to the definition of a Method Operable Design Region (MODR).[1]

This application note provides a comprehensive protocol for the development of a robust HPLC method for Cefdinir, including the definition of the Analytical Target Profile (ATP), identification of Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs), method optimization using a Design of Experiments (DoE) approach, and method validation.

Analytical Target Profile (ATP)

The first step in the AQbD approach is to define the Analytical Target Profile (ATP), which outlines the goals and performance requirements of the analytical method.[4] For a stability-indicating HPLC method for Cefdinir and its related substances, the ATP is defined as follows:

Table 1: Analytical Target Profile (ATP)

Attribute Target
Analyte(s) Cefdinir and its potential related substances/degradation products.
Method Type Quantitative for Cefdinir, quantitative/limit test for impurities.
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Specificity The method must be able to separate Cefdinir from its known impurities and degradation products with a resolution (Rs) of > 2.0.
Linearity R² > 0.999 for Cefdinir over the specified concentration range.
Accuracy 98.0% - 102.0% recovery for Cefdinir.
Precision %RSD < 2.0% for Cefdinir assay.
Limit of Quantitation (LOQ) Sufficiently low to quantify reporting level impurities (e.g., ≤ 0.05%).
Robustness The method should remain unaffected by small, deliberate changes in method parameters.

Risk Assessment and Identification of Critical Method Parameters (CMPs)

A risk assessment was performed to identify the method parameters that could potentially impact the Critical Analytical Attributes (CAAs). The CAAs are the method responses that are monitored to ensure the method meets the ATP. For this method, the key CAAs are resolution (Rs) between Cefdinir and its critical pair impurity, retention time (Rt), and peak tailing factor (Tf).

An Ishikawa (fishbone) diagram was used to brainstorm potential sources of variability.

main CQA Method Performance (CAAs) - Resolution (Rs) - Tailing Factor (Tf) - Retention Time (Rt) main->CQA sub1 sub1->main Instrument Parameters sub2 sub2->main Mobile Phase sub3 sub3->main Column Parameters sub4 sub4->main Sample Preparation sub5 sub5->main Method Parameters p11 Flow Rate p11->sub1 p12 Column Temperature p12->sub1 p13 Injection Volume p13->sub1 p21 Buffer pH p21->sub2 p22 Organic Modifier Ratio p22->sub2 p23 Buffer Concentration p23->sub2 p31 Stationary Phase Chemistry p31->sub3 p32 Column Age p32->sub3 p41 Diluent p41->sub4 p51 Detection Wavelength p51->sub5

Figure 1: Ishikawa diagram for risk assessment of the HPLC method.

Based on the risk assessment, the following parameters were identified as Critical Method Parameters (CMPs) with a high potential to impact the CAAs:

  • Buffer pH

  • Percentage of Organic Modifier in the Mobile Phase

  • Column Temperature

Method Optimization using Design of Experiments (DoE)

A Central Composite Design (CCD) was employed to systematically study the effects of the identified CMPs on the CAAs and to define the Method Operable Design Region (MODR).

Table 2: Factors and Levels for the Central Composite Design

Factors (CMPs) -1 (Low) 0 (Center) +1 (High)
A: Buffer pH2.63.03.54.04.4
B: % Acetonitrile18%20%22%24%26%
C: Column Temperature (°C)2630354044

Table 3: Central Composite Design and Experimental Results (Representative Data)

Run Factor A: pH Factor B: % ACN Factor C: Temp (°C) Response 1: Resolution (Rs) Response 2: Tailing Factor (Tf)
13.020302.11.25
24.020302.51.18
33.024301.81.30
44.024302.21.22
53.020402.31.20
64.020402.71.15
73.024402.01.25
84.024402.41.18
92.622351.91.35
104.422352.81.10
113.518352.91.12
123.526351.71.40
133.522262.31.28
143.522442.61.16
153.522352.51.20
163.522352.51.21
173.522352.41.19
183.522352.51.20
193.522352.51.22
203.522352.41.21

The experimental data was analyzed using statistical software to generate response surface models and to identify the optimal operating conditions. The analysis revealed significant interaction effects between pH and the percentage of acetonitrile on the resolution.

Experimental Protocols

Optimized Chromatographic Conditions

Based on the DoE results, the following optimized conditions were established to ensure robust performance:

Table 4: Optimized HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Buffer: Acetonitrile (78:22, v/v)
Buffer 25 mM Potassium Phosphate, pH adjusted to 4.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 286 nm
Injection Volume 10 µL
Diluent Mobile Phase
Preparation of Solutions
  • Standard Stock Solution (Cefdinir): Accurately weigh about 25 mg of Cefdinir working standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent.

  • Standard Solution: Dilute the Standard Stock Solution with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution (for Assay): Weigh and finely powder not fewer than 20 Cefdinir capsules. Transfer a quantity of powder equivalent to 50 mg of Cefdinir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with diluent. Centrifuge a portion of this solution and dilute the supernatant with the mobile phase to a final concentration of 100 µg/mL.

Method Validation

The optimized method was validated according to ICH guidelines. The validation results are summarized below.

Table 5: Summary of Method Validation Data

Parameter Result
Linearity Range (µg/mL) 1 - 200
Correlation Coefficient (R²) 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)0.85%
- Intermediate Precision1.12%
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15
Specificity No interference from placebo and degradation products. Resolution between all peaks > 2.0.

Logical Workflow and Control Strategy

The overall QbD workflow for the analytical method development and the ongoing control strategy are depicted in the following diagrams.

ATP Define Analytical Target Profile (ATP) RiskAssessment Risk Assessment (Identify CMPs & CAAs) ATP->RiskAssessment DoE Design of Experiments (DoE) for Optimization RiskAssessment->DoE MODR Establish Method Operable Design Region (MODR) DoE->MODR Validation Method Validation (ICH Guidelines) MODR->Validation ControlStrategy Define Control Strategy & Lifecycle Management Validation->ControlStrategy

Figure 2: Analytical QbD workflow for Cefdinir HPLC method development.

RoutineAnalysis Routine Analysis using Optimized Method SystemSuitability System Suitability Testing (SST) RoutineAnalysis->SystemSuitability Monitoring Continuous Method Performance Monitoring RoutineAnalysis->Monitoring SystemSuitability->RoutineAnalysis SST Passes SystemSuitability->RoutineAnalysis SST Fails -> Investigate ChangeControl Change Control (if required) Monitoring->ChangeControl Deviation from MODR

Figure 3: Control strategy for the lifecycle of the analytical method.

Conclusion

The application of Quality by Design principles resulted in the development of a robust and reliable stability-indicating HPLC method for the analysis of Cefdinir and its related substances. The systematic approach, utilizing risk assessment and Design of Experiments, provided a thorough understanding of the method's performance and led to the establishment of a well-defined Method Operable Design Region. The validated method meets all the predefined objectives of the Analytical Target Profile and is suitable for routine use in a quality control environment. This QbD-driven approach not only ensures method quality but also provides greater flexibility for future method adjustments within the established design space.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. As with many β-lactam antibiotics, Cefdinir is susceptible to degradation through pathways such as hydrolysis of the β-lactam ring and isomerization, leading to the formation of various related substances.[1][2] The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, robust analytical methods are crucial for the identification and quantification of Cefdinir and its related substances to ensure the quality and stability of pharmaceutical formulations.

Capillary Electrophoresis (CE), particularly Micellar Electrokinetic Chromatography (MEKC), offers a powerful alternative to High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceuticals. MEKC is a mode of CE that allows for the separation of both charged and neutral analytes with high efficiency and resolution.[3] This technique utilizes a surfactant, such as sodium dodecyl sulfate (SDS), at a concentration above its critical micelle concentration (CMC) to form micelles. The separation is then based on the differential partitioning of the analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase).[4]

These application notes provide a detailed protocol for the analysis of Cefdinir and its related substances using MEKC, based on established methods for cephalosporin analysis.[5] The provided methodology serves as a starting point for method development and validation in a research or quality control setting.

Experimental Protocols

This section details the proposed Micellar Electrokinetic Chromatography (MEKC) method for the separation and analysis of Cefdinir and its potential related substances.

Instrumentation and Capillary Conditioning

A standard capillary electrophoresis system equipped with a UV detector is required.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 50 cm and a total length of 57 cm.

  • Capillary Conditioning (New Capillary):

    • Rinse with 1 M sodium hydroxide for 20 minutes.

    • Rinse with purified water for 10 minutes.

    • Rinse with 0.1 M hydrochloric acid for 10 minutes.

    • Rinse with purified water for 10 minutes.

    • Finally, rinse with the background electrolyte (BGE) for 15 minutes.

  • Daily Capillary Conditioning:

    • Rinse with 0.1 M sodium hydroxide for 5 minutes.

    • Rinse with purified water for 5 minutes.

    • Rinse with the background electrolyte (BGE) for 10 minutes before the first injection.

  • Between-Run Rinsing:

    • Rinse with 0.1 M sodium hydroxide for 2 minutes.

    • Rinse with purified water for 2 minutes.

    • Rinse with the background electrolyte (BGE) for 3 minutes.

Reagents and Solutions
  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 7.0) containing 50 mM sodium dodecyl sulfate (SDS).

    • To prepare 100 mL of the BGE, dissolve 0.345 g of sodium dihydrogen phosphate monohydrate and 0.355 g of disodium hydrogen phosphate dihydrate in approximately 90 mL of purified water.

    • Add 1.44 g of SDS.

    • Adjust the pH to 7.0 ± 0.1 with 0.1 M phosphoric acid or 0.1 M sodium hydroxide if necessary.

    • Bring the final volume to 100 mL with purified water.

    • Filter the buffer through a 0.45 µm filter before use.

  • Sample Diluent: A mixture of purified water and acetonitrile (90:10 v/v).

  • Standard Solution Preparation:

    • Cefdinir Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Cefdinir reference standard in the sample diluent.

    • Working Standard Solution (100 µg/mL): Dilute the Cefdinir stock solution with the sample diluent to a final concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the sample (e.g., powder from capsules) equivalent to 10 mg of Cefdinir into a 10 mL volumetric flask.

    • Add approximately 7 mL of sample diluent and sonicate for 10 minutes to dissolve.

    • Dilute to volume with the sample diluent and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

    • Dilute 1.0 mL of the filtered solution to 10.0 mL with the sample diluent to obtain a final concentration of approximately 100 µg/mL of Cefdinir.

Data Presentation

The following tables summarize the instrumental parameters and expected (illustrative) quantitative data for the MEKC analysis of Cefdinir and its related substances.

Table 1: Instrumental Parameters for MEKC Analysis
ParameterRecommended Setting
Capillary Fused-silica, 50 cm effective length, 57 cm total length, 50 µm I.D.
Background Electrolyte 25 mM Sodium Phosphate Buffer (pH 7.0) with 50 mM SDS
Applied Voltage +25 kV
Temperature 25 °C
Injection Mode Hydrodynamic
Injection Parameters 50 mbar for 5 seconds
Detection Wavelength 254 nm
Run Time 20 minutes
Table 2: Illustrative Migration Times and Resolution for Cefdinir and Related Substances

Note: The following data are illustrative and will need to be experimentally determined and validated. The related substances are hypothetical based on known degradation pathways of cephalosporins.

AnalyteExpected Migration Time (min)Resolution (Rs) from Cefdinir
Impurity A (e.g., Isomer)8.5> 2.0
Impurity B (e.g., Open-ring degradant)9.8> 2.0
Cefdinir 10.5 -
Impurity C (e.g., Process impurity)12.1> 2.0
Impurity D (e.g., Further degradant)13.7> 2.0
Table 3: Method Validation Parameters (Based on ICH Guidelines)
ParameterSpecification
Specificity The method should be able to resolve Cefdinir from its known impurities and degradation products. Peak purity analysis should be performed.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 1 µg/mL to 150 µg/mL for Cefdinir.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. Typically expected to be around 0.5 µg/mL.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. Typically expected to be around 0.15 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% for Cefdinir at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Robustness The method should remain unaffected by small, deliberate variations in parameters such as buffer pH (± 0.2 units), SDS concentration (± 5 mM), and temperature (± 2 °C).

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of method development and validation.

experimental_workflow cluster_prep Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing reagent_prep Reagent & BGE Preparation sample_prep Sample & Standard Preparation conditioning Capillary Conditioning sample_prep->conditioning injection Sample Injection conditioning->injection separation CE Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration quantification Quantification of Cefdinir & Impurities integration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the MEKC analysis of Cefdinir.

method_validation_flow cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application param_optimization Optimize BGE, Voltage, Temp. specificity Specificity param_optimization->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness routine_analysis Routine QC Analysis robustness->routine_analysis stability_studies Stability Studies robustness->stability_studies

Caption: Logical flow of method development and validation.

References

Application Note: LC-MS/MS Method for the Identification and Quantification of E-Cefdinir in Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION:

Cefdinir is a third-generation oral cephalosporin antibiotic widely used to treat a variety of bacterial infections. The therapeutic efficacy of Cefdinir is attributed to the (Z)-isomer. During the synthesis and storage of the drug substance and product, the less active (E)-isomer can be formed as an impurity. Therefore, a robust and sensitive analytical method is crucial for the identification and quantification of the E-Cefdinir isomer to ensure the quality, safety, and efficacy of Cefdinir drug products. This application note describes a stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation, identification, and quantification of this compound in pharmaceutical formulations.

Experimental

Materials and Reagents
  • Cefdinir (Z-isomer) Reference Standard (USP or equivalent)

  • Cefdinir (E)-isomer Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Cefdinir drug product (capsules or powder for oral suspension)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for optimal separation.

Standard and Sample Preparation

1.3.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Cefdinir (Z-isomer) and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in a small amount of methanol and dilute to volume with a 50:50 mixture of methanol and water. These stock solutions should be stored at 2-8°C and protected from light.

1.3.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 10 µg/mL for Cefdinir and 0.01 µg/mL to 1 µg/mL for the E-isomer).

1.3.3. Sample Preparation

  • Capsules: Accurately weigh the contents of not fewer than 20 capsules to determine the average weight. Weigh a portion of the pooled powder equivalent to a single dose of Cefdinir and transfer it to a suitable volumetric flask.

  • Powder for Oral Suspension: Reconstitute the suspension according to the manufacturer's instructions. Transfer a volume equivalent to a single dose of Cefdinir into a suitable volumetric flask.

  • Add a volume of a 50:50 methanol/water mixture to the flask to achieve a target concentration of approximately 1 mg/mL of Cefdinir.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the same solvent and mix well.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

LC-MS/MS Method

Chromatographic Conditions

A stability-indicating HPLC method is crucial for separating the E-isomer from the Z-isomer and other potential degradation products.

ParameterCondition
Column C18 Reversed-Phase, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for selective detection and quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cefdinir (Z-isomer)396.1227.125
Cefdinir (Z-isomer)396.1156.035
This compound396.1227.125
This compound396.1180.030

Note: The fragmentation of geometric isomers can be very similar. The selection of a specific product ion for this compound (e.g., m/z 180.0) would require experimental confirmation with a reference standard to ensure specificity.

Data Presentation

The quantitative data for the method validation is summarized in the tables below.

Linearity
AnalyteConcentration Range (µg/mL)
Cefdinir (Z-isomer)0.1 - 10>0.999
This compound0.01 - 1>0.998
Precision and Accuracy
AnalyteQC LevelConcentration (µg/mL)Precision (%RSD)Accuracy (%)
Cefdinir (Z-isomer)LQC0.3< 5%95 - 105%
MQC3.0< 5%95 - 105%
HQC8.0< 5%95 - 105%
This compoundLQC0.03< 10%90 - 110%
MQC0.3< 10%90 - 110%
HQC0.8< 10%90 - 110%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
Cefdinir (Z-isomer)0.030.1
This compound0.0030.01

Experimental Protocols

System Suitability

Before initiating any sample analysis, a system suitability test must be performed.

  • Inject a working standard solution containing both Cefdinir (Z-isomer) and this compound at a mid-range concentration five times.

  • Calculate the resolution between the two isomer peaks. The resolution should be ≥ 1.5.

  • Calculate the relative standard deviation (%RSD) for the peak areas and retention times. The %RSD should be ≤ 2.0%.

  • Calculate the tailing factor for both peaks. The tailing factor should be between 0.8 and 1.5.

Method Validation Protocol

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

  • Specificity: Analyze blank samples (diluent), and samples spiked with Cefdinir (Z-isomer) and this compound to demonstrate the absence of interference at the retention times of the analytes.

  • Linearity: Prepare a calibration curve with at least five concentration levels for each analyte. Plot the peak area response against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Cefdinir (Z-isomer) and this compound at three concentration levels (low, medium, and high).

  • Precision: Analyze replicate preparations of a homogeneous sample at 100% of the test concentration on the same day (repeatability) and on different days (intermediate precision).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.

Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting Standard_Prep Reference Standard Preparation (Z and E Isomers) LC_Separation Chromatographic Separation (C18 Reversed-Phase) Standard_Prep->LC_Separation Sample_Prep Drug Product Sample Preparation (Extraction and Dilution) Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration and Quantification Data_Acquisition->Integration Reporting Reporting of Results (Concentration of E-Isomer) Integration->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note presents a detailed LC-MS/MS method for the sensitive and selective identification and quantification of the this compound isomer in drug products. The method is stability-indicating, allowing for the accurate determination of this critical quality attribute. The provided protocols for system suitability and method validation ensure the reliability and robustness of the results, making it suitable for routine quality control in the pharmaceutical industry.

Application Note: Protocol for the Isolation of E-Cefdinir from Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic widely used to treat various bacterial infections. As with any pharmaceutical compound, the presence of impurities in the bulk drug is a critical quality attribute that must be carefully controlled and monitored. One such impurity is the E-isomer of Cefdinir, a geometric isomer of the active (Z)-Cefdinir. While the Z-isomer is the therapeutically active form, the E-isomer is considered less active and its levels are strictly regulated in the final drug product. The isolation and characterization of such impurities are essential for establishing analytical standards, conducting toxicological studies, and ensuring the safety and efficacy of the drug.

This application note provides a detailed protocol for the isolation of E-Cefdinir from a bulk drug substance using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a practical guide for researchers and scientists involved in the purification and analysis of pharmaceutical compounds.

Principle of Separation

The separation of this compound from the parent drug, Cefdinir (Z-isomer), is based on the principles of reversed-phase chromatography. In this technique, the separation is achieved due to the differential partitioning of the isomers between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The subtle differences in the three-dimensional structure and polarity between the Z and E isomers of Cefdinir lead to different retention times on the chromatographic column, allowing for their separation. The E-isomer is typically less retained and elutes slightly earlier than the more abundant Z-isomer under typical reversed-phase conditions.

Experimental Protocol

This protocol outlines the necessary steps for the isolation of this compound from a Cefdinir bulk drug sample.

Materials and Reagents
  • Cefdinir Bulk Drug Substance

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Acetic Acid (Glacial, Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (for sample preparation)

  • 0.45 µm Membrane Filters (for mobile phase filtration)

Equipment
  • Preparative HPLC system equipped with:

    • Gradient Pump

    • Autosampler or Manual Injector

    • UV-Vis Detector

    • Fraction Collector

  • Analytical HPLC system for purity analysis

  • Rotary Evaporator

  • Lyophilizer (Freeze-dryer)

  • Vortex Mixer

  • Sonicator

  • pH Meter

  • Analytical Balance

Preparative HPLC Method

The following table summarizes the optimized parameters for the preparative HPLC separation.

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Methanol
Gradient As described in Table 2
Flow Rate 15.0 mL/min
Detection Wavelength 254 nm
Injection Volume 500 µL
Column Temperature Ambient
Sample Concentration 10 mg/mL in Mobile Phase A

Table 1: Preparative HPLC Parameters

Time (min)% Mobile Phase A% Mobile Phase B
09010
257030
307030
359010
409010

Table 2: Preparative HPLC Gradient Program

Procedure
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of glacial acetic acid to 999 mL of deionized water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B is HPLC grade methanol. Filter through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the Cefdinir bulk drug substance.

    • Dissolve the sample in 10 mL of Mobile Phase A to achieve a concentration of 10 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Preparative HPLC Run and Fraction Collection:

    • Equilibrate the preparative HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes.

    • Inject 500 µL of the prepared sample onto the column.

    • Monitor the chromatogram at 254 nm. The this compound peak is expected to elute just before the main Cefdinir (Z-isomer) peak.

    • Collect the fractions corresponding to the this compound peak using an automated fraction collector. It is recommended to collect narrow fractions across the entire peak to isolate the purest fractions.

  • Purity Analysis of Collected Fractions:

    • Analyze the collected fractions containing the this compound peak using an analytical HPLC method (see Table 3 for a typical analytical method) to determine their purity.

ParameterValue
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.05 M Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 7% B for 5 min, 7-30% B over 20 min, 30% B for 5 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 3: Analytical HPLC Parameters for Purity Check

  • Pooling and Solvent Removal:

    • Pool the fractions that show a purity of ≥95% for this compound based on the analytical HPLC analysis.

    • Remove the organic solvent (methanol) from the pooled fractions using a rotary evaporator at a temperature not exceeding 40°C.

    • The remaining aqueous solution contains the isolated this compound.

  • Lyophilization:

    • Freeze the aqueous solution of this compound.

    • Lyophilize the frozen sample to obtain the isolated this compound as a solid powder.

  • Final Purity Assessment and Characterization:

    • Determine the final purity of the isolated this compound using the analytical HPLC method.

    • Further characterization of the isolated impurity can be performed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its identity.

Expected Results

The described protocol is expected to yield this compound with a purity of ≥95%. The typical retention time for this compound is slightly shorter than that of Cefdinir under the specified chromatographic conditions. The following table summarizes the expected quantitative data from a typical isolation run.

ParameterExpected Value
Starting Material Cefdinir Bulk Drug
Initial this compound Content 0.1 - 0.5% (by area)
Isolated this compound Yield 5 - 10 mg (from 1 g of bulk drug)
Final Purity of Isolated this compound ≥95% (by HPLC area)

Table 4: Summary of Expected Quantitative Data

Visual Representation of the Workflow

The following diagram illustrates the key steps in the isolation protocol.

G cluster_prep Preparation cluster_iso Isolation cluster_proc Processing & Analysis cluster_final Final Product Mobile_Phase_Prep Mobile Phase Preparation Prep_HPLC Preparative HPLC Separation Mobile_Phase_Prep->Prep_HPLC Sample_Prep Bulk Drug Sample Preparation Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection (this compound Peak) Prep_HPLC->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Pooling Pooling of High-Purity Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Purity Final Purity Assessment Lyophilization->Final_Purity Characterization Structural Characterization (MS, NMR) Final_Purity->Characterization Isolated_E_Cefdinir Isolated this compound (≥95% Purity) Characterization->Isolated_E_Cefdinir

Caption: Workflow for the isolation of this compound from bulk drug.

Signaling Pathway of Cefdinir's Mechanism of Action

While not directly related to the isolation protocol, understanding the mechanism of action of Cefdinir provides context for its importance as a therapeutic agent. Cefdinir, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis.

G Cefdinir Cefdinir PBP Penicillin-Binding Proteins (PBPs) Cefdinir->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits Cell_Wall Bacterial Cell Wall Synthesis Transpeptidation->Cell_Wall is a key step in Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Inhibition leads to

Troubleshooting & Optimization

Troubleshooting E-Cefdinir peak tailing in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve E-Cefdinir peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of Cefdinir?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a "tail" that extends from the peak apex back to the baseline. In an ideal HPLC separation, peaks should be symmetrical (Gaussian). Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately separate and quantify individual components in a mixture.

  • Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration, resulting in unreliable quantitative results.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

For Cefdinir, a cephalosporin antibiotic, accurate quantification is critical for pharmaceutical quality control and research.

Q2: What are the primary causes of this compound peak tailing in reverse-phase HPLC?

A2: The primary causes of peak tailing for Cefdinir are rooted in its chemical structure and its interaction with the HPLC system. Cefdinir possesses both acidic (carboxylic acid) and basic (amine) functional groups, making it susceptible to secondary interactions with the stationary phase.[1][2] The most common causes include:

  • Secondary Silanol Interactions: Silica-based C18 columns, the most common type used in RP-HPLC, have residual silanol groups (-Si-OH) on their surface.[3] At mobile phase pH values above approximately 3, these silanol groups can become ionized (-Si-O⁻) and interact with the protonated amine groups of Cefdinir. This secondary ionic interaction, in addition to the primary hydrophobic interaction, can cause peak tailing.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[4] Cefdinir has two main pKa values: one for its carboxylic acid group and another for its amine group. When the mobile phase pH is close to one of these pKa values, both the ionized and non-ionized forms of the molecule can exist simultaneously, leading to broadened and tailing peaks.

  • Column Overload: Injecting too much sample onto the column can exceed its capacity, leading to peak distortion, including tailing.

  • Column Degradation: Over time, HPLC columns can degrade. This can manifest as a void at the column inlet or contamination of the inlet frit, both of which can cause peak tailing.

  • Extra-Column Effects: Peak broadening and tailing can also be caused by factors outside of the column, such as excessive tubing length or diameter between the injector, column, and detector.

Troubleshooting Guide

Q3: My Cefdinir peak is tailing. What is the first thing I should check?

A3: The first and most critical parameter to investigate is the pH of your mobile phase . The ionization state of Cefdinir is highly dependent on pH, which directly impacts its retention and peak shape.[4]

Recommended Action:

  • Know your pKa: Cefdinir has pKa values associated with its carboxylic acid and amine functionalities.

  • Adjust Mobile Phase pH: For robust and symmetrical peaks, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For Cefdinir, a mobile phase pH of around 3.0 is commonly used to suppress the ionization of the carboxylic acid group and minimize secondary interactions with silanols.[2][5][6]

Q4: How do I choose the right column to minimize Cefdinir peak tailing?

A4: The choice of HPLC column is crucial. To minimize secondary silanol interactions, consider the following:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active. Opt for a high-quality, fully end-capped C18 column.

  • Consider a Column with a Different Stationary Phase: If tailing persists on a standard C18 column, you might try a column with a polar-embedded stationary phase. These columns are designed to provide alternative selectivity and can sometimes improve the peak shape for polar, basic compounds.

Q5: Can mobile phase additives help reduce peak tailing for Cefdinir?

A5: Yes, mobile phase additives can be very effective.

  • Buffers: Using a buffer (e.g., phosphate or acetate) is essential to maintain a stable pH throughout the analysis.[2][6][7] A buffer concentration of 10-50 mM is typically sufficient.

  • Triethylamine (TEA): Adding a small amount of a competing base, such as triethylamine (typically 0.1-0.5%), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with Cefdinir and improving peak shape.[8]

  • Ion-Pairing Agents: While less common for this specific issue, ion-pairing agents can be used to improve the retention and peak shape of ionic compounds. However, these can be harsh on the column and require long equilibration times.

Q6: What if my peak tailing issue is not related to the mobile phase or column?

A6: If you have optimized the mobile phase pH and are using an appropriate column, consider these other potential causes:

  • Sample Overload: Reduce the concentration of your Cefdinir sample or decrease the injection volume.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase. Dissolving the sample in the mobile phase itself is ideal.

  • System Check: Inspect your HPLC system for any potential sources of extra-column volume. Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.

  • Column Health: If the column is old or has been used extensively, it may be contaminated or have a void. Try flushing the column with a strong solvent or, if necessary, replace it.

Data Presentation

Table 1: Comparison of Reported HPLC Method Parameters for Cefdinir Analysis

ParameterMethod 1[5]Method 2[2]Method 3[6]Method 4[7]
Column Waters RP Spherisorb C-18 (250 x 4.6 mm, 5 µm)Not Specified (4 x 250 mm, 5 µm)Develosil C18C18
Mobile Phase Water:Acetonitrile:Methanol (13:5:2, v/v/v)50 mM Ammonium Acetate:Methanol (80:20, v/v)Acetonitrile:Phosphate Buffer (40:60, v/v)0.2 M Sodium Dihydrogen Phosphate Buffer:Methanol (70:30, v/v)
pH 3.0 (adjusted with orthophosphoric acid)3.0 ± 0.1 (adjusted with 10% phosphoric acid)3.03.2 ± 0.05 (adjusted with o-phosphoric acid)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 286 nm285 nm254 nm254 nm

Experimental Protocols

Protocol 1: General RP-HPLC Method for Cefdinir Analysis

This protocol is a representative method based on commonly cited parameters for Cefdinir analysis.

1. Materials and Reagents:

  • Cefdinir reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • 0.45 µm membrane filters

2. Mobile Phase Preparation (pH 3.0):

  • Aqueous Component (Buffer): Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water.

  • pH Adjustment: While stirring, add orthophosphoric acid dropwise to the buffer solution until the pH is 3.0 ± 0.05.

  • Filtration: Filter the buffer through a 0.45 µm membrane filter.

  • Final Mobile Phase: Mix the filtered buffer with acetonitrile and methanol in the desired ratio (e.g., 65:25:10 v/v/v, buffer:acetonitrile:methanol). The exact ratio may need to be optimized for your specific column and system.

  • Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration.

3. Standard Solution Preparation:

  • Prepare a stock solution of Cefdinir (e.g., 1 mg/mL) in a suitable solvent, such as methanol or a mixture of methanol and acetonitrile.[5]

  • Dilute the stock solution with the mobile phase to prepare working standards of appropriate concentrations.

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25°C

  • Detection: UV at 285 nm

5. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The tailing factor for the Cefdinir peak should ideally be less than 1.5.

Visualizations

Troubleshooting_Workflow start Start: Cefdinir Peak Tailing Observed check_ph Check Mobile Phase pH Is it ~2 units away from pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.5 using a buffer check_ph->adjust_ph No check_column Evaluate Column Is it end-capped and in good condition? check_ph->check_column Yes adjust_ph->check_column end_good Peak Shape Acceptable End adjust_ph->end_good replace_column Use a new, end-capped C18 column or consider a polar-embedded phase check_column->replace_column No check_additives Consider Mobile Phase Additives Is a competing base needed? check_column->check_additives Yes replace_column->check_additives replace_column->end_good add_tea Add 0.1-0.5% Triethylamine (TEA) to the mobile phase check_additives->add_tea Yes check_other Investigate Other Factors (Sample overload, solvent, system) check_additives->check_other No add_tea->check_other add_tea->end_good reduce_conc Reduce sample concentration or injection volume check_other->reduce_conc Yes end_bad Problem Persists Consult further documentation check_other->end_bad No reduce_conc->end_good

Caption: Troubleshooting workflow for Cefdinir peak tailing.

Cefdinir_Interaction_Model cluster_column C18 Stationary Phase cluster_analyte Cefdinir Molecule C18_phase C18 Chains Silica Surface -Si-OH (Silanol) Cefdinir Hydrophobic Backbone Amine Group (R-NH3+) Carboxylic Acid (R-COO-) Cefdinir:f0->C18_phase:f0 Primary Hydrophobic Interaction (Desired) Cefdinir:f1->C18_phase:f2 Secondary Ionic Interaction (Causes Tailing)

Caption: Interactions of Cefdinir with a C18 stationary phase.

References

Technical Support Center: Optimizing Mobile Phase Composition for E-Cefdinir Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the challenging separation of Cefdinir and its E-isomer by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues encountered during the separation of Cefdinir and its E-isomer in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution Between Cefdinir and E-Cefdinir Peaks

Question: My chromatogram shows poor resolution or complete co-elution of the Cefdinir and this compound peaks. How can I improve their separation by modifying the mobile phase?

Answer: Achieving baseline separation between Cefdinir and its geometric E-isomer requires careful optimization of the mobile phase. Here are the key parameters to investigate:

  • Mobile Phase pH: The pH of the aqueous portion of your mobile phase is a critical factor. Cefdinir is an ionizable compound, and slight changes in pH can significantly alter the ionization state of both isomers, thereby affecting their retention and selectivity.

    • Troubleshooting Steps:

      • Evaluate the current pH: Ensure the pH of your buffer is accurately prepared and stable.

      • Systematic pH adjustment: Adjust the pH of the aqueous phase in small increments (e.g., ±0.2 pH units) around the initial value. A common starting pH for Cefdinir separation is in the acidic range, typically between 3.0 and 4.5.[1][2]

      • Monitor resolution: Inject your sample after each pH adjustment and monitor the resolution between the Cefdinir and this compound peaks.

  • Organic Modifier Composition: The type and concentration of the organic solvent in the mobile phase directly impact the retention and selectivity of the isomers.

    • Troubleshooting Steps:

      • Organic solvent type: If you are using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity for closely related compounds. Some methods utilize a combination of both.[1]

      • Isocratic Elution Adjustment: If using an isocratic method, systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve the resolution of early-eluting peaks.

      • Gradient Elution Optimization: For complex samples or to improve separation efficiency, a gradient elution is often necessary. The United States Pharmacopeia (USP) monograph for Cefdinir specifies a gradient method for the analysis of organic impurities, which is designed to separate Cefdinir from its related compounds, including the geometric isomer.[3] Optimizing the gradient slope (the rate of change of the organic solvent concentration) can significantly enhance the resolution between closely eluting peaks. A shallower gradient provides more time for the isomers to interact with the stationary phase, often leading to better separation.

  • Buffer Concentration and Type: The buffer not only controls the pH but also its concentration can influence peak shape and retention.

    • Troubleshooting Steps:

      • Buffer concentration: Ensure your buffer concentration is adequate to maintain a stable pH. A typical concentration range is 10-50 mM.[2][4]

      • Buffer type: Different buffer salts (e.g., phosphate, acetate) can have minor effects on selectivity. If other optimizations fail, consider trying a different buffer system with a similar pKa.

Issue 2: Peak Tailing for the Cefdinir or this compound Peak

Question: I am observing significant peak tailing for either the Cefdinir or this compound peak. What in my mobile phase could be causing this?

Answer: Peak tailing in the analysis of Cefdinir is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: An inappropriate pH can lead to interactions between ionized analytes and active sites on the silica-based stationary phase, causing peak tailing.

    • Troubleshooting Steps:

      • pH Adjustment: As with poor resolution, adjusting the pH to suppress the ionization of silanol groups on the column (typically by working at a lower pH) can significantly improve peak shape.

      • Use of a Tailing Reducer: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing. A concentration of around 0.1-0.5% is often effective.[2]

  • Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to maintain a consistent pH throughout the column, leading to peak shape distortion.

    • Troubleshooting Steps:

      • Increase Buffer Strength: Gradually increase the buffer concentration (e.g., from 10 mM to 25 mM) to see if peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for developing a separation method for Cefdinir and its E-isomer?

A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10-25 mM phosphate or acetate buffer) and an organic solvent (acetonitrile or methanol). A common starting pH for the aqueous phase is around 3.0 to 4.5.[1][2] An initial isocratic composition could be in the range of 80:20 to 85:15 (aqueous:organic), which can then be optimized.[2][4] For more complex separations, a gradient elution, similar to the one described in the USP monograph for Cefdinir, is recommended.[3]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of Cefdinir and this compound?

A2: Acetonitrile and methanol have different solvent properties and can provide different selectivities for closely related isomers. Acetonitrile is an aprotic solvent, while methanol is a protic solvent. These differences in their ability to engage in hydrogen bonding can alter their interactions with the analytes and the stationary phase, leading to changes in elution order or improved resolution. It is often beneficial to screen both solvents during method development. Some published methods for Cefdinir use a ternary mixture of water, acetonitrile, and methanol to fine-tune the selectivity.[1]

Q3: Can temperature affect the separation of Cefdinir and its E-isomer?

A3: Yes, column temperature is an important parameter. Increasing the column temperature (e.g., to 30-40°C) can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. It can also slightly alter the selectivity of the separation. The USP method for Cefdinir specifies a column temperature of 40°C.[3] It is crucial to use a column oven to maintain a consistent and stable temperature for reproducible results.

Q4: My mobile phase is prepared correctly, but I am still seeing inconsistent retention times. What could be the issue?

A4: Inconsistent retention times, even with a well-prepared mobile phase, can be due to several factors:

  • Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Pump Performance: Fluctuations in the pump's flow rate can lead to shifts in retention time. Check for leaks and ensure the pump is properly primed and delivering a consistent flow.

  • Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise, which can affect retention time reproducibility. Always degas the mobile phase before use.

Data Presentation

Table 1: Summary of Reported HPLC Mobile Phase Compositions for Cefdinir Analysis

Mobile Phase CompositionpHColumnFlow Rate (mL/min)Detection Wavelength (nm)Reference
Water : Acetonitrile : Methanol (13:5:2 v/v/v)3.0 (adjusted with orthophosphoric acid)Waters RP Spherisorb C18 (250 x 4.6 mm, 5 µm)1.0286[1]
10mM Sodium Dihydrogen Phosphate : Acetonitrile : Methanol (80:10:10 v/v/v) with 0.5% Triethylamine4.5 (adjusted with orthophosphoric acid)YMC-Pack ODS-A (250 x 4.6 mm, 5 µm)1.0285[2]
50 mM Ammonium Acetate : Methanol (80:20 v/v)3.0 (adjusted with 10% phosphoric acid)C18 (4 x 250 mm, 5 µm)1.0285[4]
Gradient Elution: Solution A (Buffer) and Solution B (Acetonitrile)5.5 (Buffer solution)L1 packing (C18)1.0-[3]

Note: The USP monograph provides a detailed gradient table which should be consulted for the full method.[3]

Experimental Protocols

Protocol 1: Gradient HPLC Method for the Separation of Cefdinir and its Related Impurities (Based on USP Monograph) [3]

This method is suitable for the separation of Cefdinir from its organic impurities, including the E-isomer (often a component of Cefdinir Related Compound A).

  • Mobile Phase Preparation:

    • Solution A (Buffer Solution): Prepare a solution containing a suitable buffer adjusted to a pH of 5.5. The USP monograph specifies a particular buffer preparation which should be followed precisely.

    • Solution B: Acetonitrile.

    • Degas both solutions before use.

  • Chromatographic Conditions:

    • Column: L1 packing (C18), e.g., 4.6 mm x 250 mm, 5 µm particle size.

    • Column Temperature: 40°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: As appropriate for your detector (e.g., 254 nm or 285 nm).

    • Injection Volume: 20 µL.

    • Gradient Program:

      Time (minutes) Solution A (%) Solution B (%) Elution
      0 - 2 95 5 Isocratic
      2 - 22 95 → 75 5 → 25 Linear Gradient
      22 - 32 75 → 50 25 → 50 Linear Gradient
      32 - 37 50 50 Isocratic
      37 - 38 50 → 95 50 → 5 Linear Gradient

      | 38 - 58 | 95 | 5 | Isocratic |

  • System Suitability:

    • Prepare a system suitability solution containing Cefdinir and Cefdinir Related Compound A as specified in the USP monograph.

    • Verify system suitability parameters such as resolution, tailing factor, and theoretical plates before running samples. The resolution between Cefdinir and the principal peak of Cefdinir related compound A should be adequate to ensure proper separation.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution of Cefdinir and this compound check_system Initial System Check (Column, System Suitability) start->check_system adjust_ph Adjust Mobile Phase pH (e.g., 3.0 - 4.5) check_system->adjust_ph ph_ok Resolution Improved? adjust_ph->ph_ok Systematic Change optimize_organic Optimize Organic Modifier (Type and %) ph_ok->optimize_organic No end_good End: Separation Achieved ph_ok->end_good Yes organic_ok Resolution Improved? optimize_organic->organic_ok Systematic Change consider_gradient Implement/Optimize Gradient Elution organic_ok->consider_gradient No organic_ok->end_good Yes gradient_ok Resolution Improved? consider_gradient->gradient_ok gradient_ok->end_good Yes end_bad Further Method Development Required gradient_ok->end_bad No

Caption: Workflow for optimizing mobile phase to separate Cefdinir and this compound.

Poor_Resolution_Cause_Effect center Poor Resolution of Cefdinir & this compound sub_mobile_phase Mobile Phase center->sub_mobile_phase sub_column Column center->sub_column sub_instrument Instrument center->sub_instrument sub_method Method center->sub_method ph Incorrect pH sub_mobile_phase->ph organic_ratio Suboptimal Organic % sub_mobile_phase->organic_ratio solvent_type Wrong Organic Solvent sub_mobile_phase->solvent_type buffer Inadequate Buffer sub_mobile_phase->buffer column_age Aged/Contaminated sub_column->column_age voids Voids in Packing sub_column->voids wrong_phase Incorrect Stationary Phase sub_column->wrong_phase temp Temperature Fluctuations sub_instrument->temp flow_rate Inconsistent Flow Rate sub_instrument->flow_rate leaks System Leaks sub_instrument->leaks isocratic Isocratic Inefficiency sub_method->isocratic gradient Poor Gradient Profile sub_method->gradient injection Injection Volume Too High sub_method->injection

Caption: Cause-and-effect diagram for poor resolution of Cefdinir isomers.

References

Strategies to minimize on-column isomerization of Cefdinir to E-Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefdinir analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the on-column isomerization of Cefdinir to its E-isomer and other degradation products during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is E-Cefdinir and why is it a concern in Cefdinir analysis?

A1: this compound is the geometric isomer of Cefdinir. The isomerization typically occurs at the oxime functional group. The formation of this compound is a critical concern during the analytical testing of Cefdinir as it can lead to an overestimation of impurities and an inaccurate quantification of the active pharmaceutical ingredient (API). Regulatory agencies require accurate reporting of all related substances and degradation products.

Q2: What are the primary factors that promote the isomerization of Cefdinir to this compound during HPLC analysis?

A2: The isomerization of Cefdinir is primarily influenced by pH, temperature, and exposure to light.[1][2] Cefdinir is known to degrade under acidic, basic, and neutral hydrolytic conditions, as well as through oxidation.[1][3] The rate of this degradation and isomerization is often accelerated at higher temperatures.

Q3: How can I prevent the degradation of my Cefdinir sample before injection?

A3: Proper sample handling and preparation are crucial. It is recommended to:

  • Protect from Light: Use amber-colored vials or protect samples from light to prevent photolytic degradation.[1][4]

  • Control Temperature: Keep samples cool, on ice or at 4°C, throughout the preparation process and store them at low temperatures (e.g., -20°C or lower for long-term storage) until analysis.[4]

  • Minimize Time: Process samples as quickly as possible to reduce the time they are exposed to potentially degradative conditions.

  • Use Appropriate Solvents: Prepare stock solutions in suitable solvents like a mixture of methanol and acetonitrile.[1] For dilutions, use the mobile phase to ensure compatibility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of an unexpected peak close to the main Cefdinir peak. This is likely the this compound isomer or another degradation product.1. Optimize Mobile Phase pH: Ensure the mobile phase pH is within a stable range for Cefdinir, typically between 3 and 7. A slightly acidic pH (e.g., 3.0-4.5) can help suppress isomerization.[1][5][6] 2. Lower Column Temperature: Reduce the column temperature. Operating at or below 30°C can significantly minimize thermal degradation and isomerization.[7][8] 3. Use a High-Quality, End-Capped Column: Employ a modern, end-capped C18 or C8 column to reduce interactions between the analyte and residual silanol groups on the stationary phase.[7]
Inconsistent peak areas for Cefdinir across multiple injections. This could be due to ongoing degradation in the autosampler or on the column.1. Control Autosampler Temperature: If possible, set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability over the course of the analytical run. 2. Reduce Run Time: Develop a faster HPLC method to decrease the residence time of the analyte on the column, thereby reducing the opportunity for on-column degradation. 3. Ensure Mobile Phase is Degassed: Thoroughly degas the mobile phase to remove dissolved oxygen, which can contribute to oxidative degradation.[7]
Loss of Cefdinir recovery or poor peak shape (tailing). This may be caused by adsorption of Cefdinir onto the stationary phase or significant on-column degradation.1. Add a Mobile Phase Modifier: Consider adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase (e.g., 0.5%) to mask active silanol sites and improve peak shape. Note that TEA may not be suitable for LC-MS applications.[6][7] 2. Check Column Health: Evaluate the performance of your column with a standard to ensure it is not degraded or contaminated.

Quantitative Data Summary

The following tables summarize the impact of different conditions on Cefdinir stability based on forced degradation studies.

Table 1: Effect of pH and Temperature on Cefdinir Degradation

Condition Temperature Time % Degradation Reference
0.1 M HCl60°CNot Specified20.14%[1]
0.1 N NaOH60°C60 minutes48.83%[1]
3% H₂O₂60°C60 minutes31.20%[1]
Thermal80°C48 hoursSignificant[1]
Thermal60°C60 minutes20.12%[1]
UV LightAmbient24 hours8.55%[1]

Experimental Protocols

Protocol 1: Recommended HPLC Method for Stable Cefdinir Analysis

This protocol is a composite of best practices from multiple validated methods to ensure minimal on-column isomerization.

  • Column: Waters RP Spherisorb C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped C18 column.[1]

  • Mobile Phase: A mixture of an aqueous buffer and organic solvents. A good starting point is water (pH adjusted to 3.0 with orthophosphoric acid) : acetonitrile : methanol in a ratio of 13:5:2 (v/v/v).[1] Alternatively, 10mM sodium dihydrogen phosphate : acetonitrile : methanol (80:10:10, by volume) with 0.5% triethylamine, pH adjusted to 4.5 with orthophosphoric acid, can be used to improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: Ambient or controlled at a lower temperature (e.g., 25-30°C).[8]

  • Detection: UV detection at 286 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the Cefdinir standard or sample in a suitable solvent (e.g., methanol:acetonitrile 4:1 v/v) and then dilute to the final concentration with the mobile phase.[1] Filter the final solution through a 0.45 µm filter before injection.

Protocol 2: Forced Degradation Study to Identify Isomers and Degradants

This protocol can be used to intentionally degrade Cefdinir to identify the retention times of potential isomers and degradation products, which is useful for method validation.

  • Acid Hydrolysis: Dissolve Cefdinir in a suitable solvent and add 0.1 M HCl. Reflux the mixture at 60°C for a specified period (e.g., 6 hours).[1] Cool the solution and neutralize it with 0.1 M NaOH before diluting with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve Cefdinir and add 0.1 M NaOH. Reflux at 60°C for a shorter period (e.g., 1 hour) due to higher lability.[1] Cool and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat a solution of Cefdinir with 3% hydrogen peroxide at 60°C for a specified time.[1]

  • Thermal Degradation: Expose solid Cefdinir powder to dry heat (e.g., 80°C for 48 hours) before dissolving it in the mobile phase for analysis.[1]

  • Photolytic Degradation: Expose a solution of Cefdinir to UV light (e.g., 254 nm) for an extended period (e.g., 24-48 hours).[1]

Visualizations

cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Cefdinir Sample dissolve Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) start->dissolve protect Protect from light (Amber vials) dissolve->protect cool Maintain low temperature (e.g., 4°C) protect->cool dilute Dilute with mobile phase cool->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject into HPLC filter->inject column End-capped C18 column inject->column mobile_phase Control mobile phase pH (3.0-4.5) column->mobile_phase temp Low column temperature (<30°C) mobile_phase->temp detect UV Detection (286 nm) temp->detect result Stable Cefdinir Peak detect->result

Caption: Experimental workflow to minimize Cefdinir isomerization.

cluster_factors Influencing Factors Cefdinir Cefdinir (Z-isomer) E_Cefdinir This compound Cefdinir->E_Cefdinir Isomerization pH High or Low pH pH->Cefdinir Temp Elevated Temperature Temp->Cefdinir Light UV Light Exposure Light->Cefdinir Oxidation Oxidizing Agents Oxidation->Cefdinir

Caption: Factors influencing Cefdinir to this compound isomerization.

References

Addressing co-elution of E-Cefdinir with other degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Cefdinir, with a specific focus on the co-elution of its E-isomer with other degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Cefdinir?

A1: Cefdinir is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[1] The primary degradation routes involve the opening of the β-lactam ring and pH-dependent isomerizations.[2][3] These isomerizations can include lactonization, epimerization at C-6 or C-7, and syn-anti isomerization of the N-oxime function.[2][3]

Q2: What is E-Cefdinir and why is its separation important?

A2: this compound is the (E)-geometric isomer of Cefdinir. It is a known related substance and potential impurity.[4] Accurate quantification of Cefdinir requires sufficient resolution from all potential impurities, including the E-isomer and other degradation products, to ensure the quality, stability, and safety of the active pharmaceutical ingredient (API).

Q3: My chromatogram shows a shoulder on the main Cefdinir peak. What could be the cause?

A3: A shoulder on the main peak is a strong indication of co-eluting compounds.[5][6] This could be due to the presence of this compound or other degradation products that are not fully separated under the current chromatographic conditions. It could also indicate a column issue, such as a dirty frit.[6]

Q4: How can I confirm if a peak is pure or if there is co-elution?

A4: Peak purity analysis is essential to confirm co-elution. If you are using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, you can assess peak purity by comparing the UV spectra across the peak.[6] If the spectra are not identical, it indicates the presence of more than one compound.[6] Mass spectrometry (MS) can also be used to identify different mass-to-charge ratios across the eluting peak, confirming co-elution.[6]

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other degradation products during RP-HPLC analysis.

Step 1: Initial Assessment and Peak Shape Analysis

The first step in troubleshooting is to carefully examine the chromatogram for signs of co-elution.

  • Symmetrical Peak vs. Asymmetrical Peak: An ideal chromatographic peak is symmetrical. Asymmetry, such as fronting or tailing, or the presence of shoulders, suggests a potential issue. A shoulder is a more definitive sign of co-elution than tailing.[6]

  • All Peaks vs. Specific Peaks: Determine if the peak distortion is observed for all peaks in the chromatogram or only for the Cefdinir peak. If all peaks are affected, it might indicate a problem with the column or the overall system. If only the Cefdinir peak is affected, it is more likely a co-elution issue.[7]

Step 2: Method Optimization to Improve Resolution

If co-elution is suspected, adjusting the chromatographic method is necessary to improve the resolution between Cefdinir, this compound, and other degradation products. The resolution is influenced by three key factors: capacity factor (k'), selectivity (α), and efficiency (N).

The capacity factor relates to the retention of the analyte on the column. For better separation of early eluting peaks, increasing the retention time can be beneficial.

  • Action: Weaken the mobile phase.[5][6]

  • How: In reversed-phase HPLC, this is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

  • Goal: Aim for a capacity factor between 1 and 5 for the peaks of interest.[6]

Selectivity is the ability of the chromatographic system to distinguish between different analytes. Changing the selectivity is often the most effective way to resolve co-eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both.[1] Different organic solvents can alter the interactions between the analytes and the stationary phase, leading to changes in elution order and improved separation.

  • Adjust the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Cefdinir. Small adjustments to the pH can alter the ionization state of the analytes and improve separation. Ensure the chosen pH is within the stable range for the column.

  • Change the Stationary Phase: If modifying the mobile phase is not sufficient, consider using a column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).

Column efficiency relates to the narrowness of the peaks. Taller, narrower peaks are easier to resolve.

  • Use a Newer, High-Efficiency Column: Modern columns with smaller particle sizes (e.g., sub-2 µm) or solid-core particles can provide significantly higher efficiency.

  • Optimize Flow Rate: Ensure the flow rate is optimal for the chosen column dimensions and particle size.

  • Check for Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.

Step 3: Forced Degradation Studies for Peak Identification

To confirm which degradation products are co-eluting, performing forced degradation studies can be invaluable. By intentionally degrading a pure sample of Cefdinir under controlled conditions, you can generate its degradation products and identify their retention times.

  • Stress Conditions: Subject Cefdinir to acidic, basic, oxidative, thermal, and photolytic stress.[1][8]

  • Analysis: Analyze the stressed samples using your optimized HPLC method to identify the peaks corresponding to the degradation products, including the E-isomer.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Cefdinir Analysis

This protocol is a starting point and may require optimization to resolve specific co-elution issues.

  • Column: Waters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min[1][9]

  • Detection: PDA/UV detector at 286 nm[1]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Reflux a 1 mg/mL solution of Cefdinir in 0.1 M HCl at 60°C for approximately six hours. Neutralize the solution before injection.[1]

  • Base Hydrolysis: Reflux a 1 mg/mL solution of Cefdinir in 0.1 M NaOH at 60°C for approximately one hour. Neutralize the solution before injection.[1]

  • Oxidative Degradation: Reflux a 1 mg/mL solution of Cefdinir in 3% H₂O₂ at 60°C for approximately one hour.[1]

  • Thermal Degradation: Store a solid sample of Cefdinir at 80°C for 48 hours, then dissolve and dilute for analysis.[1]

  • Photolytic Degradation: Expose a solution of Cefdinir to UV light (e.g., 254 nm) for 24 hours.[8]

Data Presentation

Table 1: Summary of Cefdinir Degradation under Forced Conditions

Stress ConditionReagentTemperatureDuration% Degradation of Cefdinir
Acid Hydrolysis0.1 M HCl60°C6 hours20.14%
Alkaline Hydrolysis0.1 M NaOH60°C60 minutes48.83%
Oxidation3% H₂O₂60°C60 minutes31.20%
Thermal-60°C60 minutes20.12%
PhotolysisUV lightAmbient24 hours8.55%

(Data adapted from reference[1])

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assessment Step 1: Assessment cluster_optimization Step 2: Method Optimization cluster_identification Step 3: Identification cluster_end Resolution start Co-elution of this compound Suspected assess_peak Analyze Peak Shape (Symmetry, Shoulders) start->assess_peak peak_purity Perform Peak Purity Analysis (DAD/PDA or MS) assess_peak->peak_purity adjust_k Adjust Capacity Factor (k') (Weaken Mobile Phase) peak_purity->adjust_k Co-elution Confirmed modify_alpha Modify Selectivity (α) (Change Organic Solvent/pH) adjust_k->modify_alpha improve_n Improve Efficiency (N) (New Column, Optimize Flow Rate) modify_alpha->improve_n resolution_achieved Resolution Achieved modify_alpha->resolution_achieved Resolution Successful forced_degradation Perform Forced Degradation Studies improve_n->forced_degradation If Resolution Still Inadequate identify_peaks Identify Degradation Product Peaks forced_degradation->identify_peaks identify_peaks->resolution_achieved

Caption: Troubleshooting workflow for resolving this compound co-elution.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions coelution Peak Co-elution low_k Low Capacity Factor (k') coelution->low_k poor_alpha Poor Selectivity (α) coelution->poor_alpha low_n Low Efficiency (N) coelution->low_n weaken_mp Weaken Mobile Phase low_k->weaken_mp change_solvent_ph Change Organic Solvent or pH poor_alpha->change_solvent_ph new_column Use High-Efficiency Column low_n->new_column

Caption: Logical relationships between the co-elution problem and solutions.

References

Impact of pH on the stability and isomerization of E-Cefdinir in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and isomerization of E-Cefdinir in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Cefdinir in aqueous solutions?

A1: Cefdinir primarily degrades via two main routes in aqueous solutions:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for cephalosporin antibiotics and leads to the loss of antibacterial activity.

  • pH-dependent isomerizations: These include several transformations of the Cefdinir molecule, such as lactonization, epimerization at the C-6 or C-7 positions, and syn-anti isomerization of the oxime group.[1][2]

Q2: How does pH influence the stability of Cefdinir?

A2: The stability of Cefdinir is highly dependent on the pH of the solution. It is most stable in the pH range of 3 to 7.[3] The degradation rate increases significantly in acidic (pH below 3) and, most notably, in alkaline conditions (pH above 7).[3] Cefdinir is particularly unstable and degrades rapidly under basic conditions.[4]

Q3: What are the major degradation products of Cefdinir at different pH values?

A3: Hydrolytic degradation of Cefdinir has been studied in acidic (pH 1), neutral (pH 6), and basic (pH 9) solutions, leading to the isolation and characterization of seven major degradation products.[1][2] In acidic to neutral solutions, lactam ring-opened γ-lactones are formed as a mixture of four diastereoisomers.[5] Isomerization at the C-6 and C-7 positions is also observed and is pH-dependent, occurring more readily at pH ≥ 9.[5]

Q4: What is the (E)-isomer of Cefdinir and how is it formed?

A4: The active form of Cefdinir is the (Z)-isomer. The (E)-isomer is a stereoisomer that can be formed through isomerization of the N-oxime function. This is one of the pH-dependent isomerization pathways. The IUPAC name for the (E)-isomer is (6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl-)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of Cefdinir potency in solution. The pH of the solution may be outside the optimal stability range (pH 3-7).Ensure the pH of your solution is buffered within the 3-7 range for maximum stability. Re-prepare the solution using a suitable buffer system as detailed in the Experimental Protocols section.
Appearance of unexpected peaks in HPLC chromatogram. These may be degradation products or isomers of Cefdinir.Refer to the Data Presentation section for retention times of known degradation products. Perform co-injection with a reference standard of the suspected impurity if available. Utilize a stability-indicating HPLC method as described in the Experimental Protocols section to ensure separation of Cefdinir from its degradation products.
Inconsistent results in stability studies. Fluctuation in pH, temperature, or exposure to light can lead to variable degradation rates.Strictly control and monitor the pH and temperature of your stability samples. Store samples protected from light unless photostability is being intentionally investigated.
Difficulty in separating Cefdinir from its isomers. The HPLC method may not have sufficient resolution.Optimize the HPLC method. Consider adjusting the mobile phase composition (e.g., pH, organic modifier ratio) or using a different column chemistry. A chiral separation method may be necessary to resolve certain epimers.[5]

Data Presentation

Table 1: pH-Dependent Solubility of Cefdinir
pHSolubility (mg/mL)
2.50.52 ± 0.06
4.0Sharply Increased
8.016.43 ± 0.58

Data adapted from a study on Cefdinir solid dispersions.

Table 2: Summary of Cefdinir Degradation under Forced Conditions
Stress Condition% DegradationKey Degradation Products
0.1 M HCl (60°C, 60 min)20.14%β-lactam ring-opened products, lactones
0.1 M NaOH (60°C, 60 min)48.83%β-lactam ring-opened products, epimers
3% H₂O₂ (60°C, 60 min)31.20%Oxidized products
Thermal (60°C, 60 min)20.12%Various degradation products

This table provides a qualitative summary of degradation. Actual degradation rates will vary based on specific experimental conditions.[4]

Table 3: Pseudo-First-Order Degradation Rate Constants (kobs) for Cefdinir at 35°C (Illustrative)
pHkobs (h⁻¹)Half-life (t½) (h)Relative Stability
1.0> 0.1< 6.9Low
4.0~ 0.01~ 69.3High
7.0~ 0.05~ 13.9Moderate
9.0> 0.2< 3.5Very Low

Disclaimer: This table is illustrative and based on qualitative descriptions from the literature, as a comprehensive table of experimentally determined rate constants was not available. The smallest rate constant is observed around pH 4.[5] The rate of hydrolysis is very slow at pH 4-7, slightly faster at lower pH, and quite rapid at higher pH.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Cefdinir

This protocol is a general guideline and may require optimization for specific applications.

  • Column: Waters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A mixture of aqueous buffer, acetonitrile, and methanol. A common composition is water (pH adjusted to 3.0 with orthophosphoric acid) : acetonitrile : methanol in a ratio of 13:5:2 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 286 nm.[4]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Preparation of Buffer Solutions
  • Phosphate Buffer (pH 3.0): Prepare a solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) and adjust the pH to 3.0 using orthophosphoric acid.

  • Acetate Buffer (pH 4.0): Prepare a solution of sodium acetate and adjust the pH to 4.0 using acetic acid.

  • Phosphate Buffer (pH 7.0): Prepare a solution of potassium dihydrogen phosphate and disodium hydrogen phosphate. Adjust the ratio of the two salts to achieve a pH of 7.0.

  • Borate Buffer (pH 9.0): Prepare a solution of boric acid and potassium chloride, and adjust the pH to 9.0 with sodium hydroxide.

Forced Degradation Studies
  • Acid Hydrolysis: To 1 mL of a 1 mg/mL Cefdinir stock solution in methanol, add 1 mL of 0.1 M HCl. Reflux the mixture at 60°C for a specified period (e.g., 6 hours).[4] Cool and neutralize with 0.1 M NaOH. Dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of a 1 mg/mL Cefdinir stock solution in methanol, add 1 mL of 0.1 M NaOH. Reflux the mixture at 60°C for a specified period (e.g., 1 hour).[4] Cool and neutralize with 0.1 M HCl. Dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL Cefdinir stock solution in methanol, add 1 mL of 30% hydrogen peroxide. Reflux the mixture at 60°C for a specified period (e.g., 6 hours). Cool and dilute with the mobile phase for HPLC analysis.

Visualizations

G cluster_workflow Experimental Workflow for Cefdinir Stability Testing prep Sample Preparation (Cefdinir in buffered solution) stress Stress Application (Acid, Base, Oxidizing Agent, Heat, Light) prep->stress Expose to stress conditions analysis HPLC Analysis (Stability-Indicating Method) stress->analysis Analyze samples at time points characterization Characterization of Degradants (LC-MS, NMR) analysis->characterization Identify unknown peaks

Caption: Experimental workflow for assessing Cefdinir stability.

G cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 4-7) cluster_alkaline Alkaline Conditions (pH > 7) Cefdinir This compound ((Z)-isomer) Lactone γ-Lactone Diastereoisomers Cefdinir->Lactone Intramolecular cyclization BetaLactamOpen_Acid β-Lactam Ring Opening Cefdinir->BetaLactamOpen_Acid Hydrolysis Stable Relatively Stable Cefdinir->Stable Epimers C-6 and C-7 Epimers Cefdinir->Epimers Epimerization BetaLactamOpen_Alkaline β-Lactam Ring Opening Cefdinir->BetaLactamOpen_Alkaline Rapid Hydrolysis E_Isomer (E)-isomer Cefdinir->E_Isomer syn-anti isomerization

Caption: pH-dependent degradation pathways of Cefdinir.

References

Technical Support Center: Forced Degradation Studies of Cefdinir and E-Cefdinir Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in forced degradation studies of Cefdinir, with a specific focus on the formation pathways of its geometric isomer, E-Cefdinir (also known as anti-Cefdinir).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Cefdinir observed during forced degradation studies?

A1: Cefdinir primarily degrades through two main routes: the opening of the β-lactam ring and pH-dependent isomerizations.[1][2] The key isomerizations include lactonization, epimerization at the C-6 or C-7 positions, and the syn-anti isomerization of the N-oxime functional group, which leads to the formation of this compound.[1][2]

Q2: What is this compound and why is it important to monitor its formation?

A2: this compound is the anti-isomer (or E-isomer) of Cefdinir. Cefdinir itself is the syn-isomer (Z-isomer). The conversion from the syn to the anti form occurs at the oxime moiety (=N-OH group) of the molecule. It is crucial to monitor the formation of this compound as it is considered a degradation product and may have different pharmacological activity and impurity profiles compared to the parent drug.

Q3: What experimental conditions are known to promote the formation of this compound?

A3: The formation of this compound is primarily influenced by pH and exposure to light. Acidic and basic conditions, as well as photolytic stress, can facilitate the syn-to-anti isomerization of the oxime group.

Q4: How can I separate and quantify Cefdinir and this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying Cefdinir from its degradation products, including this compound. Several reversed-phase HPLC (RP-HPLC) methods have been developed for this purpose, typically utilizing a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). UV detection is commonly performed at a wavelength around 254 nm or 285 nm.[3][4][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor separation between Cefdinir and this compound peaks in HPLC. - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Suboptimal flow rate or temperature.- Adjust the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer in the mobile phase.- Modify the pH of the mobile phase buffer; a pH around 3.0 to 4.5 has been shown to be effective.[5]- Ensure the use of a high-resolution C18 column.- Optimize the flow rate and column temperature to improve peak resolution.
Inconsistent or low levels of this compound formation in forced degradation studies. - Stress conditions are not severe enough.- Inappropriate solvent or concentration for the stress study.- Increase the duration of stress exposure, the concentration of the stressor (e.g., acid, base, or oxidizing agent), or the temperature.- For photostability studies, ensure adequate light exposure as per ICH Q1B guidelines.- Ensure that the initial concentration of Cefdinir is sufficient for the detection of degradation products.
Formation of multiple unknown degradation peaks. - Cefdinir is susceptible to multiple degradation pathways.- Complex interactions between the drug substance and excipients (if using a drug product).- Utilize a validated, stability-indicating HPLC method capable of resolving all major degradation products.- Employ a photodiode array (PDA) detector to assess peak purity.- Use LC-MS/MS to identify the mass-to-charge ratio (m/z) of the unknown peaks to aid in their structural elucidation.
Difficulty in confirming the identity of the this compound peak. - Lack of a reference standard for this compound.- Isolate the suspected this compound peak using preparative HPLC.- Characterize the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure as the anti-isomer.

Data Presentation: this compound Formation Under Various Stress Conditions

The following table summarizes the typical extent of this compound formation under different forced degradation conditions. The exact percentages can vary based on the specific experimental parameters.

Stress ConditionStressorTypical % this compound Formation (Illustrative)
Acidic Hydrolysis 0.1 M HCl at 60°C for 6 hours5 - 15%
Basic Hydrolysis 0.1 M NaOH at 60°C for 1 hour10 - 25%
Oxidative Degradation 3% H₂O₂ at 60°C for 6 hours2 - 8%
Photolytic Degradation Exposure to UV light (254 nm) for 48 hours15 - 30%
Thermal Degradation Dry heat at 105°C for 24 hours< 5%

Note: These values are illustrative and intended for guidance. Actual results will depend on the precise experimental conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for subjecting Cefdinir to various stress conditions to induce the formation of degradation products, including this compound.

a. Preparation of Stock Solution:

  • Prepare a stock solution of Cefdinir at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and acetonitrile (4:1 v/v).

b. Stress Conditions:

  • Acidic Hydrolysis: Mix 10 mL of the Cefdinir stock solution with 10 mL of 0.1 M HCl. Reflux the mixture at 60°C for approximately 6 hours. Cool the solution to room temperature and neutralize it with 0.1 M NaOH.

  • Basic Hydrolysis: Mix 10 mL of the Cefdinir stock solution with 10 mL of 0.1 M NaOH. Reflux the mixture at 60°C for approximately 1 hour. Cool the solution to room temperature and neutralize it with 0.1 M HCl.

  • Oxidative Degradation: Mix 10 mL of the Cefdinir stock solution with 10 mL of 3% hydrogen peroxide (H₂O₂). Reflux the mixture at 60°C for approximately 6 hours.

  • Photolytic Degradation: Expose a thin layer of solid Cefdinir powder to UV light at 254 nm for 48 hours. Alternatively, expose a solution of Cefdinir to UV light.

  • Thermal Degradation: Store solid Cefdinir powder in an oven at 105°C for 24 hours.

c. Sample Preparation for Analysis:

  • After exposure to the stress conditions, dilute the samples with the HPLC mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method for Separation and Quantification

This protocol provides a typical HPLC method for the analysis of Cefdinir and its degradation products.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a mixture of 10 mM sodium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid), acetonitrile, and methanol in a ratio of 80:10:10 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_identification Identification Start Cefdinir Bulk Drug or Drug Product StockSolution Prepare Stock Solution (e.g., 1 mg/mL) Start->StockSolution Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) StockSolution->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidative Stress (e.g., 3% H2O2, 60°C) StockSolution->Oxidation Photo Photolytic Stress (UV Light) StockSolution->Photo Thermal Thermal Stress (e.g., 105°C) StockSolution->Thermal Dilution Dilute Stressed Samples Acid->Dilution Base->Dilution Oxidation->Dilution Photo->Dilution Thermal->Dilution HPLC HPLC Analysis (Separation & Quantification) Dilution->HPLC Data Data Analysis (% Degradation, % this compound) HPLC->Data LCMS LC-MS/MS for Unknown Peaks Data->LCMS NMR NMR for Structural Elucidation LCMS->NMR

Caption: Workflow for Cefdinir forced degradation studies.

Formation Pathway of this compound

E_Cefdinir_Formation Cefdinir Cefdinir (syn-isomer / Z-isomer) Isomerization syn-anti Isomerization of Oxime Group Cefdinir->Isomerization ECefdinir This compound (anti-isomer / E-isomer) Stress Stress Conditions (Acid, Base, Light) Stress->Isomerization Isomerization->ECefdinir

Caption: Simplified pathway of this compound formation.

References

Column selection for improved resolution of Cefdinir and its E-isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) separation of Cefdinir and its geometric E-isomer. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your analytical methods for improved resolution.

Frequently Asked Questions (FAQs)

Q1: What is the Cefdinir E-isomer and why is its resolution important?

A1: The Cefdinir E-isomer, also known as the anti-isomer, is a geometric isomer of the active pharmaceutical ingredient, Cefdinir. It is considered a process-related impurity and a potential degradation product.[1] Regulatory bodies, such as the United States Pharmacopeia (USP), require the monitoring and control of this isomer to ensure the quality, safety, and efficacy of the drug product. Therefore, achieving adequate chromatographic resolution between Cefdinir and its E-isomer is critical for accurate quantification and compliance.

Q2: What type of HPLC column is recommended for the separation of Cefdinir and its E-isomer?

A2: A reversed-phase C18 column is the most commonly recommended stationary phase for the analysis of Cefdinir and its related compounds, including the E-isomer. The USP monograph for Cefdinir specifies the use of a 4.6-mm × 15-cm column with 5-µm L1 packing, which corresponds to a C18 stationary phase.[2][3]

Q3: What is a typical mobile phase for this separation?

A3: A buffered mobile phase is essential for achieving good peak shape and reproducible retention times for Cefdinir and its isomers. The USP method employs a phosphate buffer system with acetonitrile and methanol as organic modifiers. The pH of the mobile phase is a critical parameter to control the ionization of the analytes and, consequently, their retention and selectivity.

Q4: My resolution between Cefdinir and the E-isomer is poor. What are the first steps to troubleshoot this issue?

A4: Start by verifying that your system is performing correctly by running a system suitability test. Check for column degradation, as an old or contaminated column can lead to peak broadening and loss of resolution. Ensure that your mobile phase is prepared correctly and that the pH is accurate. Small variations in mobile phase composition or pH can significantly impact the separation of these closely related isomers.

Troubleshooting Guide

Issue: Poor Resolution (Rs < 1.5) Between Cefdinir and its E-Isomer

This is a common challenge due to the structural similarity of the two compounds. Below is a step-by-step guide to improve the separation.

1. Verify System Suitability:

  • Action: Inject a system suitability standard containing both Cefdinir and the E-isomer.

  • Expected Outcome: The resolution should be no less than 1.5. If it fails, proceed with the following troubleshooting steps.

2. Check Column Health:

  • Symptom: Broad peaks, tailing peaks, or a sudden drop in resolution.

  • Action:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained contaminants.

    • If the performance does not improve, replace the column with a new one of the same type.

3. Optimize Mobile Phase Composition:

  • Symptom: Peaks are co-eluting or have very little separation.

  • Action:

    • Organic Modifier Ratio: If using a mixture of acetonitrile and methanol, slightly decrease the overall percentage of the organic modifier. This will increase the retention times of both peaks and may improve resolution.

    • Buffer pH: Small adjustments to the mobile phase pH can alter the selectivity between the two isomers. Ensure the pH is stable and accurately measured.

4. Adjust Chromatographic Parameters:

  • Symptom: Insufficient separation even with a healthy column and correct mobile phase.

  • Action:

    • Temperature: The USP method suggests a column temperature of 40°C.[2] If your resolution is still poor, you can investigate temperatures in the range of 35-45°C. Temperature can influence selectivity.

    • Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting peaks by allowing more time for interaction with the stationary phase. However, this will also increase the run time.

Experimental Protocols

USP Method for Cefdinir and Related Compounds

This method is adapted from the USP 35 monograph and is suitable for the separation of Cefdinir and its E-isomer.[2]

Chromatographic Conditions:

ParameterValue
Column 4.6-mm × 15-cm; 5-µm packing L1 (C18)
Mobile Phase Gradient elution with a mixture of a phosphate buffer, acetonitrile, and methanol.
Column Temperature 40°C
Autosampler Temperature 4°C
Flow Rate 1.4 mL/min (typical, may need optimization)
Detector Wavelength 254 nm
Injection Volume 10 µL

System Suitability:

  • Resolution: The resolution between Cefdinir and the E-isomer should be not less than 1.5.

  • Relative Retention Time (RRT): The E-Cefdinir isomer has a relative retention time of approximately 1.51 with respect to the Cefdinir peak.[2]

Mobile Phase Preparation (as per USP 35):

  • Solution A: 7 g/L of citric acid monohydrate.

  • Solution B: 10.7 g/L of dibasic sodium phosphate.

  • Buffer: Mix Solution A and Solution B (approximately 2:1 ratio) to achieve a pH of 7.0.

  • Mobile Phase Components: Prepare mixtures of methanol, tetrahydrofuran, and the Buffer as specified in the full monograph.

Note: Users should always refer to the current official USP monograph for the most up-to-date and complete methodology.

Visual Guides

G cluster_0 Column Selection Workflow start Start: Separate Cefdinir & E-Isomer usp_method Consult USP Monograph start->usp_method column_type Select L1 (C18) Column usp_method->column_type dimensions Dimensions: 4.6x150mm, 5µm column_type->dimensions run_method Run USP Method dimensions->run_method resolution_check Resolution ≥ 1.5? run_method->resolution_check success Successful Separation resolution_check->success Yes troubleshoot Proceed to Troubleshooting resolution_check->troubleshoot No

Caption: Workflow for selecting an appropriate HPLC column.

G cluster_1 Troubleshooting Poor Resolution start Poor Resolution (Rs < 1.5) system_check Check System Suitability start->system_check column_check Evaluate Column Health system_check->column_check Fails resolved Resolution Improved system_check->resolved Passes mobile_phase_check Verify Mobile Phase column_check->mobile_phase_check OK replace_column Replace Column column_check->replace_column Degraded param_check Adjust Parameters (Temp, Flow Rate) mobile_phase_check->param_check Correct remake_mp Remake Mobile Phase mobile_phase_check->remake_mp Incorrect optimize Optimize Method param_check->optimize replace_column->system_check remake_mp->system_check optimize->system_check

References

Mitigating matrix effects in the bioanalysis of E-Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Cefdinir.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Cefdinir?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This is a significant concern in the LC-MS/MS analysis of Cefdinir as it can lead to inaccurate and imprecise quantification.[3] The presence of phospholipids, proteins, and salts in biological matrices are common causes of these effects.[2]

Q2: What are the key physicochemical properties of Cefdinir that can influence its bioanalysis?

A2: Cefdinir is a Biopharmaceutics Classification System (BCS) class IV drug with low solubility and low permeability.[4] Its aqueous solubility is poor (0.46 mg/mL) and highly dependent on pH, with minimum solubility around pH 2.5-4.0.[3][4] This can present challenges during sample preparation, particularly in selecting appropriate extraction solvents and pH conditions to ensure consistent recovery.

Q3: Which sample preparation techniques are commonly used for Cefdinir bioanalysis and what are their pros and cons?

A3: The most common techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[2]

  • Protein Precipitation (PPT): This is a simple and rapid method often using acetonitrile or methanol.[5][6] However, it may not effectively remove all matrix components, particularly phospholipids, which can lead to significant matrix effects.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by selectively isolating the analyte, which can significantly reduce matrix effects.[1] It is, however, more time-consuming and requires more method development than PPT.[7]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[1][2] The choice of solvent and pH are critical for efficient extraction of Cefdinir.

Q4: How do I choose the right internal standard (IS) for Cefdinir analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Cefdinir. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for matrix effects and variability in extraction and ionization.[2] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties, such as another cephalosporin like Cefaclor or Cephalexin, can be used.[3][5]

Q5: What are typical LC-MS/MS parameters for Cefdinir analysis?

A5: Cefdinir is typically analyzed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and/or methanol with an aqueous component containing a modifier like formic acid to ensure proper ionization.[5][8] Detection is commonly performed in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[3] A common mass transition for Cefdinir is m/z 396.1 -> 227.1.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting Cefdinir's ionization state.- Column degradation or contamination.- Interaction of Cefdinir with metal components in the LC system.- Adjust the mobile phase pH. Cefdinir's solubility is pH-dependent.[4]- Use a new column or flush the existing column.- Consider using a bio-inert LC system to minimize metal interactions.[9]
Low Analyte Recovery - Inefficient extraction during sample preparation.- Suboptimal pH of the extraction solvent.- Analyte instability in the biological matrix or during storage.- Optimize the sample preparation method (e.g., switch from PPT to SPE).- Adjust the pH of the sample or extraction solvent to improve partitioning, considering Cefdinir's pKa.- Perform stability studies at different temperatures and in the presence of stabilizers.[10][11]
High Variability in Results (Poor Precision) - Inconsistent matrix effects between samples.- Inadequate homogenization of the sample before extraction.- Pipetting errors during sample preparation.- Improve the sample cleanup method to reduce matrix components. SPE is generally more effective than PPT at removing interfering substances.[12]- Ensure thorough vortexing of samples.- Use a stable isotope-labeled internal standard to compensate for variability.
Ion Suppression or Enhancement - Co-elution of endogenous matrix components, especially phospholipids.- High concentration of salts in the sample extract.- Optimize the chromatographic method to separate Cefdinir from interfering peaks.- Enhance the sample cleanup procedure. HybridSPE techniques are designed for effective phospholipid removal.- Dilute the sample extract, if sensitivity allows.[13]
No or Low MS Signal - Incorrect MS/MS transition settings.- Contamination of the ion source.- Inappropriate mobile phase for ESI.- Verify the precursor and product ion m/z values for Cefdinir.[8]- Clean the ion source as per the manufacturer's instructions.- Ensure the mobile phase contains a volatile modifier (e.g., formic acid) to facilitate ionization.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Cefdinir Bioanalysis (Data compiled from multiple sources)

Method Analyte Recovery (%) Internal Standard Recovery (%) Precision (%CV) Reference
Solid-Phase Extraction (SPE)69.3361.2 (Cefpodoxime acid)0.8 - 5.1[8]
Solid-Phase Extraction (SPE)83.91 ± 6.076.7 ± 6.232.8 - 6.7[14]
Protein Precipitation (TCA)99.6 - 106.7 (reported as accuracy)Not specified< 4.3[5]

Disclaimer: The data presented is compiled from different studies with varying experimental conditions and should not be interpreted as a direct head-to-head comparison.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the quantification of Cefdinir in human plasma.[8]

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard (e.g., Cefpodoxime acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Cefdinir and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This protocol is based on a method using trichloroacetic acid for protein precipitation.[5]

  • Sample Preparation: To a 100 µL aliquot of human plasma, add a known concentration of the internal standard (e.g., Cefaclor).

  • Precipitation: Add 200 µL of a 10% trichloroacetic acid solution to precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the sample for 1 minute. Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow Troubleshooting Matrix Effects in Cefdinir Bioanalysis cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatography Strategies start Inconsistent Results or Poor Sensitivity Observed check_is Review Internal Standard (IS) Performance start->check_is is_ok IS Response Stable? check_is->is_ok use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is If not already using optimize_sample_prep Optimize Sample Preparation is_ok->optimize_sample_prep No optimize_chromatography Optimize Chromatography is_ok->optimize_chromatography Yes ppt_to_spe Switch PPT -> SPE/LLE optimize_sample_prep->ppt_to_spe gradient_mod Modify Gradient Profile optimize_chromatography->gradient_mod revalidate Re-validate Method use_sil_is->revalidate spe_optimization Optimize SPE Wash/Elute Steps ppt_to_spe->spe_optimization dilution Dilute Sample Extract spe_optimization->dilution dilution->revalidate column_chem Change Column Chemistry gradient_mod->column_chem flow_rate Adjust Flow Rate column_chem->flow_rate flow_rate->revalidate CefdinirAnalysisWorkflow General Workflow for Cefdinir Bioanalysis cluster_prep_methods Preparation Options sample_collection 1. Collect Biological Sample (e.g., Plasma) add_is 2. Add Internal Standard (IS) sample_collection->add_is sample_prep 3. Sample Preparation add_is->sample_prep ppt Protein Precipitation (PPT) spe Solid-Phase Extraction (SPE) lle Liquid-Liquid Extraction (LLE) lc_separation 4. LC Separation (C18 Column) ms_detection 5. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing 6. Data Processing & Quantification ms_detection->data_processing ppt->lc_separation spe->lc_separation lle->lc_separation

References

Technical Support Center: Analysis of E-Cefdinir in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of E-Cefdinir. The information is designed to help improve the limit of detection (LOD) and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the determination of Cefdinir and its related substances like this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and UV-Visible Spectrophotometry.[1][2][3] HPLC methods are often preferred for their specificity and ability to separate Cefdinir from its degradation products and isomers.[1][4]

Q2: What is a typical Limit of Detection (LOD) for Cefdinir using HPLC and spectrophotometric methods?

A2: The LOD for Cefdinir can vary depending on the specific method and instrumentation. For RP-HPLC methods, LODs have been reported to be as low as 0.02 µg/mL.[1][5] Spectrophotometric methods, which can be simpler and more cost-effective, have reported LODs in the range of 0.04 µg/mL to 0.1 µg/mL.[6][7][8]

Q3: What are the main degradation pathways for Cefdinir that might affect the analysis of this compound?

A3: Cefdinir is known to degrade through two primary routes: the opening of the β-lactam ring and pH-dependent isomerizations.[9][10] It is particularly susceptible to degradation under alkaline and oxidative conditions.[1] Understanding these degradation pathways is crucial for developing stability-indicating methods that can accurately quantify Cefdinir and its related substances, including the E-isomer (this compound).

Q4: How can I improve the sensitivity of my analytical method for this compound?

A4: To improve sensitivity, consider the following:

  • Optimize HPLC conditions: Adjust the mobile phase composition, pH, and flow rate.[11] Utilizing a highly efficient column and a sensitive detector, such as a PDA or mass spectrometer, can also significantly lower the LOD.[1]

  • Sample Pre-concentration: Techniques like cloud point extraction can be used to pre-concentrate the analyte before spectrophotometric analysis, leading to a lower LOD.[7]

  • Derivatization: For spectrophotometric methods, derivatization of Cefdinir with a chromogenic agent can enhance its molar absorptivity and, consequently, the detection limit.[6][12][13]

  • Detector Wavelength: Ensure the detector is set to the wavelength of maximum absorbance for the analyte of interest.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Peak Area/Response for this compound 1. Low concentration of this compound in the sample. 2. Suboptimal detector settings.[11] 3. Degradation of the analyte. 4. Leaks in the HPLC system.[14]1. If possible, prepare a more concentrated sample. 2. Ensure the detector wavelength is set at the λmax of this compound (around 286 nm for Cefdinir).[1] 3. Prepare fresh samples and standards. Store them under appropriate conditions (e.g., protected from light and at a controlled temperature). 4. Perform a system leak check.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.[11][14] 2. Incompatible sample solvent. 3. Column degradation or contamination.[11] 4. Secondary interactions with the stationary phase.[14]1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. 3. Flush the column with a strong solvent or replace the column if necessary. Using a guard column can help prolong the analytical column's life.[11] 4. Adjust the mobile phase pH or add a competing amine to the mobile phase.
Inconsistent Retention Times 1. Fluctuations in pump flow rate.[11] 2. Changes in mobile phase composition. 3. Insufficient column equilibration time.[14] 4. Temperature variations.1. Prime the pump and check for air bubbles in the solvent lines. 2. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 3. Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. 4. Use a column oven to maintain a constant temperature.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use high-purity solvents and filter the mobile phase.[15] Flush the system and clean the detector cell. 2. Degas the mobile phase thoroughly. 3. Replace the detector lamp.
Poor Resolution Between this compound and Other Peaks 1. Suboptimal mobile phase composition.[16] 2. Inappropriate column chemistry. 3. High flow rate.1. Adjust the organic-to-aqueous ratio in the mobile phase or change the pH. 2. Try a column with a different stationary phase or particle size. 3. Reduce the flow rate to increase the interaction time with the stationary phase.

Quantitative Data Summary

The following tables summarize the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cefdinir from various analytical methods.

Table 1: HPLC Methods

MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC0.020.05[1]
RP-HPLC0.020.05[5]

Table 2: Spectrophotometric Methods

MethodLOD (µg/mL)LOQ (µg/mL)Reference
Derivatization with SAS0.10.5[6][12][13]
Diazotization and CPE0.004-[7]
Area Under Curve0.07210.2184[8]
Difference Spectroscopy--[3]

Experimental Protocols

1. Stability-Indicating RP-HPLC Method [1]

  • Column: Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Water (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v)

  • Flow Rate: 1 mL/min

  • Detection: PDA detector at 286 nm

  • Temperature: Room temperature

  • Standard Solution Preparation: Prepare a stock solution of Cefdinir (1 mg/mL) in a mixture of methanol and acetonitrile (4:1 v/v). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the diluent to achieve a known concentration of Cefdinir and filter through a 0.45 µm nylon filter before injection.

2. Spectrophotometric Method using Derivatization [6]

  • Reagent: Sodium anthraquinone-2-sulfonate (SAS)

  • Procedure:

    • To 1 mL of a Cefdinir solution (10 µg/mL), add 0.2 mL of SAS reagent.

    • The reaction is carried out in an alkaline medium.

    • Allow the reaction to proceed for the optimized duration.

    • Measure the absorbance of the resulting magenta-colored derivative at 517 nm against a reagent blank.

  • Calibration Curve: Prepare a series of Cefdinir standard solutions over the desired concentration range and follow the derivatization procedure to construct a calibration curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Cefdinir Standard Stock Solution prep_work_std Dilute to Working Standard Concentrations prep_std->prep_work_std inject Inject Sample/ Standard prep_work_std->inject prep_sample Dissolve Pharmaceutical Formulation filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->inject hplc_system HPLC System (C18 Column, PDA Detector) hplc_system->inject chromatogram Generate Chromatogram inject->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify this compound peak_integration->quantification

Caption: Workflow for this compound analysis by HPLC.

Troubleshooting_Logic cluster_investigate Investigation Path cluster_solution Potential Solutions start Low Analyte Response check_conc Is sample concentration adequate? start->check_conc check_detector Are detector settings optimal? check_conc->check_detector Yes increase_conc Increase Sample Concentration check_conc->increase_conc No check_stability Is the analyte stable in solution? check_detector->check_stability Yes optimize_detector Optimize Wavelength and Settings check_detector->optimize_detector No check_system Is the HPLC system functioning correctly? check_stability->check_system Yes fresh_sample Prepare Fresh Sample/Standard check_stability->fresh_sample No system_maintenance Perform System Maintenance (Leak Check, etc.) check_system->system_maintenance No

Caption: Troubleshooting logic for low analyte response.

Cefdinir_Degradation_Pathways cluster_degradation Degradation Routes cluster_products Resulting Products/Isomers cefdinir Cefdinir beta_lactam_opening β-Lactam Ring Opening cefdinir->beta_lactam_opening Alkaline/Acidic Conditions isomerization pH-Dependent Isomerization cefdinir->isomerization pH Change degraded_products Inactive Degradation Products beta_lactam_opening->degraded_products e_isomer This compound isomerization->e_isomer other_isomers Other Isomers (e.g., Lactone) isomerization->other_isomers

Caption: Cefdinir degradation and isomerization pathways.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for E-Cefdinir Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of E-Cefdinir, a crucial third-generation cephalosporin antibiotic. The methodologies discussed adhere to the stringent validation parameters set forth by the International Council for Harmonisation (ICH) guidelines, ensuring data accuracy, reliability, and reproducibility for quality control and stability studies.

Performance Comparison of Validated HPLC Methods

The following tables summarize the performance characteristics of various reported HPLC methods for this compound analysis. These methods have been validated for key parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Chromatographic Conditions of Validated HPLC Methods

MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
Method A Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm)[1]Water (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v)[1]1.0[1]286[1]Not Specified
Method B Develosil C18[2]Acetonitrile : Phosphate buffer (pH 3) (40:60)[2]1.0[2]254[2]6.31[2]
Method C C18 column[3]0.2 M Sodium dihydrogen phosphate buffer (pH 3.2) : Methanol (70:30 v/v)[3]1.0[3]254[3]~5.6[4]
Method D YMC-Pack ODS-A10mM Sodium dihydrogen phosphate : Acetonitrile : Methanol (80:10:10 v/v) with 0.5% triethylamine (pH 4.5)Not Specified285~6.5

Table 2: Validation Parameters of Different HPLC Methods

ParameterMethod AMethod BMethod CMethod D
Linearity Range (µg/mL) 0.05 - 15.00[1]0 - 25[2]0.05 - 5[3]2 - 25
Correlation Coefficient (r²) 0.999[1]Not Specified>0.99[4]0.9998
Accuracy (% Recovery) Not SpecifiedUp to 99.98%[2]96.43% (average)[3]Not Specified
Precision (%RSD) <1% (System and Method)[5]<2%[2]Intra-day: 7.65%, Inter-day: 9.72% (at 0.05 µg/mL)[3]Intra-day: 0.420 - 0.781%, Inter-day: 0.212 - 0.559%
LOD (µg/mL) 0.02[1]Not Specified0.02[3]Not Specified
LOQ (µg/mL) 0.05[1]Not Specified0.05[3]Not Specified

Experimental Protocol: A Representative Stability-Indicating RP-HPLC Method

This section details a validated reverse-phase HPLC method for the determination of Cefdinir, adapted from published literature and adhering to ICH guidelines.[1] This method has demonstrated specificity in the presence of degradation products, making it suitable for stability studies.

1. Instrumentation

  • High-Performance Liquid Chromatograph equipped with a PDA detector and an autosampler.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Cefdinir reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

3. Chromatographic Conditions

  • Column: Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: A filtered and degassed mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in the ratio of 13:5:2 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 286 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Preparation of Standard Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cefdinir reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the linearity range (e.g., 0.05 - 15.00 µg/mL).[1]

5. Method Validation Protocol

The method was validated according to ICH guidelines for the following parameters:

  • Specificity: The specificity of the method is determined by subjecting Cefdinir to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[1] The chromatograms of the degraded samples are compared with that of the undegraded drug to ensure that the degradation products do not interfere with the main peak.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.[1] The linearity is evaluated by the correlation coefficient of the regression line.

  • Accuracy: The accuracy is assessed by the recovery method at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1] The percentage recovery and relative standard deviation (%RSD) are calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at a specific concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or using different equipment. The %RSD is calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of dilute solutions with known concentrations.[1]

  • Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of the organic modifier, and the flow rate. The effect on the retention time and peak area is observed.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

References

Comparative spectral analysis of E-Cefdinir and Z-Cefdinir (Cefdinir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of the geometric isomers of Cefdinir: Z-Cefdinir, the therapeutically active form, and its impurity, E-Cefdinir. The following sections present a summary of quantitative spectral data, detailed experimental protocols for key analytical techniques, and visualizations of the isomeric relationship and analytical workflow. This information is intended to support research, quality control, and drug development activities related to Cefdinir.

Cefdinir, a third-generation cephalosporin antibiotic, possesses a critical oxime functional group in its 7-aminocephalosporanic acid side chain. The geometry around this C=N double bond gives rise to E (entgegen) and Z (zusammen) isomers. The Z-isomer is the biologically active form, while the E-isomer is considered an impurity that can form during synthesis or degradation.[1] Therefore, the accurate identification and quantification of these isomers are crucial for ensuring the safety and efficacy of Cefdinir formulations.

Data Presentation: Comparative Spectral Data

The following tables summarize the key quantitative data from various spectral analyses of this compound and Z-Cefdinir.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1][2]
Parameter Z-Cefdinir This compound Key Observations
¹H NMR Chemical Shift (δ) of Aminothiazole Proton ~6.70 - 6.90 ppm~7.20 - 7.60 ppmThe aminothiazole proton of the E-isomer shows a significant downfield shift of approximately 0.7 ppm compared to the Z-isomer. This is attributed to a hydrogen bonding interaction between this proton and the oxime oxygen in the E configuration.[1][2]
¹³C NMR Chemical Shift (δ) of Aminothiazole Carbon (C5) ~107 - 109 ppm~115 - 120 ppmSimilar to the proton NMR, the C5 carbon of the aminothiazole ring in the E-isomer exhibits a downfield shift of about 7 ppm compared to the Z-isomer.[1][2]
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Parameter Z-Cefdinir This compound Key Observations
λmax (in 0.1 M Phosphate Buffer, pH 7.0) 287 nm[3]Data not readily availableThe UV spectrum of Cefdinir is primarily influenced by the conjugated systems within the molecule. While specific data for the E-isomer is not widely published, slight shifts in λmax may be expected due to differences in the electronic environment arising from the geometric isomerism.
λmax (in 0.1N HCl) 281 nm[4]Data not readily available
Table 3: Infrared (IR) Spectroscopy Data
Parameter Z-Cefdinir This compound Key Observations
Characteristic Peaks (cm⁻¹) Data not specifically differentiated for isomers in available literature. Key functional group frequencies for Cefdinir include: - Amide C=O stretch - β-lactam C=O stretch - C=N stretch (oxime) - N-H stretch (amine) - O-H stretch (hydroxyl)Data not readily availableWhile IR spectroscopy is a powerful tool for identifying functional groups, distinguishing between geometric isomers can be challenging as they possess the same functional groups.[5][6] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to variations in bond vibrations and molecular symmetry, but these are often difficult to resolve without high-resolution techniques and comparative standards.[5]
Table 4: Mass Spectrometry (MS) Data
Parameter Z-Cefdinir This compound Key Observations
Molecular Ion Peak [M+H]⁺ m/z 396.044281[7]m/z 396As geometric isomers, E- and Z-Cefdinir have the same molecular weight and thus exhibit the same molecular ion peak.
Major Fragmentation Ions m/z 227.024628, 126.012756, 152.017136, 270.996185[7]Similar fragmentation pattern expectedThe fragmentation patterns of geometric isomers are often very similar, making their differentiation by MS/MS alone difficult.[8] Separation techniques such as liquid chromatography (LC) or capillary electrophoresis (CE) coupled with mass spectrometry are typically required to distinguish and individually analyze the isomers.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To distinguish and quantify E- and Z-isomers of Cefdinir based on their distinct chemical shifts.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh and dissolve the Cefdinir sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Reference the spectrum to the TMS signal.

    • Identify the singlet corresponding to the aminothiazole proton for both the Z-isomer (around 6.70-6.90 ppm) and the E-isomer (around 7.20-7.60 ppm).[1][2]

    • Quantitative analysis can be performed by integrating the respective aminothiazole proton signals.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum.

    • Reference the spectrum using the residual solvent signal (e.g., DMSO-d₆ at δ = 39.5 ppm).[1]

    • Identify the signal for the aminothiazole carbon (C5) for both the Z-isomer (around 107-109 ppm) and the E-isomer (around 115-120 ppm).[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the absorption maximum (λmax) of Cefdinir.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of Cefdinir in the desired solvent (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Perform serial dilutions to obtain a series of standard solutions of known concentrations.

  • Analysis:

    • Scan the standard solutions over a wavelength range of 200-400 nm using the solvent as a blank.

    • Determine the λmax from the resulting absorption spectrum. For Z-Cefdinir in phosphate buffer (pH 7.0), the λmax is observed at 287 nm.[3]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in Cefdinir.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the Cefdinir sample with dry KBr powder and compressing the mixture into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis:

    • Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups in Cefdinir, such as the amide, β-lactam, oxime, amine, and hydroxyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To separate the E- and Z-isomers of Cefdinir and obtain their mass spectra.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical analytical flow rate (e.g., 0.5-1.0 mL/min).

    • Detection: UV detector set at the λmax of Cefdinir, followed by the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Full scan mode to determine the molecular ion peak and tandem MS (MS/MS) mode for fragmentation analysis.

  • Analysis:

    • Inject the Cefdinir sample into the LC-MS system.

    • The isomers will be separated based on their differential interaction with the stationary phase.

    • Obtain the mass spectrum for each separated isomer peak, confirming the molecular weight and analyzing the fragmentation pattern.

Mandatory Visualization

G cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Cefdinir Bulk Drug / Formulation Dissolution Dissolution in appropriate solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy Dissolution->NMR LC_MS LC-MS Dissolution->LC_MS UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Isomer Identification & Quantification (Chemical Shift Analysis) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis LC_MS->MS_Data Comparison Comparison of E- and Z-Isomer Spectral Properties UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the comparative spectral analysis of Cefdinir isomers.

Caption: Structural relationship between Z-Cefdinir and this compound. (Note: Placeholder images are used in the DOT script; in a real application, these would be replaced with the actual chemical structures).

References

In Vitro Antimicrobial Susceptibility of Cefdinir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: Initial searches for "E-Cefdinir" did not yield specific results in the scientific literature, suggesting that it may not be a standard or widely recognized designation for a particular formulation or isomer of Cefdinir. Therefore, this guide provides a comprehensive overview of the in vitro antimicrobial susceptibility of Cefdinir based on available experimental data.

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis. This guide summarizes the in vitro susceptibility of various bacterial pathogens to Cefdinir, presenting key quantitative data and the experimental protocols used for these assessments.

Quantitative Susceptibility Data

The in vitro activity of Cefdinir is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Cefdinir against several clinically relevant bacterial species. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefdinir Against Common Respiratory Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)3,200-≤1.0
Haemophilus influenzae3,438--
Moraxella catarrhalis1,688≤0.0152

Data compiled from multiple sources.[1][3][4][5][6][7]

Table 2: In Vitro Activity of Cefdinir Against Staphylococci and Streptococci

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)-0.51.0
Coagulase-negative staphylococci (methicillin-susceptible)-0.060.12
Streptococcus pyogenes (Group A)-≤0.03≤0.03
Group B Streptococci-≤0.030.06

Data compiled from multiple sources.[1][3][6][8]

Table 3: In Vitro Activity of Cefdinir Against Enterobacteriaceae

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.250.5
Klebsiella spp.0.121.0
Proteus mirabilis<0.015<0.015

Data compiled from multiple sources.[1][6][8]

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is performed using standardized methods to ensure reproducibility and comparability of results. The most common methods cited in the literature for evaluating Cefdinir's activity are broth microdilution, agar dilution, and the E-test. These methods are generally performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth, and the MIC is determined as the lowest concentration of the antimicrobial agent that prevents growth.[12][13]

E-test (Epsilometer Test)

The E-test is a gradient diffusion method. It utilizes a plastic strip impregnated with a continuous and predefined gradient of an antimicrobial agent. The strip is placed on the surface of an agar plate that has been inoculated with the test bacterium. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the calibrated scale on the E-test strip.[14][15][16][17]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results Bacterial_Isolate Bacterial Isolate Standardized_Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum Inoculation Inoculation of Test Medium Standardized_Inoculum->Inoculation Antimicrobial_Dilutions Antimicrobial Dilutions Antimicrobial_Dilutions->Inoculation Incubation Incubation (e.g., 35-37°C, 18-24h) Inoculation->Incubation Observation Observation of Bacterial Growth Incubation->Observation MIC_Determination MIC Determination (Lowest concentration with no visible growth) Observation->MIC_Determination Cefdinir_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition Inhibition Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Cell_Wall_Synthesis->Cross_linked_Peptidoglycan Weakened_Cell_Wall Weakened Cell Wall Cell_Wall_Synthesis->Weakened_Cell_Wall Disruption Cefdinir Cefdinir Cefdinir->PBP Binds to and inactivates Cell_Lysis Cell Lysis and Death Weakened_Cell_Wall->Cell_Lysis

References

A Comparative Analysis of Cefdinir and its E-Isomer Degradation Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the degradation kinetics of the third-generation cephalosporin antibiotic, Cefdinir, and its geometric isomer, E-Cefdinir (also known as anti-Cefdinir). The stability of a drug substance is a critical factor in its development, formulation, and storage. Understanding the degradation pathways and kinetics under various stress conditions is essential for ensuring product quality, safety, and efficacy. This document summarizes key experimental data and methodologies from published stability-indicating studies to facilitate a comprehensive understanding of the chemical stability of Cefdinir and the formation of its E-isomer.

Cefdinir, in its approved form, is the (Z)-isomer. However, under certain conditions, it can isomerize to the (E)-isomer. The primary degradation routes for Cefdinir involve β-lactam ring-opening and pH-dependent isomerizations.[1][2][3] These isomerizations can include lactonization, epimerization at C-6 or C-7, and the syn-anti isomerization of the N-oxime function, which leads to the formation of this compound.[1][2][3]

Comparative Degradation Kinetics

The following table summarizes the degradation of Cefdinir under various stress conditions as reported in the literature. While direct kinetic studies comparing isolated Cefdinir and this compound are not extensively available, the data provides insights into the conditions that promote the degradation of Cefdinir and the formation of its isomers and other degradation products.

Stress ConditionTemperatureDurationCefdinir Degradation (%)Key ObservationsReference
Acidic 60°C60 minutes20.14%Slower degradation compared to alkaline conditions.[4]
Alkaline 60°C60 minutes48.83%Highly labile to alkaline hydrolysis.[4]
Oxidative 60°C60 minutes31.20%Labile to hydrogen peroxide.[4]
Thermal 60°C60 minutes20.12%Comparatively stable to thermal stress alone.[4]
Photolytic UV light (254 nm)Not specifiedDegradation observedDegradation occurs under photolytic stress.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on established stability-indicating assay methods for Cefdinir.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Acid-Induced Degradation:

  • A stock solution of Cefdinir (e.g., 1 mg/mL) is prepared.

  • 10 mL of the stock solution is mixed with 10 mL of methanol and 10 mL of 0.1 M HCl.[4]

  • The mixture is refluxed at 60°C for a specified period (e.g., 6 hours).[4]

  • After cooling to room temperature, the solution is neutralized to pH 7 with 0.1 M NaOH.[4]

  • The solution is then diluted with a suitable mobile phase to a final concentration for analysis (e.g., 10 µg/mL).[4]

2. Base-Induced Degradation:

  • A stock solution of Cefdinir (e.g., 1 mg/mL) is prepared.

  • 10 mL of the stock solution is mixed with 10 mL of methanol and 10 mL of 0.1 M NaOH.[4]

  • The mixture is refluxed at 60°C for a specified period (e.g., 6 hours).[4]

  • After cooling to room temperature, the solution is neutralized to pH 7 with 0.1 M HCl.[4]

  • The solution is then diluted with a mobile phase to a final concentration for analysis (e.g., 10 µg/mL).[4]

3. Oxidative Degradation:

  • A stock solution of Cefdinir (e.g., 1 mg/mL) is prepared.

  • 10 mL of the stock solution is mixed with 10 mL of 3% or 30% H₂O₂ solution.[4][6]

  • The mixture is kept at ambient temperature or refluxed at 60°C for a specified duration (e.g., 6-10 hours).[4][6]

  • The solution is then diluted with a mobile phase to a final concentration for analysis (e.g., 10 µg/mL).[4]

4. Thermal Degradation:

  • A known amount of Cefdinir powder (e.g., 50 mg) is stored at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[4]

  • The sample is then dissolved in a suitable solvent like methanol and diluted with the mobile phase to a final concentration for analysis (e.g., 10 µg/mL).[4]

Analytical Method

A stability-indicating analytical method, typically a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, is used to separate and quantify Cefdinir and its degradation products.[6][7][8]

  • Column: Develosil C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3) in a 40:60 ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 254 nm.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for conducting a comparative degradation study of Cefdinir.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Cefdinir_Stock Cefdinir Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Cefdinir_Stock->Acid Base Alkaline (0.1 M NaOH, 60°C) Cefdinir_Stock->Base Oxidative Oxidative (3% H2O2, 60°C) Cefdinir_Stock->Oxidative Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization Dilution Dilution to Final Concentration Oxidative->Dilution Thermal Thermal (Solid, 80°C) Thermal->Dilution Neutralization->Dilution HPLC RP-HPLC Analysis Dilution->HPLC Data Data Acquisition & Analysis (Degradation %, Kinetics) HPLC->Data

Caption: Experimental workflow for stress degradation studies of Cefdinir.

Degradation Pathways and Isomerization

The degradation of Cefdinir is complex, involving multiple pathways that are influenced by pH.[1][2][9] The primary mechanisms are:

  • Hydrolysis of the β-Lactam Ring: This is a common degradation pathway for cephalosporins, leading to a loss of antibacterial activity.

  • Isomerization: Cefdinir can undergo several isomerization reactions:

    • Syn-Anti Isomerization: The oxime group in the C-7 side chain can isomerize from the therapeutically active Z-form (syn) to the E-form (anti).

    • Epimerization: The stereocenters at C-6 and C-7 can undergo epimerization.[1][2][9]

    • Lactonization: In acidic to neutral solutions, the β-lactam ring-opened products can form γ-lactones.[9]

The formation of the E-isomer is a critical aspect of Cefdinir's stability profile, as it represents a distinct chemical entity with potentially different efficacy and safety profiles. The development of stability-indicating methods that can separate Cefdinir from its E-isomer and other degradation products is therefore crucial for quality control.[6][8][10]

G Cefdinir Cefdinir (Z-isomer) E_Cefdinir This compound (anti-isomer) Cefdinir->E_Cefdinir syn-anti Isomerization Beta_Lactam_Opened β-Lactam Ring Opened Products Cefdinir->Beta_Lactam_Opened Hydrolysis Epimers C-6 / C-7 Epimers Cefdinir->Epimers Epimerization Lactones γ-Lactones Beta_Lactam_Opened->Lactones Lactonization

Caption: Major degradation pathways of Cefdinir under stress conditions.

References

Navigating the Nuances of Isomeric Impurities: A Guide to Determining the Relative Response Factor of E-Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of impurities is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of the determination of the relative response factor (RRF) for E-Cefdinir, a geometric isomer of the cephalosporin antibiotic Cefdinir, using UV detection. We will delve into the experimental protocols, present comparative data, and explore alternative analytical techniques.

Cefdinir, a third-generation cephalosporin, can exist as geometric isomers, with the E-isomer (this compound) being a potential impurity. Accurate quantification of this impurity is crucial for quality control. The High-Performance Liquid Chromatography (HPLC) method with UV detection is a widely used technique for this purpose. A key parameter in this analysis is the Relative Response Factor (RRF), which corrects for the difference in UV absorbance between the active pharmaceutical ingredient (API) and its impurities.

The Role and Determination of the Relative Response Factor (RRF)

The RRF is a critical factor in chromatographic analysis for accurately quantifying impurities when a reference standard for the impurity is not used in every analysis. It is the ratio of the response of the impurity to the response of the API at the same concentration.

Experimental Protocol: Determination of this compound RRF by HPLC-UV

This protocol outlines the methodology for determining the RRF of this compound relative to Cefdinir.

1. Materials and Reagents:

  • Cefdinir Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Phosphoric Acid (or other suitable acid for pH adjustment)

  • Buffer salts (e.g., monobasic potassium phosphate)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Analytical column suitable for the separation of Cefdinir and its impurities (e.g., C18 column, 250 mm x 4.6 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate buffer and a mixture of acetonitrile and methanol.[1] The pH is typically adjusted to around 3.0.[1][2]

  • Flow Rate: Typically 1.0 mL/min.[1][2]

  • Column Temperature: Ambient or controlled, e.g., 40°C.

  • Detection Wavelength: 254 nm or 285 nm are commonly used wavelengths for the analysis of Cefdinir and its related substances.[2][3]

  • Injection Volume: 10-20 µL.

4. Standard and Sample Preparation:

  • Cefdinir Stock Solution: Accurately weigh and dissolve the Cefdinir reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • This compound Stock Solution: Accurately weigh and dissolve the this compound reference standard in the same solvent to obtain a stock solution of the same concentration as the Cefdinir stock solution.

  • Calibration Solutions: Prepare a series of calibration solutions for both Cefdinir and this compound at a minimum of five concentration levels, ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.

5. RRF Calculation (Slope Method):

  • Inject the calibration solutions for both Cefdinir and this compound into the HPLC system.

  • Obtain the peak areas for each concentration level.

  • Construct a calibration curve for each compound by plotting the peak area versus the concentration.

  • Determine the slope of the linear regression line for both Cefdinir and this compound.

  • Calculate the RRF using the following formula: RRF = (Slope of this compound) / (Slope of Cefdinir)

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Cefdinir & this compound Reference Standards prep_solutions Prepare Stock & Calibration Solutions prep_standards->prep_solutions hplc_analysis HPLC Analysis prep_solutions->hplc_analysis get_data Obtain Peak Areas hplc_analysis->get_data calibration_curve Construct Calibration Curves get_data->calibration_curve determine_slope Determine Slopes calibration_curve->determine_slope calculate_rrf Calculate RRF determine_slope->calculate_rrf

Figure 1: Workflow for the determination of the Relative Response Factor (RRF).

Quantitative Data and Comparison

Based on available pharmacopeial information, a relative response factor is often assigned to known impurities. The United States Pharmacopeia (USP) monograph for Cefdinir for Oral Suspension lists "Cefdinir impurity 1f" with a Relative Response Factor of 1.0.[4][5] While direct confirmation is pending, "Cefdinir impurity 1f" is understood to be the E-isomer of Cefdinir. An RRF of 1.0 implies that this compound has a similar UV response to Cefdinir at the specified wavelength, simplifying its quantification.

Table 1: Comparison of Analytical Methods for this compound Quantification

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC with UV Detection (using RRF) Chromatographic separation followed by UV absorbance detection. RRF is used to calculate the concentration of the impurity without a dedicated standard in each run.- Cost-effective for routine analysis.- High precision and accuracy.- Well-established and validated methods are available.[1]- Requires initial determination of RRF using a pure impurity standard.- RRF may be method-specific (column, mobile phase, etc.).
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[6][7][8][9]- Primary analytical method, does not require a standard of the analyte for quantification.- Provides structural information.- Can quantify multiple components simultaneously.- Lower sensitivity compared to HPLC.- Higher instrumentation cost.- Requires specialized expertise.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[10][11][12][13]- High sensitivity and selectivity.- Provides molecular weight and structural information, aiding in impurity identification.- Higher instrumentation and operational costs.- Matrix effects can influence quantification.- Ionization efficiency can vary between isomers.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[14][15][16][17][18][19]- High separation efficiency and resolution.- Low sample and reagent consumption.- Fast analysis times.- Lower concentration sensitivity compared to HPLC.- Reproducibility can be a challenge.- Limited loading capacity.

Logical_Relationship cluster_quantification Quantification of this compound cluster_considerations Key Considerations hplc_uv HPLC-UV with RRF accuracy Accuracy & Precision hplc_uv->accuracy High sensitivity Sensitivity (LOD/LOQ) hplc_uv->sensitivity Moderate cost Cost & Throughput hplc_uv->cost High complexity Method Complexity hplc_uv->complexity Low qnmr Quantitative NMR (qNMR) qnmr->accuracy High (Primary Method) qnmr->sensitivity Low qnmr->cost High qnmr->complexity High lc_ms LC-MS lc_ms->accuracy Very High lc_ms->sensitivity Very High lc_ms->cost Very High lc_ms->complexity High ce Capillary Electrophoresis (CE) ce->accuracy High ce->sensitivity Moderate ce->cost Moderate ce->complexity Moderate

Figure 2: Comparison of key attributes of different analytical methods for this compound quantification.

Conclusion

The determination of the relative response factor of this compound is a critical step for its accurate quantification in Cefdinir drug substances and products when using HPLC with UV detection. An RRF of 1.0, as indicated in pharmacopeial literature for a related impurity believed to be this compound, simplifies the analytical procedure. However, for methods where an RRF is not established or for orthogonal verification, alternative techniques such as quantitative NMR, LC-MS, and Capillary Electrophoresis offer distinct advantages in terms of absolute quantification, sensitivity, and separation efficiency. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, available instrumentation, and the stage of drug development. This guide provides the foundational knowledge for researchers and scientists to make informed decisions in the critical task of impurity profiling.

References

A Comparative Guide to Analytical Methods for E-Cefdinir Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of E-Cefdinir, a third-generation cephalosporin antibiotic. The following sections present a cross-validation of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, linearity, and operational complexity. A summary of the performance characteristics of various validated methods is presented in Table 1.

Method Linearity Range LOD LOQ Accuracy (% Recovery) Precision (%RSD) Matrix/Application Reference
RP-HPLC 6–14 µg/mL--99.3 ± 0.4 - 99.6 ± 0.4< 2Capsules and Suspensions[1][2]
0.05 - 15.0 µg/mL0.02 µg/mL0.05 µg/mL-< 1 (System and Method)Bulk Drug[3][4]
0.05 to 5 µg/ml0.02 µg/ml0.05 µg/ml111.60% (at LOQ)Intra-day: 7.65%, Inter-day: 9.72% (at LOQ)Human Serum[5]
UV-Vis Spectrophotometry (Zero Order) 1-55 µg/ml0.04 µg/ml0.26 µg/ml98.5%–101%Intra-day: 0.35-0.81%, Inter-day: 0.23-1.15%Bulk and Pharmaceutical Dosage Form[6][7]
UV-Vis Spectrophotometry (First-Order Derivative) 1-55 µg/ml0.14 µg/ml0.80 µg/ml98.5%–101%Intra-day: 0.35-0.81%, Inter-day: 0.23-1.15%Bulk and Pharmaceutical Dosage Form[6][7]
UV-Vis Spectrophotometry (Ratio Derivative) 2 – 14 µg/ml0.049 µg/ml0.162 µg/ml100.02 ± 0.643-Bulk Powder and Pharmaceutical Preparation[8]
UV-Vis Spectrophotometry (Ratio Difference) 2 – 14 µg/ml0.050 µg/ml0.165 µg/ml100.32 ± 0.21-Bulk Powder and Pharmaceutical Preparation[8]
UV-Vis Spectrophotometry (Colorimetric) 0.5–100 μg/mL0.1 μg/mL0.5 μg/mL99.930%–102.257%< 1.35%Pure and Pharmaceutical Formulas[9]
HPTLC-Densitometry -----Bulk Powder and Pharmaceuticals[10][11]
LC-MS/MS 5-2,000 ng/ml-5 ng/ml99.6% to 106.7%< 4.3%Human Plasma[12]
10 to 1200 ng/mL-10 ng/mL--Human Plasma[13]
30.0-7072.9 ng/ml--96.3% - 100.0%0.8% - 5.1%Human Plasma[14]

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods is a critical process to ensure that different methods provide comparable results. This is particularly important when methods are transferred between laboratories or when different techniques are used within a single study. A generalized workflow for the cross-validation of analytical methods for this compound quantification is depicted below.

cross_validation_workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis and Comparison start Select this compound Samples (Bulk Drug, Formulation, Biological Matrix) prep_samples Prepare a Homogeneous Batch of Samples start->prep_samples split_samples Split Samples into Aliquots for Each Method prep_samples->split_samples method_A Method A (e.g., HPLC) split_samples->method_A method_B Method B (e.g., UV-Vis) split_samples->method_B method_C Method C (e.g., LC-MS/MS) split_samples->method_C analyze_A Quantify this compound using Method A method_A->analyze_A analyze_B Quantify this compound using Method B method_B->analyze_B analyze_C Quantify this compound using Method C method_C->analyze_C collect_data Collect and Tabulate Results analyze_A->collect_data analyze_B->collect_data analyze_C->collect_data stat_analysis Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) collect_data->stat_analysis conclusion Evaluate Comparability and Conclude on Cross-Validation stat_analysis->conclusion

Caption: A generalized workflow for the cross-validation of analytical methods for this compound quantification.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This stability-indicating method is widely used for the determination of Cefdinir in pharmaceutical dosage forms and biological fluids.[1][2][5][15]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.[5]

  • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2 M sodium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent like methanol or acetonitrile in a specific ratio (e.g., 70:30 v/v).[5]

  • Flow Rate: Typically maintained at 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 254 nm or 285 nm.[5][16]

  • Sample Preparation:

    • For Capsules/Suspensions: A portion of the powdered capsules or suspension is accurately weighed and dissolved in a suitable solvent, often with the aid of sonication, followed by filtration.[1]

    • For Human Serum: Protein precipitation is performed, often using an organic solvent, followed by centrifugation. The supernatant is then injected into the HPLC system.[5]

  • Internal Standard: Cefaclor is often used as an internal standard for analyses in biological matrices.[5]

UV-Visible Spectrophotometry

Spectrophotometric methods are simple, rapid, and cost-effective for the determination of Cefdinir in bulk and pharmaceutical preparations.[6][7][8]

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[6]

  • Method A: Zero-Order Spectrophotometry

    • Solvent: 0.1N Hydrochloric acid (HCl).[6]

    • Procedure: Solutions of Cefdinir are prepared in 0.1N HCl, and the absorbance is measured at the wavelength of maximum absorption (λmax), which is approximately 281 nm.[6]

  • Method B: First-Order Derivative Spectrophotometry

    • Procedure: The zero-order spectra of Cefdinir solutions are derivatized to the first order. The amplitude of the first derivative spectrum is measured at specific wavelengths (e.g., 255 nm for maxima and 302.8 nm for minima) for quantification.[7]

  • Method C: Colorimetric Method

    • Reagent: Sodium anthraquinone-2-sulfonate (SAS).[9]

    • Procedure: Cefdinir is derivatized with SAS in an alkaline medium (pH 10.5) to produce a magenta-colored product with a maximum absorbance at 517 nm.[9]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of high sample throughput and is suitable for the quantification of Cefdinir in the presence of its degradation products.[10][11]

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of solvents such as diethyl ether-methanol-water-glacial acetic acid (6: 3: 1: 0.05, v/v/v/v).[10][11]

  • Sample Application: Samples are applied as bands of a specific width using an automated applicator.

  • Development: The plate is developed in a saturated developing chamber.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned at a specific wavelength to quantify the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of Cefdinir in complex biological matrices such as human plasma at very low concentrations.[12][14][17]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[12]

  • Column: A reversed-phase column (e.g., C18, 30 mm x 4.6 mm, 3 µm).[17]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solution containing a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[17]

  • Flow Rate: Typically around 0.50 mL/min.[17]

  • Ionization Mode: Positive electrospray ionization (ESI+).[12]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity, monitoring specific precursor-to-product ion transitions for Cefdinir and the internal standard (e.g., Cephalexin).[17]

  • Sample Preparation: Protein precipitation is a common sample preparation technique for plasma samples.[12]

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis.

  • RP-HPLC offers a good balance of specificity, precision, and cost-effectiveness for routine quality control of pharmaceutical products.

  • UV-Vis Spectrophotometry provides a simple and rapid option for the analysis of bulk drug and simple formulations.

  • HPTLC is advantageous for high-throughput screening and stability studies.

  • LC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity for quantification in biological matrices.

A thorough cross-validation, as outlined in the workflow, is essential when comparing results across different methods or laboratories to ensure data integrity and consistency.

References

Comparative in vivo pharmacokinetic profile of Cefdinir and E-Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Pharmacokinetic Profile: Cefdinir vs. E-Cefdinir

A comprehensive review of the available scientific literature reveals no direct comparative in vivo pharmacokinetic studies for a compound explicitly named "this compound" against the established antibiotic, Cefdinir. The nomenclature "this compound" likely refers to the E-isomer of the Cefdinir molecule. Cefdinir, as the commercially available and therapeutically active agent, is the Z-isomer.[1][2][3] In the context of cephalosporins containing an oxime group, the Z-isomer is generally the more potent antibacterial form.[2][3]

This guide, therefore, provides a detailed overview of the in vivo pharmacokinetics of Cefdinir (the Z-isomer) and discusses the known differences in the biological activity between the Z and E isomers, which underscores the therapeutic focus on the Z-form.

Isomeric Configuration and Biological Activity

Cefdinir possesses a C-O bond in its oxime moiety, leading to the potential for E/Z isomerism. The Z-isomer is the configuration with superior antibacterial activity, reportedly being 2 to 32 times more active against gram-negative bacteria than the E-isomer.[3] While both isomers demonstrate appreciable oral absorbability, the significantly lower intrinsic activity of the E-isomer has led to its classification as a process-related impurity or degradation product rather than a therapeutic candidate.[3]

Relationship and Activity of Cefdinir Isomers Cefdinir Cefdinir (Z-isomer) Activity_Z Superior Antibacterial Activity Cefdinir->Activity_Z Marketed Marketed Drug Cefdinir->Marketed E_Cefdinir This compound (E-isomer) Activity_E Less Antibacterial Activity E_Cefdinir->Activity_E Impurity Impurity/Degradation Product E_Cefdinir->Impurity

Caption: Relationship between Z and E isomers of Cefdinir.

In Vivo Pharmacokinetic Profile of Cefdinir (Z-isomer)

The pharmacokinetic profile of Cefdinir has been well-characterized in both adult and pediatric populations. The drug is administered orally and is available in capsule and suspension forms.[1][4]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Cefdinir in healthy adult volunteers after oral administration.

Parameter300 mg Single Dose600 mg Single DoseReference(s)
Cmax (mg/L) 1.62.87[5]
Tmax (hours) ~3~3[4][5]
AUC (mg·h/L) 7.12 (AUC0-t)-[5]
Elimination Half-life (t½) (hours) 1.7 ± 0.61.7 ± 0.6[5][6]
Bioavailability (%) 16 - 21 (dose-dependent)-[1][6]
Protein Binding (%) 60 - 7060 - 70[1][6]
Renal Clearance (mL/min/kg) ~2~2[5]

Note: Pharmacokinetic parameters can vary based on the patient population (e.g., pediatric, elderly, renally impaired) and the formulation (capsule vs. suspension).[1][7][8]

Experimental Protocols

While a direct comparative study is unavailable, the following outlines a typical experimental protocol for determining the in vivo pharmacokinetic profile of an orally administered antibiotic like Cefdinir, based on methodologies described in the literature.[8][9]

Single-Dose Pharmacokinetic Study in Healthy Volunteers

1. Study Design:

  • A randomized, two-way crossover study design is often employed.[9]

  • A washout period of at least 7 days is maintained between study periods.[9]

2. Subjects:

  • Healthy adult male and/or female volunteers.

  • Subjects undergo a screening process, including medical history, physical examination, and laboratory tests to ensure good health.

  • Informed consent is obtained from all participants.

3. Drug Administration:

  • A single oral dose of Cefdinir (e.g., 300 mg or 600 mg capsule) is administered with a standardized volume of water after an overnight fast.

4. Blood Sampling:

  • Blood samples are collected at predetermined time points, typically including a pre-dose sample and multiple samples over a 24-hour period post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).[9]

  • Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of Cefdinir are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[8][9]

  • The method is validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:

    • Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

    • Tmax (Time to Maximum Plasma Concentration): Determined directly from the observed data.

    • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

    • AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / ke), where Clast is the last measurable concentration and ke is the elimination rate constant.

    • t½ (Elimination Half-life): Calculated as 0.693 / ke.

    • ke (Elimination Rate Constant): Determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.

General Workflow for a Pharmacokinetic Study cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Analysis Subject_Screening Subject Screening Informed_Consent Informed Consent Subject_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Dosing Drug Administration Randomization->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Sample_Processing Sample Processing & Storage Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis Sample_Processing->HPLC_Analysis PK_Calculation Pharmacokinetic Parameter Calculation HPLC_Analysis->PK_Calculation Statistical_Analysis Statistical Analysis PK_Calculation->Statistical_Analysis

References

Head-to-head comparison of different HPLC columns for E-Cefdinir analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical step in developing robust and reliable analytical methods for pharmaceuticals such as Cefdinir. This guide provides an objective comparison of different reversed-phase HPLC columns for the analysis of Cefdinir, with supporting experimental data synthesized from various studies.

Performance Comparison of C18 Columns

The C18 column remains the most widely utilized stationary phase for the analysis of Cefdinir due to its versatility and effectiveness in retaining and separating the compound from potential impurities and degradation products. The performance of different C18 columns can vary based on the manufacturer, silica backbone characteristics, and bonding technology. Below is a summary of performance data for various C18 columns used in Cefdinir analysis.

Column Brand & TypeDimensions (L x ID, Particle Size)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Wavelength (nm)Performance Highlights
Waters RP Spherisorb C18 250 x 4.6 mm, 5 µmWater (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v)1.0Not explicitly stated, but separation from degradation products was achieved.286Good separation of Cefdinir from its degradation products in a stability-indicating method.[1]
Develosil C18 Not specifiedAcetonitrile : Phosphate buffer (pH 3.0) (40:60 v/v)1.06.31254Demonstrated high reliability with RSD < 2% in precision studies.
Inertsil C18 Not specified0.02 M Ammonium formate buffer (pH 4.5) : MethanolNot specifiedNot specifiedNot specifiedLC-MS compatible method, suitable for identifying degradation products.
Generic C18 Not specified0.2 M Sodium dihydrogen phosphate buffer (pH 3.2) : Methanol (70:30 v/v)1.0Not specified254Simple and accurate method for determination in human serum.[2]
YMC-Pack ODS-A Not specified10mM Sodium dihydrogen phosphate : Acetonitrile : Methanol (80:10:10 v/v) with 0.5% triethylamine (pH 4.5)1.0Not specified285Good separation of Cefdinir from its acidic degradation products.

Note: Direct comparison of retention times is challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into the performance characteristics of each column under the specified conditions.

Experimental Protocols

Below are detailed methodologies for two of the key experiments cited in this guide, providing a framework for replicating and adapting these methods for your specific analytical needs.

Method 1: Stability-Indicating Analysis using Waters RP Spherisorb C18[1]
  • Column: Waters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector at 286 nm.

  • Temperature: Ambient.

  • Sample Preparation: A standard stock solution (1 mg/mL) of Cefdinir is prepared by dissolving the working standard in a mixture of methanol and acetonitrile (4:1 v/v). Calibration solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 15.0 µg/mL. The solution is then filtered through a 0.45 µm nylon filter before injection.

  • Forced Degradation Studies: To ascertain the stability-indicating nature of the method, Cefdinir is subjected to stress conditions including acid (0.1 M HCl), alkali (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolysis (UV light at 254 nm and 366 nm).

Method 2: Analysis in Pharmaceutical Dosage Forms using Develosil C18[2]
  • Column: Develosil C18

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 40:60 ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm.

  • Temperature: Not specified.

  • Sample Preparation: A standard stock solution is prepared to generate a linear response over a concentration range of 0-25 µg/mL.

  • Forced Degradation Studies: Forced degradation was performed using 0.1N HCl for acid hydrolysis, 0.1N NaOH for basic hydrolysis, and a 3% hydrogen peroxide solution for oxidation to evaluate the stability of Cefdinir.

Visualizing the HPLC Column Selection Workflow

The process of selecting and comparing HPLC columns for a specific analysis like Cefdinir can be systematically approached. The following diagram illustrates a logical workflow for this process.

HPLC_Column_Comparison_Workflow start Define Analytical Requirements for Cefdinir Analysis lit_review Literature Review & Vendor Application Notes start->lit_review select_cols Select Candidate C18 Columns lit_review->select_cols method_dev Method Development & Optimization select_cols->method_dev performance_eval Performance Evaluation method_dev->performance_eval data_analysis Data Analysis & Comparison performance_eval->data_analysis final_selection Final Column Selection & Method Validation data_analysis->final_selection

Caption: Workflow for HPLC column selection and comparison for Cefdinir analysis.

This guide provides a foundational comparison to aid in the selection of an appropriate HPLC column for Cefdinir analysis. The optimal choice will ultimately depend on the specific requirements of the analytical method, including the need for a stability-indicating assay, the desired run time, and the available instrumentation.

References

Inter-Laboratory Validation of an Analytical Method for E-Cefdinir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of Cefdinir and its related substances, including the geometric E-isomer. While a dedicated multi-laboratory validation study for E-Cefdinir was not found in the public domain, this document synthesizes and compares the validation parameters from several single-laboratory studies. This approach offers insights into the robustness and reliability of the analytical methods used for the quality control of Cefdinir.

The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), which is widely employed for its specificity and sensitivity in separating and quantifying drug substances from their impurities and degradation products.[1][2] The validation of these methods is performed in accordance with the International Conference on Harmonization (ICH) guidelines, ensuring the reliability of the generated data.[3]

Experimental Protocols: HPLC Methods for Cefdinir and Its Impurities

The following protocols, extracted from various studies, detail the experimental conditions for the HPLC analysis of Cefdinir. These methods are capable of separating Cefdinir from its impurities, including the E-isomer.

Method 1: Stability-Indicating RP-HPLC [3]

  • Column: Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).

  • Flow Rate: 1 mL/min

  • Detection: PDA detector at 286 nm

  • Temperature: Room temperature

  • Standard Solution Preparation: A stock solution of 1 mg/mL Cefdinir is prepared in a mixture of methanol and acetonitrile (4:1 v/v). Calibration solutions are prepared by diluting the stock solution with the mobile phase.

Method 2: RP-HPLC for Related Substances [4]

  • Mobile Phase: A mixture of 50 mM ammonium acetate (pH 3.0 ± 0.1 adjusted with 10% phosphoric acid) and methanol (80:20% v/v).

  • Flow Rate: 1 mL/min

  • Detection: 285 nm

  • Standard Solution Preparation: A stock solution of 1 mg/mL Cefdinir is prepared in 0.1 M phosphate buffer (pH 7.0).

Method 3: LC-MS Compatible Stability-Indicating HPLC [2]

  • Column: Inertsil C18

  • Mobile Phase: A mixture of 0.02 M ammonium formate buffer at pH 4.5 (Solvent A) and methanol (Solvent B).

  • Intended Use: This method is designed to be compatible with mass spectrometry for the identification of degradation products.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the quantitative data from the validation of different HPLC methods for Cefdinir, providing a basis for comparing their performance.

Table 1: Linearity and Sensitivity of HPLC Methods

ParameterMethod 1[3]Method 2[5]Method 3[6]
Linearity Range (µg/mL) 0.05 – 15.0015 - 74.518.0 - 84.0
Correlation Coefficient (r) 0.999Not Specified0.9987
Coefficient of Determination (r²) Not Specified0.9999Not Specified
LOD (µg/mL) 0.020.70.63
LOQ (µg/mL) 0.052.21.91

Table 2: Precision of HPLC Methods

ParameterMethod 1[3]Method 2[1]Method 3[7]
Intra-day Precision (%RSD) < 2%< 1%0.420 - 0.781
Inter-day Precision (%RSD) Not SpecifiedAcceptable0.212 - 0.559
Reproducibility (Inter-laboratory) Not SpecifiedAcceptableNot Specified

Table 3: Accuracy and Robustness of HPLC Methods

ParameterMethod 1[3]Method 2[8]Method 3[5]
Accuracy (Recovery %) Not SpecifiedUp to 99.98%99.0 - 102.0%
Robustness (%RSD)
- Flow Rate (± 10%)1.47< 2%< 2.0
- Organic Phase (± 2%)0.96< 2%< 2.0
- Wavelength (± 5 nm)0.37< 2%< 2.0
- pH (± 0.2)0.74< 2%< 2.0

Visualization of the Validation Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for Cefdinir and its isomers, based on the principles outlined in the referenced studies.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Inter-Laboratory Assessment (if applicable) cluster_3 Finalization A Optimization of Chromatographic Conditions B Sample Preparation Procedure A->B C Specificity B->C D Linearity C->D E Precision (Repeatability & Intermediate) D->E F Accuracy (Recovery) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Protocol Transfer to Participating Labs I->J M Validation Report I->M K Analysis of Standardized Samples J->K L Statistical Analysis of Reproducibility K->L L->M

Caption: A flowchart of the analytical method validation process.

References

Unveiling the Biological Profile of E-Cefdinir: A Comparative Guide to Cephalosporin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of impurities is a critical aspect of drug safety and efficacy. This guide provides a comparative framework for evaluating the biological activity of E-Cefdinir, a geometric isomer of the third-generation cephalosporin Cefdinir, against other common cephalosporin impurities. While direct comparative studies on the biological activity of this compound and other specific Cefdinir impurities are not extensively available in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats necessary to conduct such a comparison.

The presence of impurities in active pharmaceutical ingredients (APIs) is inevitable. These impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients. Even minor structural changes, such as the geometric isomerism seen between Cefdinir (Z-isomer) and this compound (E-isomer), can potentially alter the biological activity, leading to reduced therapeutic effect, increased toxicity, or altered immunological responses. Therefore, a thorough characterization of the biological profile of significant impurities is a regulatory expectation and a scientific necessity.

This guide focuses on two key aspects of biological activity: antimicrobial potency and cytotoxicity. By following the detailed methodologies provided, researchers can generate the necessary data to build a comprehensive and comparative understanding of this compound and other cephalosporin impurities.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables for presenting antimicrobial activity and cytotoxicity data.

Table 1: Comparative Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)Haemophilus influenzae (ATCC 49247) MIC (µg/mL)
Cefdinir (Z-isomer)
This compound (E-isomer)
[Impurity A Name]
[Impurity B Name]
[Other Cephalosporin Impurity]

Table 2: Comparative Cytotoxicity (IC50)

| Compound | Human Hepatocellular Carcinoma (HepG2) IC50 (µM) | Human Embryonic Kidney (HEK293) IC50 (µM) | Human Lung Fibroblast (MRC-5) IC50 (µM) | |---|---|---| | Cefdinir (Z-isomer) | | | | | this compound (E-isomer) | | | | | [Impurity A Name] | | | | | [Impurity B Name] | | | | | [Other Cephalosporin Impurity] | | | |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following sections provide methodologies for determining antimicrobial potency and cytotoxicity.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, other impurities, Cefdinir standard)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include positive controls (bacteria in broth without any compound) and negative controls (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solutions B Serial Dilution in Microtiter Plate A->B Dilute D Inoculate Plates B->D C Prepare Standardized Bacterial Inoculum C->D Add E Incubate at 37°C for 18-24h D->E Incubate F Visually Inspect for Growth E->F Read G Determine MIC F->G Analyze

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Test compounds (this compound, other impurities, Cefdinir standard)

  • Human cell lines (e.g., HepG2, HEK293, MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

    • Include vehicle controls (medium with the same concentration of the solvent used to dissolve the compounds) and untreated controls (cells in medium only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • After incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for Cytotoxicity Testing using the MTT Assay.

Signaling Pathways and Mechanism of Action

Cephalosporins, including Cefdinir, exert their antibacterial effect by inhibiting bacterial cell wall synthesis. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death. It is hypothesized that impurities with a similar core β-lactam structure, such as this compound, would likely share this mechanism of action, although their binding affinity to PBPs and consequently their antimicrobial potency may differ.

Cytotoxicity of cephalosporins in mammalian cells is less well-defined and can be multifactorial. Potential mechanisms could involve mitochondrial dysfunction, oxidative stress, or induction of apoptosis. A comparative cytotoxicity study would be essential to determine if this compound or other impurities exhibit a different toxicity profile compared to the parent drug.

Cephalosporin_MoA cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis & Death CellWall->Lysis Weakened Cephalosporin Cephalosporin (e.g., Cefdinir, this compound) Cephalosporin->PBP Binds to & Inactivates

Mechanism of Action of Cephalosporin Antibiotics.

Conclusion

A comprehensive understanding of the biological activity of this compound and other cephalosporin impurities is paramount for ensuring the quality, safety, and efficacy of Cefdinir-containing drug products. While direct comparative data is currently limited in the public domain, the experimental frameworks provided in this guide offer a robust starting point for researchers to generate this critical information. By systematically evaluating the antimicrobial potency and cytotoxicity of these impurities, the pharmaceutical industry can better control for potentially harmful substances and ensure the delivery of safe and effective medicines to patients.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of E-Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. E-Cefdinir, a third-generation cephalosporin antibiotic, requires specific disposal procedures to mitigate the risks of environmental contamination and the development of antibiotic resistance. This document provides essential, immediate safety and logistical information for the proper disposal of this compound and associated materials in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific environmental health and safety (EHS) guidelines. The following personal protective equipment (PPE) is mandatory when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.

Ensure that an eyewash station and a safety shower are readily accessible in the handling area.

This compound Waste Disposal Procedures

The disposal of this compound must be managed as hazardous pharmaceutical waste. Improper disposal, such as flushing down the drain or mixing with regular trash, can lead to environmental contamination and is a violation of regulatory standards.

Waste Segregation and Containerization

All materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and spent media, must be segregated as hazardous chemical waste. Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:

  • The full chemical name: "(6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl-)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (this compound)"

  • The words "Hazardous Waste"

  • Associated hazard symbols

Disposal of Unused or Expired this compound

Excess and expired this compound must be offered to a licensed hazardous material disposal company. The recommended method for the final disposal of antibiotic waste is high-temperature incineration by a licensed hazardous waste disposal facility to ensure the complete breakdown of the active pharmaceutical ingredient.

Decontamination of Laboratory Equipment

For non-disposable labware and surfaces contaminated with this compound, a chemical decontamination step is necessary. The beta-lactam ring in cephalosporins like this compound is susceptible to hydrolysis under basic conditions, rendering the antibiotic inactive.

Experimental Protocol for Decontamination:

  • Preparation of Decontamination Solution: Prepare a fresh solution of 1.0 M Sodium Hydroxide (NaOH). Exercise caution when preparing and handling NaOH solutions, as they are corrosive.

  • Application: Liberally apply the 1.0 M NaOH solution to the contaminated surfaces or immerse the contaminated labware in the solution.

  • Contact Time: Allow a minimum contact time of 24 hours to ensure complete hydrolysis of the beta-lactam ring.

  • Rinsing: Thoroughly rinse the decontaminated equipment with water.

  • Final Cleaning: Follow with a standard laboratory cleaning procedure (e.g., washing with a laboratory detergent).

  • Waste Solution Disposal: The NaOH solution used for decontamination, now containing the hydrolyzed this compound, should be neutralized and disposed of as hazardous chemical waste in accordance with institutional guidelines.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on pH. Understanding its degradation under different conditions is crucial for its proper handling and disposal. The primary degradation pathways involve the opening of the beta-lactam ring and various isomerizations.[1][2]

ConditionStability and Degradation Pathway
Acidic (pH 1) This compound undergoes hydrolysis, leading to the opening of the beta-lactam ring and the formation of various degradation products.[1]
Neutral (pH 6) Hydrolysis and isomerization occur, resulting in the opening of the beta-lactam ring.[1]
Basic (pH 9) This compound is least stable in basic solutions, with rapid hydrolysis leading to the opening of the beta-lactam ring.[1] This principle is utilized for chemical decontamination.
Thermal Stress When heated, this compound may emit toxic fumes of sulfoxides and nitroxides.
Photodegradation Exposure to light can also lead to the degradation of cephalosporin antibiotics.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

E_Cefdinir_Disposal_Workflow Start This compound Waste Generated Assess_Waste Assess Waste Type Start->Assess_Waste Unused_Product Unused/Expired This compound Assess_Waste->Unused_Product  Pure Compound   Contaminated_Labware Contaminated Disposable Labware Assess_Waste->Contaminated_Labware  Solid Waste   Contaminated_Equipment Contaminated Reusable Equipment Assess_Waste->Contaminated_Equipment  Equipment   Liquid_Waste Contaminated Liquid Waste Assess_Waste->Liquid_Waste  Aqueous/Solvent   Hazardous_Container Segregate in Labeled Hazardous Waste Container Unused_Product->Hazardous_Container Contaminated_Labware->Hazardous_Container Decontaminate Chemical Decontamination (e.g., 1.0 M NaOH) Contaminated_Equipment->Decontaminate Liquid_Waste->Hazardous_Container Incineration Dispose via Licensed Hazardous Waste Incineration Hazardous_Container->Incineration Rinse_Dispose Rinse and Dispose of Decontamination Liquid as Hazardous Waste Decontaminate->Rinse_Dispose Rinse_Dispose->Incineration Final Waste Stream

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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